2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate
Description
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-(prop-2-enoylamino)hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-2-10(16)14-9-5-3-4-6-13(19)20-15-11(17)7-8-12(15)18/h2H,1,3-9H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKLDBRFLGEHCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376324 | |
| Record name | N-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63392-86-9 | |
| Record name | N-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate chemical properties
An In-depth Technical Guide to 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate: Properties, Mechanisms, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a heterobifunctional crosslinking agent of significant interest to researchers, chemists, and drug development professionals. The document elucidates the compound's core chemical properties, mechanisms of action, and practical applications, with a focus on bioconjugation and polymer science. By synthesizing technical data with field-proven insights, this guide serves as an authoritative resource for leveraging this versatile reagent in experimental design and application. We will explore the distinct reactivity of its N-Hydroxysuccinimide (NHS) ester and acrylamide moieties, provide detailed protocols for its use, and discuss critical parameters for storage and handling to ensure experimental success and reproducibility.
Chemical Identity and Physicochemical Properties
Establishing the fundamental identity of a reagent is the first step toward its effective application. This compound is known by several names and is uniquely identified by its CAS number.
-
IUPAC Name: (2,5-dioxopyrrolidin-1-yl) 6-(prop-2-enoylamino)hexanoate[1]
-
Synonyms: N-Succinimidyl 6-acrylamidohexanoate, Acryloyl-X, SE
The compound's physical and chemical properties are essential for calculating molar quantities, assessing solubility, and planning reaction conditions.
| Property | Value | Source |
| Molecular Weight | 282.29 g/mol | [1][2] |
| Appearance | White to Off-White Powder or Crystals | [2] |
| Melting Point | 118.0-122.0 °C | [2] |
| Canonical SMILES | C=CC(=O)NCCCCCC(=O)ON1C(=O)CCC1=O | [1] |
Core Chemistry and Dual-Reactivity Mechanism
The utility of this compound stems from its heterobifunctional nature, possessing two distinct reactive groups on a flexible hexanoate spacer. This allows for controlled, often sequential, covalent modification of different functional groups.
The Amine-Reactive N-Hydroxysuccinimide (NHS) Ester
The NHS ester is one of the most widely used functional groups for modifying primary amines (-NH₂) found on the N-terminus of proteins and the side chain of lysine residues.[4][5]
Mechanism of Action: The reaction is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide as a leaving group.[5][6]
Causality of Reaction Conditions: The efficiency of this reaction is critically dependent on pH.[7]
-
Below pH 7.2: The majority of primary amines are protonated (-NH₃⁺), rendering them non-nucleophilic and significantly slowing the reaction rate.[8]
-
Above pH 9.0: While amines are highly reactive, the NHS ester itself becomes increasingly susceptible to hydrolysis, where water acts as the nucleophile.[6][9] This competing reaction cleaves the ester, inactivating the reagent.[10]
Therefore, a pH range of 7.2-8.5 represents an essential compromise, balancing sufficient amine nucleophilicity with a manageable half-life for the NHS ester, ensuring optimal conjugation yield.[8][10]
Caption: NHS ester reaction with a primary amine and the competing hydrolysis pathway.
The Sulfhydryl-Reactive Acrylamide Moiety
The acrylamide group is a Michael acceptor, making it reactive towards nucleophiles, most notably the sulfhydryl groups (-SH) of cysteine residues. This reaction, a conjugate addition, forms a stable thioether bond. This functionality is particularly valuable for site-specific modifications, as free cysteines are often less abundant on a protein surface than lysines. Furthermore, the acrylamide group can participate in free-radical polymerization, making this compound an excellent crosslinker for the formation of hydrogels and other polymeric biomaterials.[2]
Stability, Storage, and Handling: A Self-Validating System
The high reactivity of the NHS ester group makes it inherently susceptible to degradation, primarily through hydrolysis.[10][11] Adherence to strict storage and handling protocols is not merely a recommendation but a foundational component of experimental reproducibility.
| Condition | Solid Reagent | Stock Solution (Anhydrous Solvent) | Aqueous Solution |
| Storage Temp. | -20°C or -80°C | -20°C or -80°C | Prepare Immediately Before Use |
| Key Practices | Store under desiccation (e.g., with silica gel). Protect from light. | Use high-quality, anhydrous DMSO or DMF.[12] Aliquot into single-use volumes to avoid freeze-thaw cycles. | Do not store. Discard unused portion.[10] |
The Critical Equilibration Step: Before opening any vial stored at low temperatures, it is imperative to allow the container to equilibrate completely to room temperature.[9][12] Opening a cold vial will cause atmospheric moisture to condense directly onto the reagent, leading to rapid hydrolysis and loss of reactivity. This simple step is the most common and preventable cause of reagent failure.
Application: Protein Modification Protocol
This protocol provides a generalized workflow for conjugating this compound to a protein via its primary amines. Optimization for specific proteins and desired degrees of labeling is recommended.
Required Materials
-
Protein: Purified protein of interest (1-10 mg/mL).
-
Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0. Do not use Tris or glycine buffers , as they contain primary amines that will compete in the reaction.[9]
-
Reagent: this compound.
-
Solvent: High-quality, anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[7]
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0.
-
Purification System: Desalting column (e.g., Sephadex G-25) or dialysis cassette.[13]
Step-by-Step Methodology
-
Protein Preparation: Ensure the protein is fully dissolved in the Reaction Buffer. If the protein is in an incompatible buffer, perform a buffer exchange via dialysis or a desalting column.[4]
-
NHS Ester Stock Preparation: Allow the vial of the reagent to warm to room temperature. Immediately before use, prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO or DMF.[13]
-
Initiate Conjugation: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently vortexing. The final concentration of organic solvent should ideally be less than 10% of the total reaction volume to avoid protein denaturation.[13]
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice.[13] Longer incubation times do not necessarily increase yield due to the competing hydrolysis of the reagent.
-
Quench Reaction (Optional): To stop the reaction and consume any unreacted NHS ester, add the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes.
-
Purification: Remove unreacted crosslinker and the NHS byproduct by passing the reaction mixture over a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[4] Monitor the column effluent at 280 nm to collect the protein-containing fractions.
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) or functional assays.
Caption: Experimental workflow for protein modification using an NHS ester crosslinker.
Conclusion
This compound is a powerful and versatile tool for chemical biology and materials science. Its dual reactivity enables the straightforward covalent linkage of amine-containing biomolecules to sulfhydryl groups or polymeric matrices. A thorough understanding of its underlying chemistry, particularly the pH-dependent reactivity and hydrolytic instability of the NHS ester moiety, is paramount for its successful and reproducible application. By following the outlined protocols for handling, storage, and reaction, researchers can effectively harness the capabilities of this reagent to advance their work in drug delivery, diagnostics, and the creation of novel biomaterials.[2]
References
- An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds. (2025). Benchchem.
- Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents. Thermo Fisher Scientific.
- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.
- This compound.
- 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexano
- Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?
- Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods (RSC Publishing).
- Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim.
- 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexano
- The Role of N-Hydroxysuccinimide (NHS) Esters in Protein Modification: A Technical Guide. (2025). Benchchem.
- Amine-Reactive Crosslinker Overview.
- Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.
- Protocol for PEG NHS Ester. (2022). BroadPharm.
- An In-Depth Technical Guide to the Mechanism of Action for Maleimide-NHS Ester Crosslinkers. (2025). Benchchem.
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A Technical Guide to the Synthesis of N-Succinimidyl 6-Acrylamidohexanoate
Abstract
N-Succinimidyl 6-acrylamidohexanoate is a heterobifunctional crosslinking reagent of significant interest in bioconjugation and materials science. Its molecular architecture, featuring an amine-reactive N-hydroxysuccinimide (NHS) ester at one terminus and a polymerizable acrylamide group at the other, allows for the covalent linkage of biomolecules to polymer matrices. This guide provides an in-depth, scientifically grounded overview of the prevalent synthesis route for this compound, intended for researchers, scientists, and professionals in drug development. We will explore the underlying chemical principles, provide a detailed experimental protocol, and discuss the critical aspects of purification and characterization.
Introduction: The Strategic Importance of N-Succinimidyl 6-Acrylamidohexanoate
The field of bioconjugation demands molecular tools that can form stable, covalent bonds between different chemical entities with high specificity and efficiency. N-Succinimidyl 6-acrylamidohexanoate (also known as Acryloyl-X, SE) serves this purpose by enabling the anchoring of proteins, peptides, and other amine-containing biomolecules to polyacrylamide gels or other polymer-based surfaces.[1] This capability is crucial for applications such as expansion microscopy, where proteins are crosslinked into a swellable hydrogel to improve imaging resolution, and in the development of biosensors and microarrays.[1]
The molecule's utility stems from its two distinct reactive groups:
-
N-Hydroxysuccinimide (NHS) Ester: This functional group is a highly efficient acylating agent that reacts with primary amines, such as the side chain of lysine residues in proteins, to form stable amide bonds.[2][3][4] The reaction proceeds readily under physiological to slightly alkaline pH conditions.[4]
-
Acrylamide Moiety: The terminal vinyl group is susceptible to free-radical polymerization, allowing it to be incorporated into a growing polyacrylamide chain.
This dual reactivity allows for a two-step conjugation strategy: first, the NHS ester reacts with the biomolecule of interest, and second, the resulting acrylamide-tagged biomolecule is copolymerized into a polymer matrix.
The Synthetic Pathway: A Two-Stage Approach
The most common and logical synthesis route for N-Succinimidyl 6-acrylamidohexanoate is a two-stage process. This approach ensures high yields and purity by first creating the stable amide linkage of the backbone before introducing the more sensitive NHS ester.
-
Stage 1: Synthesis of the Intermediate, 6-Acrylamidohexanoic Acid. This step involves the formation of a stable amide bond between 6-aminocaproic acid and acryloyl chloride.
-
Stage 2: Activation of the Carboxylic Acid. The carboxyl group of 6-acrylamidohexanoic acid is then activated by converting it into an NHS ester using N-hydroxysuccinimide and a coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC).[5][6][7]
This sequential approach is superior to alternatives as it prevents undesired side reactions, such as the polymerization of an acryloyl-NHS ester intermediate, which would be highly reactive and unstable.
Visualizing the Synthesis Workflow
The overall synthetic process can be visualized as a linear progression from starting materials to the final product.
Caption: Simplified mechanism of carbodiimide-mediated NHS ester formation and subsequent amidation.
Experimental Protocol
Disclaimer: This protocol is intended for informational purposes for qualified professionals. Appropriate personal protective equipment (PPE) and laboratory safety procedures must be followed at all times. Acryloyl chloride is corrosive and lachrymatory.
Stage 1: Synthesis of 6-Acrylamidohexanoic Acid
-
Dissolution: Dissolve 6-aminocaproic acid in an aqueous solution of sodium hydroxide (e.g., 2 M NaOH) in a flask equipped with a magnetic stirrer, and cool the solution in an ice bath to 0-4 °C.
-
Acylation: While vigorously stirring, slowly add acryloyl chloride dropwise to the cooled solution. Maintain the temperature below 5 °C throughout the addition. The slow addition and cooling are crucial to control the exothermic reaction and prevent unwanted polymerization of the acryloyl chloride.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Acidification: Cool the reaction mixture again in an ice bath and carefully acidify with concentrated HCl to a pH of ~2. This will precipitate the 6-acrylamidohexanoic acid product.
-
Isolation: Collect the white precipitate by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.
Stage 2: Synthesis of N-Succinimidyl 6-Acrylamidohexanoate
-
Reagent Dissolution: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-acrylamidohexanoic acid and N-hydroxysuccinimide (NHS) in a suitable anhydrous solvent, such as acetonitrile or dichloromethane (DCM). [8]Anhydrous conditions are critical to prevent hydrolysis of the reagents and the final product. [5]2. Coupling Agent Addition: Dissolve N,N'-dicyclohexylcarbodiimide (DCC) in a minimal amount of the same anhydrous solvent and add it dropwise to the reaction mixture, which should be cooled in an ice bath. [8]3. Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring overnight. [8]4. Byproduct Removal: The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution as a white solid. Remove the DCU by filtration. [9]5. Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by recrystallization (e.g., from isopropanol) or silica gel column chromatography to yield the final N-Succinimidyl 6-acrylamidohexanoate as a white solid.
Characterization and Data
Proper characterization is essential to confirm the identity and purity of the synthesized compounds.
| Compound | Technique | Expected Result |
| 6-Acrylamidohexanoic Acid | ¹H NMR | Peaks corresponding to the vinyl protons of the acrylamide group (~5.6-6.3 ppm), the methylene groups of the hexanoic acid chain, and the amide proton. |
| Mass Spec (ESI-) | [M-H]⁻ ion corresponding to a molecular weight of 185.22 g/mol . [10] | |
| Melting Point | 87-91 °C. | |
| N-Succinimidyl 6-Acrylamidohexanoate | ¹H NMR | In addition to the backbone peaks, a characteristic singlet for the four equivalent succinimide protons (~2.8 ppm) will be present. |
| Mass Spec (ESI+) | [M+Na]⁺ ion corresponding to a molecular weight of 282.28 g/mol . [1] | |
| FTIR | Appearance of a characteristic ester carbonyl stretch (~1740 cm⁻¹) and the succinimide carbonyl stretches. |
Conclusion: A Versatile Tool for Covalent Conjugation
The synthesis of N-Succinimidyl 6-acrylamidohexanoate via a two-stage process is a robust and reliable method for producing this valuable heterobifunctional crosslinker. By first forming the stable 6-acrylamidohexanoic acid intermediate and then performing a carbodiimide-mediated activation with N-hydroxysuccinimide, researchers can obtain a high-purity product. This guide has detailed the chemical logic, mechanistic underpinnings, and a practical protocol for this synthesis. The resulting reagent is a powerful tool for covalently linking amine-containing molecules to polymerizable systems, enabling a wide array of applications in biological research and materials science.
References
- Hermanson, G. T. Bioconjugate Techniques. 3rd ed. Academic Press; 2013.
-
ResearchGate. Schematic presentation of the NHS activation of carboxylic acid for the binding of amine functionalized molecules. Available from: [Link]
-
ResearchGate. Synthetic route for pH-responsive poly(6-(acrylamido)hexanoic acid). Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Reaction Mechanism of Dicyclohexylcarbodiimide (DCC). Available from: [Link]
-
Side-Product of N-Acryloyloxysuccinimide Synthesis or Useful New Bifunctional Monomer?. Available from: [Link]
- Singh, A. et al. The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. Chemistry & Biology Interface. 2023.
-
JKU ePUB. IONIC CONDUCTIVE ORGANOGELS BASED ON 6-ACRYLAMIDO HEXANOIC ACID. Available from: [Link]
-
ResearchGate. An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. Available from: [Link]
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- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
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- 10. scbt.com [scbt.com]
An In-depth Technical Guide to the Mechanism and Application of Acryloyl-X SE Reagents
Introduction: The Rise of Covalent Chemical Probes
In the landscape of chemical biology and drug development, the ability to specifically and permanently label biological targets is paramount. Covalent chemical probes, which form stable, irreversible bonds with their targets, have emerged as indispensable tools for elucidating protein function, identifying drug targets, and developing novel therapeutics.[1][2][3] Unlike non-covalent interactions, covalent labeling allows for the robust detection, enrichment, and identification of target proteins even after harsh denaturation and purification steps.[4][5]
This guide focuses on a versatile class of heterobifunctional reagents known as Acryloyl-X Succinimidyl Esters (Acryloyl-X SE) . These reagents possess two distinct reactive moieties: an acryloyl group, which serves as a "warhead" for targeting nucleophilic cysteine residues, and a succinimidyl ester (SE), which acts as an "anchor" for reacting with primary amines.[6][7] The "X" represents a flexible linker that connects these two functional ends, allowing for precise control over spatial orientation and reactivity. By understanding the core mechanisms of action of each reactive group, researchers can unlock the full potential of these powerful tools for a range of applications, from advanced super-resolution imaging to the design of sophisticated activity-based probes.
Part 1: The Core Chemistry of Acryloyl-X SE
The power of Acryloyl-X SE lies in its dual-reactivity, enabling a two-stage modification of biomolecules. This section dissects the mechanism of each reactive group independently.
The Acryloyl "Warhead": Irreversible Cysteine Modification via Michael Addition
The acryloyl group is an α,β-unsaturated carbonyl compound, making it a classic Michael acceptor.[1][8] Its primary biological target is the thiol group of cysteine residues, which, in its deprotonated thiolate form (S⁻), is a potent nucleophile.[9][10]
The reaction proceeds via a conjugate addition mechanism, often referred to as a Michael addition:
-
Nucleophilic Attack: A deprotonated cysteine thiolate, often stabilized by the local protein microenvironment, attacks the electron-deficient β-carbon of the acryloyl group.[9][10][11]
-
Intermediate Formation: This attack forms a transient carbanion or enolate intermediate.[12]
-
Protonation & Adduct Formation: The intermediate is rapidly protonated by a proton source, such as water or a nearby protein residue, to yield a stable, irreversible thioether bond.[12]
This reaction is highly specific for cysteine residues due to the unique nucleophilicity of the thiolate anion at physiological pH.[13] The mild electrophilicity of the acrylamide warhead minimizes off-target reactions, a feature that has led to its incorporation into numerous FDA-approved covalent inhibitor drugs.[8][13][14]
The Succinimidyl Ester "Anchor": Stable Amide Bond Formation with Primary Amines
The N-hydroxysuccinimide (NHS) ester, or succinimidyl ester (SE), is one of the most common and efficient reagents for modifying primary amines (-NH₂) in biomolecules.[15][] These amines are found at the N-terminus of all proteins and on the side chain of lysine residues. The reaction is a nucleophilic acyl substitution that forms a highly stable amide bond.[]
Key Mechanistic Considerations:
-
pH-Dependence: The reaction is critically dependent on pH. The primary amine must be in its unprotonated, nucleophilic state (-NH₂) to react.[15][17] At acidic pH, amines are protonated (-NH₃⁺) and non-reactive.[17] Therefore, the reaction is typically carried out at a pH of 7.2 to 8.5.[][18]
-
Competing Hydrolysis: A major competing reaction is the hydrolysis of the NHS ester by water, which converts the ester into an unreactive carboxylic acid.[15][19][20] This hydrolysis reaction becomes more rapid as the pH increases.[15][17]
-
The Optimal pH Window: The recommended pH range of 8.0-8.5 represents a crucial balance: it is high enough to ensure a sufficient concentration of deprotonated amines for efficient labeling but not so high as to cause overwhelming hydrolysis of the ester before the desired reaction can occur.[17][21][22]
| Parameter | Succinimidyl Ester (Amine Reaction) | Acryloyl Group (Cysteine Reaction) |
| Target Residue(s) | Lysine, N-terminus | Cysteine |
| Reaction Type | Nucleophilic Acyl Substitution | Michael (Conjugate) Addition |
| Bond Formed | Amide | Thioether |
| Optimal pH | 8.0 - 8.5[17][21] | 7.0 - 8.5 (dependent on Cys pKa) |
| Key Consideration | Balance between amine deprotonation and ester hydrolysis.[15][19][20] | Requires deprotonated thiolate (S⁻) for nucleophilic attack.[10] |
| Buffers to Avoid | Buffers containing primary amines (e.g., Tris, Glycine).[21] | High concentrations of reducing agents (e.g., DTT, TCEP) may compete. |
Part 2: Strategic Applications in Research
The dual-functionality of Acryloyl-X SE reagents allows for a sequential labeling strategy. The most prominent and validated application is in the field of Expansion Microscopy (ExM) , a super-resolution imaging technique.[6][7][23]
Core Application: Protein Anchoring for Expansion Microscopy (ExM)
ExM achieves super-resolution by physically expanding a biological specimen embedded within a swellable hydrogel.[23] For this to work, the proteins within the specimen must be covalently anchored to the hydrogel matrix to maintain their relative spatial organization during expansion. This is the primary role of Acryloyl-X SE.
The workflow is as follows:
-
Anchoring Step: A preserved cell or tissue sample is incubated with Acryloyl-X SE. The succinimidyl ester end reacts with primary amines on the sample's proteins, effectively decorating the proteome with acryloyl groups.[7]
-
Gelation Step: The sample is then infused with acrylamide and a crosslinker, and a polymerization reaction is initiated. The acryloyl groups that were anchored to the proteins in the first step are co-polymerized directly into the forming polyacrylamide hydrogel.[7]
-
Homogenization & Expansion: The sample-gel hybrid is treated to mechanically homogenize it (e.g., with a protease), and then placed in deionized water. The hydrogel swells isotropically, physically expanding the anchored proteins and increasing the spatial resolution for subsequent imaging.[23]
Potential Application: Activity-Based Protein Profiling (ABPP)
While primarily used for ExM, the Acryloyl-X SE structure is also amenable to Activity-Based Protein Profiling (ABPP) applications. ABPP uses reactive chemical probes to profile the functional state of entire enzyme families directly in complex biological systems.[2][4][24][25][26]
A hypothetical ABPP strategy could involve:
-
Target Labeling: An Acryloyl-X SE reagent where 'X' contains a reporter tag (e.g., biotin or a fluorophore) is used. The acryloyl group would first react with a target cysteine on a protein of interest.
-
Secondary Conjugation: The unreacted succinimidyl ester could then be used to conjugate a secondary molecule, or it might be quenched. This approach is less common than using dedicated ABPP probes but highlights the reagent's versatility.[27][28]
Part 3: Field-Proven Experimental Protocols
Disclaimer: The following protocols are for research use only and should be optimized for specific applications.
Protocol 1: Protein Anchoring for Expansion Microscopy
This protocol is adapted from established methods for protein-retention ExM.[7][23]
Materials:
-
Acryloyl-X, SE (e.g., 6-((acryloyl)amino)hexanoic acid, succinimidyl ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Monomer Solution (Acrylamide, N,N'-methylenebisacrylamide, NaCl, Pluronic F-127 in PBS)
-
Ammonium Persulfate (APS)
-
Tetramethylethylenediamine (TEMED)
-
Digestion Buffer (e.g., Proteinase K in Tris buffer with Triton X-100 and EDTA)
-
Deionized Water (dH₂O)
Methodology:
-
Sample Preparation: Prepare your fixed and permeabilized biological sample (e.g., cells on a coverslip) according to your standard immunofluorescence protocol.
-
Reagent Preparation: Immediately before use, prepare a 100 mM stock solution of Acryloyl-X, SE in anhydrous DMSO.
-
Anchoring Reaction: a. Dilute the Acryloyl-X, SE stock solution to a final concentration of 0.1 mg/mL in PBS (pH 7.4). Note: While NHS ester reactions are optimal at pH >8.0, the conditions for ExM are established at physiological pH, likely relying on longer incubation times to achieve sufficient labeling. b. Incubate the sample in the Acryloyl-X, SE solution overnight at room temperature.
-
Gelation: a. Wash the sample thoroughly with PBS (3x for 5 minutes each) to remove unreacted Acryloyl-X, SE. b. Prepare the gelation solution by mixing the Monomer Solution with freshly prepared APS and TEMED. c. Place the sample in a gelation chamber and add the gelation solution. Incubate at 37°C for 2 hours to allow for polymerization.
-
Digestion and Expansion: a. Carefully extract the gel-sample hybrid and place it in Digestion Buffer. Incubate overnight at room temperature or as required for homogenization. b. Transfer the gel to a large container of dH₂O. Exchange the water several times over 24-48 hours until the gel has fully expanded. The sample is now ready for imaging.
Protocol 2: Creating a Cysteine-Reactive Protein Probe
This protocol describes how to label a purified protein (e.g., an antibody) with acryloyl groups, turning it into a tool for targeting cysteine-containing proteins.
Materials:
-
Purified protein (e.g., Antibody) in an amine-free buffer (e.g., PBS or Bicarbonate buffer).
-
Acryloyl-X, SE
-
Anhydrous DMSO or DMF
-
Sodium Bicarbonate Buffer (0.1 M, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification.
Methodology:
-
Protein Preparation: Prepare the protein solution at a concentration of 2-5 mg/mL in 0.1 M Sodium Bicarbonate Buffer, pH 8.3.[17][21]
-
Acryloyl-X, SE Preparation: Immediately before use, dissolve Acryloyl-X, SE in a small amount of anhydrous DMSO to create a 10 mM stock solution.[15]
-
Conjugation Reaction: a. Add a 10- to 20-fold molar excess of the Acryloyl-X, SE stock solution to the protein solution while gently stirring. The optimal ratio should be determined empirically.[15] b. Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Quenching (Optional but Recommended): Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.[15] This will consume any unreacted NHS ester.
-
Purification: Remove excess, unreacted Acryloyl-X, SE and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).
-
Characterization and Storage: Determine the degree of labeling using appropriate methods (e.g., mass spectrometry). Store the now acryloyl-functionalized protein according to its stability requirements, typically at 4°C or -20°C.
References
- Optimizing Bioconjugation: A Guide to NHS Ester Reactions. Benchchem.
- NHS Esters for Antibody Labeling. BOC Sciences.
- Michael addition reaction between acrylamide and a Cys residue of a... ResearchGate.
- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.
- Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI.
- Acryloyl-X, SE (6-((acryloyl)amino)hexanoic acid, succinimidyl ester) 5 mg. Thermo Fisher Scientific.
- Invitrogen Acryloyl-X, SE (6-((acryloyl)amino)hexanoic acid, succinimidyl ester) 5 mg. Thermo Fisher Scientific.
- Conjugation Protocol for Amine Reactive Dyes. Tocris Bioscience.
- Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim.
- Recent advances in the development of covalent inhibitors. National Institutes of Health (PMC).
- Molecular determinants of acrylamide neurotoxicity through covalent docking. National Institutes of Health (PMC).
- Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Medium.
- Acrylamide fragment inhibitors that induce unprecedented conformational distortions in enterovirus 71 3C and SARS-CoV-2 main protease. PubMed Central.
- Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society.
- Versatile 'chemoproteomic probes' for activity-based protein profiling. Penn Today.
- A DFT Study of the Reaction of Acrylamide with L-Cysteine and L-Glutathione. National Institutes of Health (PMC).
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- Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PubMed Central.
- Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science (RSC Publishing).
- A chemoproteomic platform for reactive fragment profiling against the deubiquitinases. bioRxiv.
- Reactive-site-centric chemoproteomics identifies a distinct class of deubiquitinase enzymes. PubMed Central.
- Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. PubMed Central.
- Reimagining Druggability using Chemoproteomic Platforms. YouTube.
- pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. ACS Publications.
- Chemical Probes and Activity-Based Protein Profiling for Cancer Research. MDPI.
- pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. National Institutes of Health (PMC).
- Protein-retention ExM (proExM) of HeLa cells using acryloyl-X, SE (AcX)... ResearchGate.
- Chemical proteomics for a comprehensive understanding of functional activity and the interactome. RSC Publishing.
- Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators.
- Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers.
- Activity based Protein Profiling (Abpp). Creative Biolabs.
- Succinimidyl Ester Surface Chemistry: Implications of the Competition Between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PubMed.
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A Technical Guide to 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate: A Heterobifunctional Crosslinker for Bioconjugation and Polymer Matrix Engineering
Abstract
This technical guide provides a comprehensive overview of 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate, a heterobifunctional crosslinking reagent of significant utility in life sciences and materials science. This document delves into the core chemical principles of its reactivity, offers detailed, field-proven protocols for its application, and explores its role in pioneering research areas such as bioconjugation, hydrogel synthesis, and advanced microscopy techniques. Designed for researchers, scientists, and drug development professionals, this guide aims to be an authoritative resource, bridging theoretical knowledge with practical, actionable insights to facilitate innovation.
Introduction: Unveiling a Versatile Molecular Tool
This compound, also known by synonyms such as N-Succinimidyl 6-acrylamidohexanoate, Acryloyl-X SE, and AcX, is a molecule engineered with two distinct reactive moieties, making it a powerful tool for covalently linking different molecular entities.[1] Its structure comprises an N-hydroxysuccinimide (NHS) ester at one terminus and an acrylamide group at the other, separated by a hexanoate spacer.[1] This unique architecture allows for a two-step reaction cascade: the NHS ester selectively reacts with primary amines, while the acrylamide group can participate in free-radical polymerization.
This dual reactivity underpins its primary applications:
-
Bioconjugation: The NHS ester enables the covalent attachment of the molecule to proteins, peptides, or other biomolecules containing primary amines (e.g., the ε-amino group of lysine residues).[2]
-
Polymer Matrix Formation: The terminal acrylamide group allows for the incorporation of the conjugated biomolecule into a polyacrylamide matrix during polymerization. This is particularly useful in creating functionalized hydrogels and is a cornerstone of techniques like expansion microscopy.[3][4]
This guide will explore the fundamental chemistry, synthesis, and diverse applications of this versatile crosslinker, providing researchers with the knowledge to effectively integrate it into their experimental workflows.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₂O₅ | [1] |
| Molecular Weight | 282.29 g/mol | [1] |
| CAS Number | 63392-86-9 | [1] |
| Appearance | White to off-white or light yellow powder/crystals | [2] |
| Melting Point | 118.0-122.0 °C | [2] |
| Solubility | Soluble in organic solvents like DMSO and DMF | [3] |
While commercially available, understanding the synthesis of this compound provides insight into its chemistry and potential impurities. The synthesis is typically a two-step process:
-
Acrylation of 6-Aminocaproic Acid: 6-Aminocaproic acid is reacted with acryloyl chloride under basic conditions to form N-acryloyl-6-aminocaproic acid.
-
Esterification with N-Hydroxysuccinimide: The resulting carboxylic acid is then activated by converting it into an NHS ester. This is commonly achieved using dicyclohexylcarbodiimide (DCC) or a similar coupling agent to facilitate the reaction with N-hydroxysuccinimide.
Mechanism of Action: A Tale of Two Reactive Groups
The utility of this compound stems from the orthogonal reactivity of its two functional groups.
The Amine-Reactive NHS Ester
The N-hydroxysuccinimide ester is a highly efficient acylating agent that reacts with primary amines to form stable amide bonds.[3] This reaction proceeds via a nucleophilic acyl substitution mechanism. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group.
It is crucial to control the pH of the reaction medium. The optimal pH for NHS ester reactions is typically between 7.2 and 8.5. At lower pH values, primary amines are protonated and thus non-nucleophilic. At higher pH, the rate of hydrolysis of the NHS ester, a competing reaction where water acts as the nucleophile, increases significantly.
The Polymerizable Acrylamide Moiety
The acrylamide group is a vinyl monomer that can undergo free-radical polymerization. In the presence of a radical initiator, such as ammonium persulfate (APS), and a catalyst, like tetramethylethylenediamine (TEMED), the double bond of the acrylamide can open and react with other acrylamide or acrylate monomers to form a long polymer chain. This process is the foundation of polyacrylamide hydrogel formation.
Core Applications and Experimental Protocols
The dual functionality of this compound has led to its adoption in several cutting-edge research areas.
Bioconjugation: Anchoring Molecules of Interest
The primary use of the NHS ester functionality is to conjugate the crosslinker to biomolecules.
Experimental Protocol: Protein Labeling with this compound
-
Prepare Protein Solution: Dissolve the protein to be labeled in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL. Ensure the pH is between 7.2 and 8.5.
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[3]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the crosslinker stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically for each specific protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, a quenching buffer containing a primary amine (e.g., Tris or glycine) can be added to a final concentration of 50-100 mM and incubated for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted crosslinker and byproducts using size-exclusion chromatography (desalting column) or dialysis.
Expansion Microscopy: Visualizing the Nanoscale World
Expansion microscopy (ExM) is a revolutionary technique that allows for nanoscale imaging on conventional diffraction-limited microscopes by physically expanding the sample. This compound (AcX) is a key reagent in protein-retention expansion microscopy (proExM).[4] It acts to anchor proteins within the sample to the swellable hydrogel matrix.
Experimental Workflow: Protein Anchoring in Expansion Microscopy
Caption: Workflow for protein-retention expansion microscopy (proExM).
Detailed Protocol for Anchoring Step in proExM
-
Sample Preparation: Following fixation, permeabilization, and optional immunostaining, wash the sample thoroughly with PBS.[3]
-
Anchoring Solution Preparation: Prepare a 0.1 mg/mL solution of Acryloyl-X SE in PBS by diluting a 10 mg/mL stock in DMSO 1:100. This solution should be made fresh.[3]
-
Incubation: Incubate the sample in the anchoring solution for at least 3 hours at room temperature or overnight at 4°C.[3][5]
-
Washing: Wash the sample twice with PBS for 15 minutes each to remove unreacted Acryloyl-X SE.
-
Gelation: The sample is now ready for embedding in the swellable hydrogel. The monomer solution typically contains sodium acrylate, acrylamide, and a crosslinker like N,N'-methylenebisacrylamide.[6] Polymerization is initiated with APS and TEMED.
-
Digestion and Expansion: After gelation, the sample is digested with proteinase K to mechanically homogenize the tissue, allowing for isotropic expansion when placed in deionized water.[3]
Hydrogel Synthesis for Biomedical Applications
Beyond its role in microscopy, this compound can be used to create functionalized hydrogels for applications such as tissue engineering and drug delivery. By first conjugating a biomolecule of interest (e.g., a peptide with a specific cell-binding motif) to the crosslinker, and then co-polymerizing this conjugate with acrylamide and other monomers, a hydrogel with tailored biological activity can be fabricated.
Conceptual Workflow for Functionalized Hydrogel Synthesis
Caption: Two-step process for creating a functionalized hydrogel.
Characterization and Quality Control
The success of experiments utilizing this compound relies on the purity and integrity of the reagent and the characterization of the resulting conjugates.
-
Purity of the Crosslinker: The purity of the crosslinker can be assessed by techniques such as NMR and mass spectrometry. Supplier specification sheets often provide this information.[2]
-
Confirmation of Conjugation: Successful conjugation to a protein can be confirmed by a shift in molecular weight, which can be detected by SDS-PAGE or mass spectrometry. The degree of labeling can be quantified using various colorimetric assays or by UV-Vis spectroscopy if the crosslinker or the biomolecule has a chromophore.
-
Hydrogel Properties: The physical properties of hydrogels created using this crosslinker, such as swelling ratio, mechanical stiffness, and porosity, can be characterized using techniques like gravimetric analysis, rheometry, and scanning electron microscopy, respectively.
Conclusion and Future Perspectives
This compound is a powerful and versatile heterobifunctional crosslinker that has found a significant niche in advanced life science research, most notably in the field of expansion microscopy. Its straightforward, two-stage reactivity allows for the robust anchoring of amine-containing biomolecules to polyacrylamide networks. While its application in expansion microscopy is well-documented, there is considerable potential for its use in the development of novel functionalized biomaterials for tissue engineering, 3D cell culture, and controlled drug delivery systems. Future research will likely focus on expanding the repertoire of biomolecules that can be incorporated into hydrogels using this strategy and on fine-tuning the properties of these materials for specific biomedical applications.
References
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Asano, S. M., Gao, R., Wassie, A. T., Tillberg, P. W., Chen, F., & Boyden, E. S. (2018). Expansion Microscopy: Protocols for Imaging Proteins and RNA in Cells and Tissues. Current Protocols in Cell Biology, 80(1), e56. [Link]
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Gao, R., Asano, S. M., & Boyden, E. S. (2017). Q&A: Expansion microscopy. BMC Biology, 15(1), 50. [Link]
-
Asano, S. M., et al. (2020). Expansion microscopy: Protocols for imaging proteins and RNA in cells and tissues. ResearchGate. [Link]
-
Bucur, O., et al. (2020). Nanoscale imaging of clinical specimens using conventional and rapid expansion pathology. MIT DSpace. [Link]
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Truckenbrodt, S., et al. (2018). A practical guide to optimization in X10 expansion microscopy. ResearchGate. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Chen, X. Y., et al. (2021). Solvent-controlled two-step one-pot syntheses of α-X (X = Br or Cl) enamino ketones/esters and 3-(2,5-dioxopyrrolidin-1-yl)acrylate by using terminal carbonyl alkynes. Organic & Biomolecular Chemistry, 19(3), 565-570. [Link]
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Ahmed, E. M. (2015). Hydrogel: Preparation, characterization, and applications: A review. Journal of Advanced Research, 6(2), 105-121. [Link]
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An In-Depth Technical Guide to NHS-Acrylate Crosslinkers: Structure, Reactivity, and Applications
This guide provides a comprehensive overview of N-hydroxysuccinimide (NHS)-acrylate crosslinkers, versatile heterobifunctional reagents pivotal in modern bioconjugation, drug delivery, and biomaterials science. We will delve into the distinct reactivity of the NHS ester and acrylate functional groups, explore the critical parameters governing their reactions, and provide practical protocols for their successful application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique capabilities of these powerful molecular tools.
The Dual Nature of NHS-Acrylate Crosslinkers: A Tale of Two Reactivities
NHS-acrylate crosslinkers are characterized by their heterobifunctional architecture, possessing two different reactive moieties at opposing ends of a spacer arm. This dual nature allows for sequential or orthogonal conjugation strategies, providing a high degree of control in the construction of complex biomolecular architectures.
-
The Amine-Reactive NHS Ester: The N-hydroxysuccinimide ester is a highly efficient functional group for targeting primary amines (-NH₂), which are abundantly present on the N-terminus of proteins and the side chain of lysine residues. The reaction proceeds via a nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide as a byproduct.
-
The Thiol-Reactive Acrylate: The acrylate group is an α,β-unsaturated carbonyl compound that readily reacts with sulfhydryl groups (-SH) from cysteine residues via a Michael addition reaction. This reaction, also known as a conjugate addition, results in the formation of a stable thioether linkage.
This distinct reactivity profile allows for the specific and controlled ligation of different types of biomolecules or a biomolecule to a surface.
The Chemistry of NHS-Acrylate Crosslinkers: A Deeper Dive
A thorough understanding of the underlying chemical principles is paramount for the successful application of NHS-acrylate crosslinkers. The reactivity of both the NHS ester and the acrylate is highly dependent on the reaction conditions, most notably pH.
The NHS Ester-Amine Reaction: A Balancing Act
The reaction between an NHS ester and a primary amine is a delicate balance between aminolysis (the desired reaction) and hydrolysis (a competing side reaction).
Reaction Mechanism:
Figure 1: NHS Ester Reaction with a Primary Amine.
The Critical Role of pH:
The pH of the reaction buffer is the most critical parameter influencing the efficiency of the NHS ester-amine coupling.
-
Low pH (< 7.2): At acidic pH, primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and thus unreactive towards the NHS ester.
-
Optimal pH (7.2 - 8.5): This pH range represents a compromise. It is high enough to have a sufficient concentration of deprotonated, nucleophilic primary amines (-NH₂) to drive the reaction forward, yet low enough to minimize the competing hydrolysis of the NHS ester.
-
High pH (> 8.5): As the pH increases, the rate of NHS ester hydrolysis becomes significant, leading to a substantial decrease in conjugation efficiency. The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 9.
Table 1: pH Effects on NHS Ester Reactions
| pH Range | Primary Amine State | NHS Ester Stability | Reaction Outcome |
| < 7.2 | Protonated (-NH₃⁺), non-nucleophilic | High | Low to no reaction |
| 7.2 - 8.5 | Deprotonated (-NH₂), nucleophilic | Moderate | Optimal for conjugation |
| > 8.5 | Deprotonated (-NH₂), nucleophilic | Low (rapid hydrolysis) | Low efficiency due to hydrolysis |
Competing Hydrolysis:
In aqueous solutions, water molecules can act as nucleophiles and hydrolyze the NHS ester, converting it into an unreactive carboxylic acid. This is the primary competing reaction and a major cause of low conjugation yields. To mitigate hydrolysis, it is crucial to use fresh, high-quality NHS-acrylate reagents, prepare solutions immediately before use, and work efficiently.
Buffer Selection:
The choice of buffer is critical to avoid unwanted side reactions.
-
Recommended Buffers: Phosphate, carbonate-bicarbonate, HEPES, and borate buffers are all suitable for NHS ester reactions.
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, will compete with the target molecule for reaction with the NHS ester and should be avoided. However, these can be used to quench the reaction at its completion.
The Thiol-Acrylate Michael Addition: A Robust Conjugation
The Michael addition of a thiol to an acrylate is a highly efficient and selective reaction, forming a stable thioether bond.
Reaction Mechanism:
Figure 2: Thiol-Acrylate Michael Addition Reaction.
Catalysis of the Michael Addition:
The thiol-acrylate Michael addition is typically catalyzed by either a base or a nucleophile.
-
Base Catalysis: Bases, such as triethylamine (TEA), deprotonate the thiol to form a more nucleophilic thiolate anion, which then attacks the β-carbon of the acrylate. The reaction rate is dependent on the pKa of the base.
-
Nucleophile Catalysis: Nucleophiles, such as phosphines (e.g., tris(2-carboxyethyl)phosphine, TCEP), can also catalyze the reaction. Phosphine catalysts are often more efficient than amine bases, leading to faster reaction times and higher conversions with minimal side reactions.
The Influence of pH:
The pH of the reaction medium also plays a crucial role in the thiol-acrylate reaction. The reaction is generally more efficient at slightly alkaline pH (around 8.0), where a higher concentration of the reactive thiolate anion is present.
Practical Applications and Experimental Protocols
The unique properties of NHS-acrylate crosslinkers make them invaluable tools in a wide range of applications, including:
-
Antibody-Drug Conjugates (ADCs): The NHS ester can be used to attach the crosslinker to lysine residues on an antibody, while the acrylate can then be used to conjugate a thiol-containing drug molecule.
-
Hydrogel Formation: NHS-acrylate crosslinkers can be used to form biocompatible hydrogels for 3D cell culture and tissue engineering. For example, a multi-arm PEG-NHS can be reacted with a protein, and the acrylate groups can then be crosslinked with a dithiol.
-
Surface Immobilization: Proteins and other biomolecules can be immobilized on surfaces functionalized with either amines or thiols using NHS-acrylate crosslinkers.
Experimental Protocol: Two-Step Protein-Peptide Conjugation
This protocol outlines a general procedure for conjugating a primary amine-containing protein to a thiol-containing peptide using an NHS-acrylate crosslinker.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.4)
-
Thiol-containing peptide
-
NHS-acrylate crosslinker (e.g., Acrylate-PEG-NHS)
-
Amine-free, anhydrous DMSO or DMF
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
Step 1: Reaction of NHS-Acrylate with the Protein
-
Prepare the Protein Solution: Dissolve the protein in PBS at a concentration of 1-10 mg/mL.
-
Prepare the Crosslinker Solution: Immediately before use, dissolve the NHS-acrylate crosslinker in DMSO or DMF to a concentration of 10-20 mM.
-
Reaction: Add a 10- to 50-fold molar excess of the crosslinker solution to the protein solution. The final concentration of the organic solvent should not exceed 10%.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Removal of Excess Crosslinker: Remove the excess, unreacted crosslinker using a desalting column equilibrated with PBS.
Step 2: Reaction of the Acrylate-Modified Protein with the Thiol-Peptide
-
Prepare the Thiol-Peptide Solution: Dissolve the thiol-containing peptide in PBS.
-
Reaction: Add a 1.1- to 1.5-fold molar excess of the thiol-peptide to the acrylate-modified protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.
-
Quenching (Optional): To stop the reaction, add a small molecule thiol, such as β-mercaptoethanol or cysteine, to react with any remaining acrylate groups.
-
Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography, to remove excess peptide and other reagents.
Workflow Diagram:
Figure 3: Two-Step Protein-Peptide Conjugation Workflow.
Troubleshooting and Key Considerations
-
Low Conjugation Efficiency:
-
Hydrolyzed NHS Ester: Ensure the NHS-acrylate reagent is fresh and stored under desiccated conditions. Prepare solutions immediately before use.
-
Suboptimal pH: Verify the pH of the reaction buffer is within the optimal range of 7.2-8.5 for the NHS ester reaction.
-
Dilute Protein Solution: In dilute protein solutions, hydrolysis is favored. If possible, increase the protein concentration.
-
-
Protein Precipitation:
-
High Degree of Crosslinking: Excessive crosslinking can lead to the formation of insoluble aggregates. Reduce the molar excess of the crosslinker or shorten the reaction time.
-
Solvent Effects: Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10%.
-
Conclusion
NHS-acrylate crosslinkers are powerful and versatile reagents that enable the precise construction of complex bioconjugates. A thorough understanding of their dual reactivity and the critical parameters that govern their reactions, particularly pH, is essential for their successful implementation. By carefully controlling the reaction conditions and following established protocols, researchers can harness the full potential of these valuable tools in a wide array of applications, from targeted drug delivery to the development of advanced biomaterials.
References
-
The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. ACS Publications. [Link]
- Investigation into thiol-(meth)
Technical Guide: Dissolution and Handling of 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate in DMSO
Abstract: This technical guide provides a comprehensive framework for the effective dissolution and handling of 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate in Dimethyl Sulfoxide (DMSO). As a bifunctional molecule featuring both an amine-reactive N-hydroxysuccinimide (NHS) ester and a thiol-reactive acrylamide moiety, its proper reconstitution is paramount to preserving reactivity and ensuring experimental success in bioconjugation, hydrogel formation, and proteomics applications. This document outlines the critical physicochemical properties, provides a validated step-by-step dissolution protocol, and discusses the chemical principles governing its solubility and stability, targeting researchers, scientists, and drug development professionals.
Introduction to the Reagent
This compound is a versatile heterobifunctional crosslinking reagent. Its utility is anchored in two key functional groups:
-
N-Hydroxysuccinimide (NHS) Ester: This group reacts efficiently with primary amines, such as the N-terminus of proteins or the side chain of lysine residues, to form stable amide bonds.[1][2] This reaction is most efficient at a neutral to slightly basic pH (7.2-9).[3]
-
Acrylamide Group: This group can react with sulfhydryl groups (thiols) on cysteine residues via a Michael addition reaction.
The six-carbon hexanoate chain acts as a flexible spacer, separating the target molecules and minimizing steric hindrance. The successful application of this reagent is critically dependent on the initial reconstitution step. The NHS ester is highly susceptible to hydrolysis, a competing reaction with water that renders the molecule inactive.[4][5] Therefore, dissolving the reagent in a suitable, dry (anhydrous) organic solvent is the first and most critical step in any experimental workflow. DMSO is the solvent of choice for this purpose due to its high polarity and aprotic nature, which allows for solubilization without promoting significant hydrolysis, provided the solvent is anhydrous.[6]
Physicochemical Properties & Structure
Understanding the molecule's properties is fundamental to its correct handling.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₂O₅ | [7] |
| Molecular Weight | 282.29 g/mol | [7] |
| CAS Number | 63392-86-9 | [7] |
| Appearance | White to light yellow solid | [8] |
Below is a conceptual diagram illustrating the key functional domains of the molecule.
Caption: Key functional domains of the crosslinker.
Solubility in Dimethyl Sulfoxide (DMSO)
While a specific upper limit of solubility for this compound in DMSO is not extensively published, NHS esters as a class are known to be readily soluble in anhydrous, polar aprotic solvents like DMSO and DMF.[6][9] For context, a smaller related molecule, 2,5-Dioxopyrrolidin-1-yl acrylate, demonstrates a solubility of 100 mg/mL in DMSO.[10]
Based on established protocols for similar reagents, preparing a 10 mM stock solution in anhydrous DMSO is a standard and reliable practice.[11][12] This concentration is typically sufficient for subsequent dilution into aqueous reaction buffers for protein or peptide labeling. The primary constraint on solubility is not the molecule's intrinsic limit but rather the absolute requirement for anhydrous DMSO to prevent hydrolysis of the NHS ester.[13]
Validated Protocol for Reconstitution in DMSO
This protocol is designed to maximize the reactivity of the reagent by minimizing moisture exposure. Following these steps systematically is crucial for reproducibility.
Required Materials
-
This compound (stored at -20°C with desiccant).
-
Anhydrous DMSO (e.g., molecular biology grade, sealed with a septum).
-
Sterile, dry syringes and needles.
-
Dry, inert gas (Nitrogen or Argon), optional but highly recommended.
-
Appropriate glass vial with a screw cap or septum.
Reconstitution Workflow
The following diagram outlines the validated workflow for reagent reconstitution.
Caption: Workflow for reconstituting NHS esters in DMSO.
Step-by-Step Methodology
-
Equilibrate Reagent: Remove the vial of this compound from -20°C storage. Allow it to sit on the benchtop for at least 20-30 minutes to fully equilibrate to room temperature.[11]
-
Causality: This is the most critical step to prevent atmospheric moisture from condensing onto the cold, dry powder when the vial is opened, which would cause immediate hydrolysis.[9]
-
-
Prepare Solvent: Obtain high-quality anhydrous DMSO, preferably from a new, sealed bottle or one stored properly under inert gas.[13] Use a dry syringe to pierce the septum and withdraw the required volume.
-
Calculate Volume: To prepare a common working concentration of 10 mM:
-
Volume (mL) = [Weight of reagent (mg) / 282.29 ( g/mol )] / 0.010 (mol/L)
-
-
Dissolve Reagent: Open the equilibrated reagent vial and promptly add the calculated volume of anhydrous DMSO.[14] Close the vial and vortex gently until the solid is completely dissolved. Pipetting the solution up and down can also aid dissolution.[14]
-
Immediate Use: The freshly prepared solution should be used immediately.[12] Do not prepare stock solutions for long-term storage, as the NHS-ester moiety will readily hydrolyze over time, even in anhydrous solvent, due to unavoidable trace amounts of water.[11]
Stability, Storage, and the Impact of Hydrolysis
The primary pathway for the inactivation of this reagent is the hydrolysis of the NHS ester.
Caption: Competing aminolysis and hydrolysis reactions.
-
In Solid Form: When stored as a dry powder at -20°C or below with a desiccant, the reagent is stable for months.
-
In DMSO Solution: The stability of the NHS ester in DMSO is limited. While far more stable than in aqueous buffers, gradual hydrolysis will still occur from trace moisture.[6] If a solution must be stored, it should be aliquoted into small, single-use volumes in tightly sealed vials, purged with inert gas, and stored at -80°C for no more than 1-2 months.[15][16] Repeated freeze-thaw cycles should be avoided.
Troubleshooting
| Issue | Probable Cause | Recommended Solution |
| Reagent fails to dissolve. | Insufficient solvent volume; poor quality or non-anhydrous DMSO. | Recalculate and add more anhydrous DMSO. If the problem persists, use a fresh, sealed bottle of anhydrous DMSO. Gentle sonication may be used sparingly.[10] |
| Low or no conjugation yield. | The NHS ester was hydrolyzed before or during the reaction. | 1. Ensure the reagent was equilibrated to room temperature before opening. 2. Use only high-quality, anhydrous DMSO. 3. Prepare the solution immediately before use.[11] |
| Inconsistent results. | Variable reagent activity due to improper storage of the solid or inconsistent handling of the DMSO solution. | Strictly adhere to the validated protocol. Store the solid reagent with a desiccant at -20°C. Avoid preparing stock solutions; always use freshly prepared solutions.[13] |
References
- BenchChem. (n.d.). A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions.
- Glen Research. (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.
-
Pfaunmiller, E. L., et al. (2013). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 29(10), 3247–3255. [Link]
- Groutas, W. C., et al. (1987). Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Journal of the American Chemical Society, 109(10), 3087-3091.
- BenchChem Technical Support. (2025). Technical Support Center: Hydrolysis of NHS-Activated Carboxylic Acids.
- Peptide Institute Inc. (n.d.). N-Hydroxysuccinimide active ester.
- BroadPharm. (2022). Protocol for PEG NHS Ester.
- Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules.
- MedChemExpress. (n.d.). 2,5-Dioxopyrrolidin-1-yl acrylate (N-Succinimidyl acrylate).
- AxisPharm. (2024). Protocol for PEG NHS Reagents.
-
ResearchGate. (2014). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity? [Forum discussion]. Retrieved from [Link]
- Lumiprobe. (n.d.). NHS esters in Reactive groups.
- Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
- CovaChem. (n.d.). Sulfo-NHS and NHS Esters in Protein Chemistry.
-
ResearchGate. (2015). Can anyone help with storage of alexa fluor NHS ester dye? [Forum discussion]. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents.
- CymitQuimica. (n.d.). N-Succinimidyl 6-Maleimidohexanoate [Cross-linking Reagent].
- ChemicalBook. (2025). N-Succinimidyl 6-maleimidohexanoate.
- TCI Chemicals. (n.d.). N-Succinimidyl 6-Maleimidohexanoate [Cross-linking Reagent].
- TCI Chemicals. (n.d.). N-Succinimidyl 6-Maleimidohexanoate [Cross-linking Reagent].
- TCI Chemicals. (n.d.). N-Succinimidyl 6-Maleimidohexanoate [Cross-linking Reagent].
- Echemi. (n.d.). DCC/NHS synthetic active ester, DMSO is a solvent. How can the product be pure?
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- BLD Pharm. (n.d.). This compound.
- BLD Pharm. (n.d.). 2,5-Dioxopyrrolidin-1-yl 2,2-dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azaicosan-20-oate.
- BLD Pharm. (n.d.). 2,5-Dioxopyrrolidin-1-yl 2,2-dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oate.
- BLD Pharm. (n.d.). CAS NO.: 881681-00-1 ,DMSO.
- Xi'an Confluore Biological Technology Co., Ltd. (n.d.). PEG NHS Ester Protocol. Retrieved from Xi'an Confluore Biological Technology Co., Ltd. website.
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- 7. N-(6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)prop-2-enamide | C13H18N2O5 | CID 2762590 - PubChem [pubchem.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to Acryloyl-X Succinimidyl Ester (SE) for Advanced Bioconjugation
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical properties, applications, and methodologies related to Acryloyl-X Succinimidyl Ester (SE), a pivotal reagent in modern bioconjugation and advanced imaging techniques.
Executive Summary: The Role of Acryloyl-X SE in Biomolecular Innovation
Acryloyl-X Succinimidyl Ester (SE) is a heterobifunctional crosslinking agent designed for the covalent attachment of an acrylamide moiety to biomolecules. Its unique structure, featuring an amine-reactive N-hydroxysuccinimide (NHS) ester at one end and a polymerizable acryloyl group at the other, makes it an indispensable tool for anchoring proteins, antibodies, and amine-modified nucleic acids into a polyacrylamide hydrogel matrix. This functionality is the cornerstone of its application in super-resolution imaging techniques like Expansion Microscopy (ExM), where it enables the physical expansion of a sample while preserving its structural integrity. Understanding the fundamental properties of this reagent is the first step toward its successful implementation in complex experimental workflows.
Core Molecular Profile of Acryloyl-X SE
The efficacy of Acryloyl-X SE as a crosslinker is rooted in its precise chemical structure. A thorough understanding of its molecular formula and weight is critical for accurate stoichiometric calculations in conjugation protocols, ensuring optimal labeling density and experimental reproducibility.
Chemical Identity and Structure
Acryloyl-X SE is systematically named 6-((acryloyl)amino)hexanoic acid, succinimidyl ester.[1][2] The "X" in its common name refers to the 6-aminohexanoic acid (6-aminocaproic acid) spacer arm, which provides a flexible linkage between the acrylamide group and the target biomolecule, mitigating potential steric hindrance.
Its structure consists of three key components:
-
Acryloyl Group: The terminal vinyl group is readily available for free-radical polymerization, enabling its incorporation into a polyacrylamide gel.
-
Spacer Arm: A six-carbon aliphatic chain (derived from 6-aminohexanoic acid) that separates the reactive ends, enhancing reaction efficiency.
-
N-Hydroxysuccinimide (NHS) Ester: A highly reactive group that specifically targets primary amines (e.g., the N-terminus of proteins or the side chain of lysine residues) to form stable amide bonds.
Fundamental Physicochemical Properties
Accurate quantification and solubilization are paramount for any conjugation reaction. The table below summarizes the essential quantitative data for Acryloyl-X SE.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₈N₂O₅ | [1][3][4][5] |
| Molecular Weight | 282.30 g/mol | [1][6] |
| CAS Number | 63392-86-9 | [1][3][4][5] |
| Appearance | White to off-white solid | [4][5] |
| Purity | >95.0% (HPLC) | |
| Solubility | Soluble in anhydrous DMSO, DMF | [6] |
| Storage | Store at -20°C, protect from light and moisture | [1][2][4][7] |
Table 1: Key Physicochemical Properties of Acryloyl-X SE.
Mechanism of Action: The Chemistry of Biomolecule Anchoring
The utility of Acryloyl-X SE is defined by its dual reactivity. The experimental design hinges on a two-step process: first, the conjugation to the biomolecule of interest, and second, the polymerization into a hydrogel.
Step 1: Amine-Reactive Conjugation
The process begins with the nucleophilic attack of a primary amine from a biomolecule on the carbonyl carbon of the NHS ester. This reaction is highly efficient at slightly alkaline pH (typically pH 7.5-8.5), where primary amines are deprotonated and thus more nucleophilic. The NHS moiety is released as a soluble, non-interfering byproduct, resulting in the formation of a stable amide bond linking the Acryloyl-X spacer to the target.
Step 2: Co-polymerization into a Hydrogel
Once conjugated, the biomolecule now carries a pendant acrylamide group. This functionalized biomolecule can be mixed with a solution of acrylamide and bis-acrylamide monomers. Upon the introduction of a free-radical initiator system (e.g., ammonium persulfate (APS) and tetramethylethylenediamine (TEMED)), the acryloyl group on the biomolecule co-polymerizes with the acrylamide monomers, becoming covalently entrapped within the resulting hydrogel network.[1][6][8] This anchoring is crucial for techniques like Expansion Microscopy, as it ensures that the spatial relationships of the biomolecules are maintained during the subsequent digestion and physical expansion of the gel.[1][6][8]
Figure 1: A diagram illustrating the two-stage reaction mechanism of Acryloyl-X SE, from biomolecule conjugation to hydrogel anchoring.
Experimental Protocol: Protein Anchoring for Expansion Microscopy
The following protocol provides a validated workflow for the use of Acryloyl-X SE. The causality behind each step is explained to provide a deeper understanding of the process.
Objective: To covalently anchor proteins within a fixed cellular sample to a polyacrylamide gel matrix prior to expansion.
Reagent Preparation
-
Acryloyl-X SE Stock Solution: Prepare a 10 mM stock solution by dissolving 2.82 mg of Acryloyl-X SE in 1 mL of high-quality, anhydrous Dimethyl Sulfoxide (DMSO).
-
Causality: DMSO is used as it is a polar aprotic solvent that will not hydrolyze the NHS ester, preserving its reactivity. Stock solutions should be prepared fresh to avoid degradation due to trace moisture.
-
-
Labeling Buffer: Prepare a Phosphate-Buffered Saline (PBS) solution at pH 8.0.
-
Causality: A slightly alkaline pH is required to deprotonate primary amines, making them sufficiently nucleophilic to react with the NHS ester. Buffers containing primary amines (e.g., Tris) must be avoided as they will compete for the reagent.
-
Sample Labeling Workflow
-
Sample Preparation: Start with a fixed and permeabilized biological sample (e.g., cells on a coverslip).
-
Incubation: Incubate the sample with Acryloyl-X SE diluted to a final concentration of ~0.1 mg/mL in the Labeling Buffer for 4-12 hours at room temperature.
-
Causality: This incubation allows the Acryloyl-X SE to diffuse into the sample and react with accessible primary amines on proteins. The extended incubation ensures a high degree of labeling throughout the specimen.
-
-
Washing: Wash the sample thoroughly with PBS three times for 10 minutes each to remove any unreacted Acryloyl-X SE.
-
Causality: This step is critical to prevent self-polymerization of unreacted crosslinker in the subsequent gelation step, which could lead to a non-uniform gel and imaging artifacts.
-
Gelation and Digestion
-
Gelation Solution: Prepare a monomer solution containing acrylamide, bis-acrylamide, NaCl, and a buffer in water.
-
Initiation: Add APS and TEMED to the gelation solution immediately before applying it to the sample.
-
Polymerization: Incubate the sample in the gelation solution in a humidified chamber at 37°C for 2 hours.
-
Causality: The elevated temperature and initiators catalyze the free-radical polymerization, forming the hydrogel and covalently crosslinking the acrylamide-modified proteins into the matrix.
-
-
Digestion: After gelation, treat the sample with a protease (e.g., Proteinase K) to digest the proteins.
-
Causality: Digestion breaks the protein backbone, homogenizing the mechanical properties of the sample-gel hybrid. This allows for isotropic (uniform in all directions) expansion when placed in deionized water. The proteins themselves are no longer holding the structure together; instead, their fluorescent labels (if used) remain anchored to the gel via the Acryloyl-X SE linker.
-
Figure 2: A step-by-step experimental workflow for protein anchoring using Acryloyl-X SE in an Expansion Microscopy protocol.
Conclusion: A Foundational Reagent for High-Resolution Analysis
Acryloyl-X SE is more than just a crosslinker; it is an enabling technology for advanced biological imaging and analysis. Its well-defined molecular weight and formula provide the basis for precise and repeatable bioconjugation. By understanding the chemical principles behind its dual functionality—amine-reactivity and co-polymerization—researchers can confidently integrate this reagent into their workflows to physically anchor biomolecules, unlocking unprecedented levels of spatial resolution and paving the way for new discoveries in cellular architecture and drug-target interaction.
References
- 1. Invitrogen Acryloyl-X, SE (6-((acryloyl)amino)hexanoic acid, succinimidyl ester) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.at]
- 2. Acryloyl-X, SE (6-((acryloyl)amino)hexanoic acid, succinimidyl ester) 5 mg | Contact Us [thermofisher.com]
- 3. Page loading... [guidechem.com]
- 4. ACRYLOYL-X, SE CAS#: 63392-86-9 [m.chemicalbook.com]
- 5. ACRYLOYL-X, SE | 63392-86-9 [chemicalbook.com]
- 6. cacheby.com [cacheby.com]
- 7. Acryloyl-X, SE (6-((acryloyl)amino)hexanoic acid, succinimidyl ester) 5 mg | Buy Online [thermofisher.com]
- 8. Acrylink NHS [chrometra.com]
The Aqueous Stability of N-Succinimidyl 6-acrylamidohexanoate: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Duality of Reactivity and Instability
N-Succinimidyl 6-acrylamidohexanoate is a heterobifunctional crosslinking reagent of significant interest in bioconjugation and drug development. Its utility lies in the orthogonal reactivity of its two key functional moieties: an N-hydroxysuccinimide (NHS) ester for covalent ligation to primary amines, and a terminal acrylamide group, a Michael acceptor capable of reacting with thiols. This dual functionality allows for the precise and controlled linkage of biomolecules.
However, the very reactivity that makes this molecule a powerful tool also renders it susceptible to degradation in the aqueous environments essential for most biological reactions. A thorough understanding of its stability, particularly the hydrolysis of the NHS ester and the potential degradation of the acrylamide group, is paramount for the successful design, execution, and reproducibility of conjugation strategies. This technical guide provides an in-depth analysis of the factors governing the stability of N-Succinimidyl 6-acrylamidohexanoate in aqueous solutions, offering field-proven insights and detailed experimental protocols to empower researchers to maximize conjugation efficiency and ensure the integrity of their results.
Core Principles of Instability in Aqueous Media
The primary challenge in utilizing N-Succinimidyl 6-acrylamidohexanoate in aqueous buffers is the competing reaction of hydrolysis. Both the NHS ester and, to a lesser extent, the acrylamide group are susceptible to reaction with water. This degradation is not a static property but is dynamically influenced by several critical environmental factors.
The Dominant Degradation Pathway: NHS Ester Hydrolysis
The N-hydroxysuccinimide ester is the more labile of the two functional groups in N-Succinimidyl 6-acrylamidohexanoate. Its degradation occurs via hydrolysis, a nucleophilic attack by water on the ester's carbonyl carbon, which cleaves the ester bond.[1] This process is in direct competition with the desired aminolysis reaction (the reaction with a primary amine).[1]
The consequence of NHS ester hydrolysis is the formation of the corresponding carboxylic acid and the release of N-hydroxysuccinimide (NHS), rendering the molecule incapable of reacting with its amine target.[2]
Factors Influencing the Stability of N-Succinimidyl 6-acrylamidohexanoate
pH: The Most Critical Determinant
The pH of the aqueous solution is the single most important factor governing the rate of NHS ester hydrolysis. The rate of hydrolysis increases dramatically with increasing pH due to the higher concentration of hydroxide ions (OH-), which are more potent nucleophiles than water.[1][3]
-
Slightly Acidic to Neutral pH (pH 6.0-7.5): In this range, the hydrolysis of the NHS ester is relatively slow, providing a workable timeframe for conjugation reactions.[4]
-
Slightly Alkaline pH (pH 7.5-8.5): This is often the recommended range for amine coupling reactions, as the primary amine target is sufficiently deprotonated and nucleophilic.[4][5] However, this pH range also accelerates NHS ester hydrolysis, creating a critical balance between efficient conjugation and reagent degradation.[1]
-
Highly Alkaline pH (pH > 8.5): At these pH levels, the hydrolysis of the NHS ester becomes extremely rapid, with half-lives often reduced to mere minutes.[4][6] Such conditions are generally unsuitable for controlled conjugations.
The acrylamide group also exhibits pH-dependent stability. While generally more stable than the NHS ester, hydrolysis of the amide to a carboxylic acid is favored in both acidic and alkaline conditions.[3][4] Under neutral conditions, the hydrolysis of the amide group is significantly slower.[3][4]
Temperature: An Accelerator of Degradation
As with most chemical reactions, temperature plays a significant role in the kinetics of hydrolysis. Higher temperatures increase the rate of both NHS ester and acrylamide hydrolysis.[3] Therefore, it is crucial to maintain controlled and, where possible, reduced temperatures during storage and conjugation reactions to prolong the active life of the reagent. For instance, the half-life of a typical NHS ester at pH 7.0 can be several hours at 0°C, but this can decrease significantly at room temperature.[4][6]
Buffer Composition: The Unseen Influencer
The choice of buffer is critical and can have a profound impact on the stability of N-Succinimidyl 6-acrylamidohexanoate.
-
Recommended Buffers: Phosphate, borate, and carbonate buffers are generally compatible with NHS ester chemistry.[3][4]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester.[7]
Moisture and Storage: The Silent Saboteur
N-Succinimidyl 6-acrylamidohexanoate, like all NHS esters, is moisture-sensitive.[5] Proper storage and handling are essential to prevent premature hydrolysis.
-
Solid Form: The reagent should be stored desiccated at -20°C.[6]
-
Handling: Before opening a vial, it is critical to allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold compound.[6][8]
-
Stock Solutions: It is strongly recommended to prepare solutions immediately before use.[2][7] If a stock solution must be prepared, use an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and store in small aliquots at -20°C under an inert gas.[3][6]
Quantitative Analysis of NHS Ester Stability
The stability of an NHS ester is often expressed in terms of its half-life (t½), the time it takes for 50% of the active ester to hydrolyze. The following table provides a summary of the approximate half-life of a typical NHS ester under various conditions.
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4-5 hours |
| 7.0 | Room Temperature | ~7 hours |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | Minutes |
Note: These values are general estimates for NHS esters and can vary depending on the specific molecular structure and buffer conditions.[6]
Visualizing the Competing Reactions
The central challenge in using N-Succinimidyl 6-acrylamidohexanoate is the competition between the desired aminolysis and the undesired hydrolysis.
Caption: Competing reaction pathways for N-Succinimidyl 6-acrylamidohexanoate.
Experimental Protocols for Stability Assessment
Verifying the activity of N-Succinimidyl 6-acrylamidohexanoate, particularly from a previously opened vial, is a prudent measure to prevent failed conjugation experiments. A common method to assess the integrity of the NHS ester is to monitor its hydrolysis spectrophotometrically.
Protocol: Spectrophotometric Assay of NHS Ester Hydrolysis
Principle: The hydrolysis of an NHS ester releases N-hydroxysuccinimide (NHS), which absorbs light in the 260-280 nm range.[4] By forcing the hydrolysis of a sample with a strong base and comparing its absorbance to an untreated sample, the percentage of active (unhydrolyzed) NHS ester can be determined.[8]
Materials:
-
N-Succinimidyl 6-acrylamidohexanoate
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)
-
0.5 N NaOH
-
Spectrophotometer
Procedure:
-
Initial Measurement (A_initial):
-
Dissolve 1-2 mg of N-Succinimidyl 6-acrylamidohexanoate in 2 mL of the amine-free buffer.
-
Prepare a "blank" tube containing only 2 mL of the buffer.
-
Immediately use the blank to zero the spectrophotometer at 260 nm.
-
Measure the absorbance of the N-Succinimidyl 6-acrylamidohexanoate solution.[1]
-
-
Forced Hydrolysis (A_final):
-
To 1 mL of the measured solution from step 1, add 100 µL of 0.5 N NaOH.
-
To 1 mL of the blank, add 100 µL of 0.5 N NaOH to create a new blank for this measurement.
-
Incubate both tubes at room temperature for 15 minutes to ensure complete hydrolysis.
-
Zero the spectrophotometer with the new blank.
-
Measure the absorbance of the base-treated N-Succinimidyl 6-acrylamidohexanoate solution.[1]
-
-
Calculation of Activity:
-
The percentage of active NHS ester can be estimated using the following formula: % Active Ester = [(A_final - A_initial) / A_final] x 100
-
A significant increase in absorbance after base treatment indicates a high proportion of active NHS ester.[6]
Caption: Workflow for spectrophotometric assessment of NHS ester activity.
Practical Implications and Best Practices for Bioconjugation
-
Fresh is Best: Always prioritize the use of freshly prepared solutions of N-Succinimidyl 6-acrylamidohexanoate.[7]
-
Control the pH: Maintain the pH of the reaction mixture within the optimal range of 7.2-8.5 for amine coupling, being mindful that higher pH values will accelerate hydrolysis.[4][5]
-
Temperature Matters: Perform conjugation reactions at room temperature or 4°C to minimize hydrolysis.[4]
-
Molar Excess: A molar excess of the N-Succinimidyl 6-acrylamidohexanoate reagent is often used to compensate for hydrolysis and drive the conjugation reaction to completion.[6]
-
Quenching: After the desired reaction time, quench any unreacted NHS ester by adding an excess of a primary amine-containing buffer like Tris or glycine.[4]
-
Purification: Promptly purify the conjugate to remove the hydrolyzed reagent and other byproducts.
Conclusion: Mastering the Balance for Successful Conjugation
The utility of N-Succinimidyl 6-acrylamidohexanoate as a heterobifunctional crosslinker is intrinsically linked to its reactivity, which in turn dictates its instability in aqueous solutions. The primary degradation pathway is the hydrolysis of the NHS ester, a reaction that is highly dependent on pH and temperature. The acrylamide moiety, while more stable, is also susceptible to hydrolysis under non-neutral conditions.
By understanding the principles of this instability and implementing the best practices and experimental controls outlined in this guide, researchers, scientists, and drug development professionals can mitigate the impact of hydrolysis, thereby maximizing conjugation efficiency, ensuring reproducibility, and ultimately achieving their desired bioconjugation outcomes.
References
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Mechanism of Polyacrylamide Hydrogel Instability on High-Temperature Conditions - PMC. [Link]
-
Hydrolysis of Polyacrylamide and Investigation of Characteristics of its Hydrolyzed Forms - AIP Publishing. [Link]
-
Mechanism of Polyacrylamide Hydrogel Instability on High-Temperature Conditions | ACS Omega - ACS Publications. [Link]
- US5352828A - Process for stabilizing aqueous acrylamide solution - Google P
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Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC. [Link]
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Acidic and Alkaline Hydrolysis of Polyacrylamide | PDF - Slideshare. [Link]
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Hydrolysis rate of 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate
An In-depth Technical Guide to the Hydrolysis Rate of 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate
Authored by: A Senior Application Scientist
Introduction: The Double-Edged Sword of Reactivity
N-hydroxysuccinimide (NHS) esters are a cornerstone of modern bioconjugation, prized for their ability to efficiently form stable amide bonds with primary amines on biomolecules.[1][2] The compound this compound is a bifunctional linker embodying this reactivity, featuring an amine-reactive NHS ester at one end and a polymerizable acrylamide group at the other. This structure makes it an invaluable tool for tethering molecules to surfaces or incorporating them into hydrogel matrices.
However, the very reactivity that makes NHS esters so effective is also their primary liability. In the aqueous environments required for most biological applications, NHS esters are susceptible to hydrolysis, a competing reaction where water attacks the ester, rendering it inactive.[2][3][4] This degradation pathway directly competes with the desired aminolysis (reaction with an amine), significantly impacting conjugation efficiency, yield, and reproducibility.[5][] This guide provides an in-depth exploration of the hydrolysis of this compound, offering field-proven insights, quantitative data, and robust protocols to empower researchers to navigate this critical aspect of their work.
The Core Conflict: Aminolysis vs. Hydrolysis
The success of any conjugation protocol using an NHS ester hinges on managing the competition between two key nucleophilic reactions: aminolysis and hydrolysis.
-
Aminolysis (The Desired Reaction): A primary amine, present on a protein (e.g., the N-terminus or the side chain of a lysine residue), acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[1][2] This reaction forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[1][7]
-
Hydrolysis (The Competing Reaction): In aqueous solutions, water molecules (or more accurately, hydroxide ions) also act as nucleophiles, attacking the ester. This reaction cleaves the ester bond, regenerating the original carboxylic acid (6-acrylamidohexanoic acid) and releasing NHS.[2][4] The hydrolyzed reagent is no longer capable of reacting with amines.
The balance between these two reactions is paramount. When hydrolysis dominates, the effective concentration of the active NHS ester dwindles, leading to low conjugation yields and wasted reagents.
Caption: Competing reaction pathways for an NHS ester in aqueous solution.
Factors Governing the Rate of Hydrolysis
The stability of an NHS ester is not an intrinsic constant but is critically dependent on its environment. Understanding and controlling these factors is the key to maximizing conjugation efficiency.
The Decisive Role of pH
The pH of the reaction buffer is the single most critical factor influencing the hydrolysis rate.[3]
-
Low pH (<7.2): At lower pH values, primary amines on the target molecule are predominantly protonated (-NH₃⁺). This protonated form is not nucleophilic and therefore unreactive towards the NHS ester.[1][8] While the hydrolysis rate is slower at lower pH, the desired aminolysis reaction is also inhibited.
-
Optimal pH (7.2 - 8.5): This range represents a crucial compromise. A significant portion of the target amines are deprotonated and nucleophilic, while the hydrolysis rate of the NHS ester remains manageable.[1][9] For many applications, a pH of 8.3-8.5 is considered the "sweet spot" for optimal labeling.[10][11][12]
-
High pH (>8.5): As the pH increases, the concentration of hydroxide ions (a potent nucleophile) rises, dramatically accelerating the rate of hydrolysis.[2][8] The half-life of the NHS ester can plummet from hours to mere minutes, making efficient conjugation extremely difficult.[13][14]
The Influence of Temperature
Temperature also plays a significant role. Most NHS ester reactions are performed at either room temperature (RT) or 4°C.[9]
-
Lower temperatures (e.g., 4°C) slow down the rate of all chemical reactions, including hydrolysis. This can be a valuable strategy to extend the effective half-life of the NHS ester, particularly during longer incubation periods or when working with sensitive proteins.[1]
-
Room temperature offers faster reaction kinetics for both aminolysis and hydrolysis. It is often suitable for shorter reaction times (0.5 to 4 hours).[9]
Buffer Composition: An Often-Overlooked Variable
The choice of buffer is critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester chemistry.[8][9] These buffer components will compete with the target molecule for the NHS ester, drastically reducing the yield of the desired conjugate.[8] This quenching effect can, however, be used advantageously to terminate a reaction.[8][9]
Recommended Amine-Free Buffers:
Quantitative Analysis: The Half-Life of an NHS Ester
The stability of an NHS ester is best described by its half-life (t½), the time required for 50% of the active ester to hydrolyze. While specific data for this compound is not published, the following table, compiled from data for structurally similar NHS esters, provides a reliable guide for experimental design.[9][13][14]
| pH | Temperature | Approximate Half-life | Causality & Field Insight |
| 7.0 | 0°C | 4 - 5 hours | At neutral pH and low temperature, hydrolysis is significantly slowed. This condition is ideal for long incubations or when the target amine concentration is low, allowing aminolysis to proceed efficiently.[9][13] |
| 8.0 | Room Temp. | ~1 hour | A common starting point for many labeling reactions. The balance favors aminolysis if the protein concentration is sufficiently high. Close monitoring is advised. |
| 8.6 | 4°C | ~10 minutes | The increased pH dramatically accelerates hydrolysis, even at low temperatures. These conditions require very rapid and efficient conjugation with high concentrations of the target molecule.[9][13] |
Experimental Protocol: Determining Hydrolysis Rate via UV-Vis Spectrophotometry
A robust and accessible method for monitoring the hydrolysis of an NHS ester is to measure the increase in absorbance at 260 nm.[9] This absorbance is due to the release of the N-hydroxysuccinimide (NHS) byproduct, which has a distinct absorbance maximum in this region.[15]
Principle
The hydrolysis of one mole of the NHS ester produces one mole of NHS. By monitoring the increase in absorbance at 260 nm over time, we can directly follow the kinetics of the hydrolysis reaction. The rate constant (k) and half-life (t½) can then be calculated from this data.[4]
Materials
-
This compound
-
Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[3]
-
Amine-free reaction buffer of desired pH (e.g., 0.1 M Sodium Phosphate, pH 7.5)[8]
-
UV-transparent cuvettes
-
Temperature-controlled UV-Vis Spectrophotometer
Step-by-Step Methodology
-
Prepare Stock Solution: Immediately before use, prepare a concentrated stock solution (e.g., 10-20 mg/mL) of this compound in anhydrous DMSO.[2] Expert Tip: Ensure the NHS ester vial has equilibrated to room temperature before opening to prevent moisture condensation, which can cause premature hydrolysis.[14]
-
Equilibrate System: Set the spectrophotometer to the desired temperature (e.g., 25°C). Place a cuvette containing the reaction buffer (e.g., 3 mL of 0.1 M Sodium Phosphate, pH 7.5) into the sample holder and allow it to thermally equilibrate.
-
Blank Instrument: Use the cuvette containing only the reaction buffer to zero the spectrophotometer at 260 nm.
-
Initiate Reaction: Add a small, precise volume of the NHS ester stock solution to the buffer in the cuvette (e.g., 3-10 µL). The final concentration of DMSO should be minimal (<5%) to avoid solvent effects.[4] Mix rapidly and thoroughly by inverting the cuvette with a cap or using a pipette.
-
Acquire Data: Immediately begin recording the absorbance at 260 nm at regular intervals. The frequency of readings depends on the expected rate; for pH > 8, readings every 15-30 seconds may be necessary. For pH ~7, readings every 1-2 minutes may suffice. Continue until the absorbance value plateaus, indicating the reaction is complete.[4]
Data Analysis
-
Determine the Rate Constant (k): Plot the natural logarithm of (A∞ - At) versus time (t), where A∞ is the final, plateaued absorbance and At is the absorbance at time t.[4] The plot should be a straight line for a pseudo-first-order reaction. The slope of this line is equal to -k.
-
Calculate the Half-Life (t½): The half-life can be calculated from the rate constant using the following equation: t½ = ln(2) / k ≈ 0.693 / k
Caption: Experimental workflow for spectrophotometric analysis of NHS ester hydrolysis.
Advanced Analysis: HPLC-Based Methods
For a more precise and detailed analysis, High-Performance Liquid Chromatography (HPLC) can be employed. This method allows for the simultaneous quantification of the active NHS ester, the hydrolyzed carboxylic acid byproduct, and the released NHS.[16]
-
Methodology: A reverse-phase C18 column is typically used. The sample is injected at various time points after being added to the aqueous buffer. The peak areas corresponding to the active ester and the hydrolyzed acid are integrated.
-
Advantages: This technique provides a direct measurement of the disappearance of the starting material and the appearance of the degradation product, offering a more complete picture of the reaction kinetics. It is the gold standard for quality control and stability studies.[3]
Conclusion: From Knowledge to Control
The hydrolysis of this compound is not a nuisance to be ignored, but a critical reaction parameter to be understood and controlled. By carefully selecting the reaction pH, temperature, and buffer system, researchers can significantly shift the balance in favor of the desired aminolysis reaction. The spectrophotometric and HPLC-based protocols described herein provide robust, self-validating systems for quantifying the stability of this and other NHS esters. Armed with this knowledge, scientists and drug development professionals can optimize their bioconjugation strategies, leading to higher yields, improved consistency, and more reliable outcomes in their research and development endeavors.
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Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]
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NHS ester labeling of amino biomolecules. Click Chemistry Tools. [Link]
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Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]
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Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir - ACS Publications. [Link]
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Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators. [Link]
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Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods. [Link]
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Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Scholars' Mine. [Link]
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Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PubMed Central. [Link]
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How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. G-Biosciences. [Link]
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Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D. [Link]
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Methodological & Application
Application Notes and Protocols for Acryloyl-X SE in Bioconjugation
Introduction: Harnessing the Versatility of Acryloyl-X SE for Advanced Bioconjugation
In the dynamic landscape of bioconjugation, the ability to covalently link biomolecules with synthetic moieties is paramount for advancing therapeutics, diagnostics, and fundamental biological research.[1][2][3] Acryloyl-X SE (6-((acryloyl)amino)hexanoic acid, succinimidyl ester) has emerged as a valuable heterobifunctional crosslinker, offering a versatile platform for the precise modification of biomolecules.[4][5][6] This reagent possesses two distinct reactive functionalities: an N-hydroxysuccinimide (NHS) ester that readily reacts with primary amines, and an acryloyl group, a Michael acceptor capable of reacting with nucleophiles like thiols.[7][][9] This dual reactivity enables a wide range of applications, from the creation of antibody-drug conjugates (ADCs) and fluorescently labeled proteins to the formation of sophisticated hydrogel networks for drug delivery and tissue engineering.[4][10][11][12]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed understanding of the principles and practical protocols for utilizing Acryloyl-X SE in their bioconjugation workflows. We will delve into the underlying reaction mechanisms, provide step-by-step experimental procedures, and explore key applications, all while emphasizing the rationale behind experimental choices to ensure robust and reproducible outcomes.
Mechanism of Action: A Tale of Two Reactivities
The efficacy of Acryloyl-X SE lies in its two distinct reactive groups, allowing for either a one-step conjugation to primary amines or a sequential conjugation strategy involving both amines and thiols.
Amine-Reactive NHS Ester Chemistry
The N-hydroxysuccinimide (NHS) ester is a well-established functionality for targeting primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.[7][][13] The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[] This reaction is highly efficient under slightly alkaline conditions (pH 7.0-9.0), where the amine is deprotonated and thus more nucleophilic.[][14]
dot digraph "NHS_Ester_Reaction" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#4285F4"];
} } Figure 1: Reaction of Acryloyl-X SE with a primary amine.
Thiol-Reactive Acryloyl Group Chemistry
The acryloyl group is an α,β-unsaturated carbonyl system, making it an excellent Michael acceptor. It can react with nucleophiles, most notably the sulfhydryl group of cysteine residues, via a Michael addition reaction.[9][15] This reaction forms a stable thioether bond. The reactivity of the acryloyl group towards thiols is generally favored at neutral to slightly alkaline pH. It is important to note that while the primary reactivity of the acryloyl group is towards thiols, other nucleophilic amino acid side chains could potentially react under certain conditions, although with lower efficiency.[16][17]
dot digraph "Acryloyl_Thiol_Reaction" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#34A853"];
} } Figure 2: Michael addition of a thiol to an acryloyl group.
Core Experimental Protocol: A General Guide to Protein Modification
This protocol provides a general framework for the conjugation of Acryloyl-X SE to a protein via its primary amines. The specific parameters may require optimization based on the properties of the target biomolecule.
Materials and Reagents
| Reagent/Material | Recommended Specifications |
| Acryloyl-X SE | High purity (>95%); stored at -20°C, protected from light and moisture.[5][18] |
| Target Biomolecule | Purified protein or other amine-containing molecule in an amine-free buffer. |
| Reaction Buffer | 0.1 M Sodium Phosphate or Sodium Bicarbonate buffer, pH 8.3-8.5.[14] |
| Anhydrous DMSO or DMF | High-quality, anhydrous solvent for preparing Acryloyl-X SE stock solution.[4][14] |
| Quenching Reagent | 1 M Tris-HCl or Glycine, pH 8.0. |
| Purification System | Size-exclusion chromatography (SEC) or dialysis system.[19] |
Step-by-Step Methodology
-
Preparation of Reagents:
-
Biomolecule Solution: Prepare a solution of the target biomolecule at a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as these will compete with the target for reaction with the NHS ester.[20]
-
Acryloyl-X SE Stock Solution: Immediately before use, dissolve Acryloyl-X SE in anhydrous DMSO or DMF to a concentration of 10 mM.[4] It is crucial to use anhydrous solvent to prevent hydrolysis of the NHS ester.
-
-
Conjugation Reaction:
-
Molar Ratio: The optimal molar ratio of Acryloyl-X SE to the biomolecule will depend on the desired degree of labeling and the number of available primary amines. A starting point is a 5- to 20-fold molar excess of the crosslinker.
-
Reaction Incubation: Add the calculated volume of the Acryloyl-X SE stock solution to the biomolecule solution while gently vortexing. Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C. Longer incubation times or higher temperatures may increase the degree of labeling but also risk hydrolysis of the NHS ester and potential side reactions.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching reagent such as Tris-HCl or glycine to a final concentration of 50-100 mM. These reagents contain primary amines that will react with any remaining Acryloyl-X SE. Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
It is critical to remove unreacted Acryloyl-X SE, the NHS leaving group, and the quenching reagent from the final conjugate.[21]
-
Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger bioconjugate from smaller, unreacted molecules.[19]
-
Dialysis/Ultrafiltration: This method is suitable for removing small molecules by exchanging the reaction buffer with a desired storage buffer.[19]
-
Characterization of the Bioconjugate
After purification, it is essential to characterize the conjugate to determine the degree of labeling and confirm its integrity.[22][23] Common techniques include:
-
UV-Vis Spectroscopy: To determine the protein concentration and potentially the degree of labeling if the attached molecule has a distinct absorbance.
-
SDS-PAGE: To visualize the increase in molecular weight of the conjugated protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight of the conjugate and calculate the degree of labeling.[21]
-
HPLC (Reverse-Phase or Size-Exclusion): To assess the purity and homogeneity of the conjugate.[24]
Applications of Acryloyl-X SE in Bioconjugation
The unique properties of Acryloyl-X SE lend themselves to a variety of cutting-edge applications.
Antibody-Drug Conjugates (ADCs)
ADCs are a powerful class of cancer therapeutics that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic drug directly to tumor cells.[25][26][27] Acryloyl-X SE can be used to link the drug to the antibody. The NHS ester reacts with lysine residues on the antibody, and the acryloyl group can then be used to attach a thiol-containing drug or linker-drug complex. This approach, however, can lead to a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs), which can impact efficacy and safety.[1][] Site-specific conjugation methods are often preferred to overcome this challenge.
dot digraph "ADC_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4"];
} } Figure 3: Workflow for creating an Antibody-Drug Conjugate.
Fluorescent Labeling of Proteins
Acryloyl-X SE can be used to attach fluorescent dyes to proteins for imaging applications.[28][29] The NHS ester reacts with the protein of interest, and a thiol-modified fluorescent probe can then be conjugated to the acryloyl group. This allows for the visualization of protein localization and dynamics within cells. A key advantage is the ability to use a wide variety of thiol-containing fluorophores.
Hydrogel Formation for Drug Delivery and Tissue Engineering
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them ideal for biomedical applications.[11][30][31] Acryloyl-X SE can be used to crosslink polymers and incorporate biomolecules into the hydrogel matrix.[4] For instance, a protein can be modified with Acryloyl-X SE, and the resulting acryloyl-functionalized protein can then be co-polymerized with other monomers to form a hydrogel.[11] This allows for the creation of bioactive scaffolds for tissue engineering or for the controlled release of therapeutic proteins.[32]
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Yield | - Hydrolysis of Acryloyl-X SE.[20]- Presence of primary amines in the buffer.[20]- Inactive biomolecule. | - Prepare Acryloyl-X SE stock solution immediately before use in anhydrous solvent.[4]- Use an amine-free buffer (e.g., phosphate or bicarbonate).- Confirm the activity and purity of the biomolecule. |
| Precipitation of Biomolecule | - High concentration of organic solvent (DMSO/DMF).- Change in pH upon addition of reagents. | - Keep the final concentration of organic solvent below 10% (v/v).- Ensure adequate buffering capacity of the reaction mixture. |
| High Degree of Labeling/Aggregation | - Molar excess of Acryloyl-X SE is too high.- Reaction time is too long. | - Perform a titration of the Acryloyl-X SE to find the optimal molar ratio.- Reduce the reaction time. |
| Heterogeneous Product | - Multiple reactive sites on the biomolecule.[1] | - Consider site-specific conjugation strategies if homogeneity is critical.[1][33]- Optimize reaction conditions (pH, temperature, time) to favor modification of more reactive sites. |
Conclusion
Acryloyl-X SE is a powerful and versatile tool for bioconjugation, enabling the creation of a wide array of modified biomolecules for diverse applications. Its dual reactivity provides flexibility in conjugation strategies, while its well-defined chemistry allows for reproducible results. By understanding the underlying principles of its reactivity and carefully optimizing reaction conditions, researchers can effectively harness the potential of Acryloyl-X SE to advance their scientific endeavors. As with any bioconjugation reaction, careful planning, execution, and characterization are the cornerstones of success.[2][22]
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NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots. National Institutes of Health. [Link]
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General Frequently Asked Questions for Bioconjugation. CellMosaic. [Link]
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Chemistry of Bioconjugates: Synthesis, Characterization, and Biomedical Applications. Wiley Online Library. [Link]
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Bioconjugate Analysis & Purification. CellMosaic. [Link]
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Bioconjugation simply explained. Single Use Support. [Link]
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Context‐Dependence of the Reactivity of Cysteine and Lysine Residues. National Institutes of Health. [Link]
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Bioconjugation Optimization & Troubleshooting. AbOliGo. [Link]
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Chloromethyl acryl reagents for simple and site-selective cysteine and disulfide modification. ChemRxiv. [Link]
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Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents. National Institutes of Health. [Link]
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A) Thiol-Michael addition of cysteine to the acrylate group of sPEG-A... ResearchGate. [Link]
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Synthesis of NHS esters used to prepare lysine-linked antibody conjugates 4−6. ACS Publications. [Link]
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Alkylation of cysteine with acrylamide for protein sequence analysis. PubMed. [Link]
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Protein-retention ExM (proExM) of HeLa cells using acryloyl-X, SE (AcX)... ResearchGate. [Link]
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Troubleshooting Guides. Creative Biolabs. [Link]
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A DFT Study of the Reaction of Acrylamide with L-Cysteine and L-Glutathione. National Institutes of Health. [Link]
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Hydrogel Conjugation: Engineering of Hydrogels for Drug Delivery. MDPI. [Link]
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Nanoscale. RSC Publishing. [Link]
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Bioconjugation Chemistry: Challenges and Solutions. kbDNA. [Link]
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Antibody-drug conjugates in cancer therapy: applications and future advances. National Institutes of Health. [Link]
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Bioconjugation Protocols: Strategies and Methods. ResearchGate. [Link]
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Emerging Fabrication Strategies of Hydrogels and Its Applications. National Institutes of Health. [Link]
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Antibody Conjugation of Nanoparticles as Therapeutics for Breast Cancer Treatment. MDPI. [Link]
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Applications of Antibody Drug Conjugates. Longdom Publishing. [Link]
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Nanohydrogel with N,N′ -bis(acryloyl)cystine crosslinker for high drug loading. ResearchGate. [Link]
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Advances in chemical labeling of proteins in living cells. National Institutes of Health. [Link]
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Smart Hydrogels for Advanced Drug Delivery Systems. Semantic Scholar. [Link]
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co-(N-acryloyl l-alaninamide)] and Their Ability to Form Thermo-Responsive Hydrogels for Sustained Drug Delivery. OUCI. [Link]
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Diverse Roles of Antibodies in Antibody–Drug Conjugates. National Institutes of Health. [Link]
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Labeling proteins inside living cells using external fluorophores for microscopy. eLife. [Link]
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Applications of Microfluidic Modulation Spectroscopy for Antibody-Drug Conjugate Structural Characterization. American Pharmaceutical Review. [Link]
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Application Notes and Protocols for Surface Modification using 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate
Introduction: A Dual-Functionality Crosslinker for Advanced Surface Engineering
In the dynamic fields of biomaterials, biosensors, and drug delivery, the ability to precisely engineer the interface between a synthetic material and a biological environment is paramount. 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate is a heterobifunctional crosslinking agent designed for this purpose. This molecule possesses two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and an acrylamide group, enabling a versatile, two-stage surface modification strategy.[1]
The NHS ester provides a highly efficient mechanism for covalently attaching the linker to surfaces rich in primary amines, such as proteins, peptides, or amine-functionalized substrates.[2][3] This reaction proceeds readily under mild, aqueous conditions to form stable amide bonds.[4] Subsequently, the terminal acrylamide group serves as a polymerizable unit. This allows for the grafting of polyacrylamide chains from the surface, creating hydrogel coatings or polymer brushes.[5] This dual functionality makes it an invaluable tool for creating biocompatible interfaces, immobilizing biomolecules, and fabricating complex surface architectures.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound for surface modification. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for key applications, and discuss critical parameters for successful and reproducible surface engineering.
Chemical Properties and Handling
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₂O₅ | [6] |
| Molecular Weight | 282.29 g/mol | [6] |
| CAS Number | 63392-86-9 | [][8] |
| Appearance | White to off-white powder or crystals | [1] |
| Storage | Store at -20°C, desiccated. | [9][10] |
Key Handling Considerations:
-
Moisture Sensitivity: The NHS ester is highly susceptible to hydrolysis in aqueous environments.[9][10] It is crucial to use anhydrous solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) for preparing stock solutions and to minimize exposure to moisture.[2][4] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.
-
pH Dependence: The reaction between the NHS ester and primary amines is highly pH-dependent. Optimal conjugation occurs at a pH range of 8.0-8.5.[2][4] At lower pH, the primary amines are protonated and less reactive, while at higher pH, the rate of NHS-ester hydrolysis increases significantly.[4]
-
Light Sensitivity: While the NHS ester itself is not particularly light-sensitive, the acrylamide group can be susceptible to premature polymerization upon exposure to UV light, especially in the presence of initiators. It is good practice to protect solutions from direct light.
Reaction Mechanism: A Two-Step Approach to Surface Functionalization
The surface modification process using this compound can be conceptually divided into two distinct steps:
-
Immobilization via NHS-Ester Coupling: The NHS ester reacts with primary amine groups on the surface to form a stable amide bond, covalently attaching the linker to the substrate.
-
Surface-Initiated Polymerization: The surface-bound acrylamide groups are then used to initiate the polymerization of acrylamide monomers, leading to the growth of polymer chains from the surface.
Protocols for Surface Modification
Protocol 1: Modification of Amine-Functionalized Glass or Silica Surfaces
This protocol describes the covalent attachment of the linker to a glass or silica surface that has been pre-functionalized with primary amine groups (e.g., using (3-aminopropyl)triethoxysilane, APTES).
Materials:
-
Amine-functionalized glass slides or silica nanoparticles
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
-
Ethanol
-
Deionized (DI) water
Procedure:
-
Surface Preparation: a. Thoroughly clean the amine-functionalized substrate by sonicating in ethanol for 15 minutes, followed by rinsing with DI water. b. Dry the substrate under a stream of nitrogen gas.
-
Reagent Preparation: a. Allow the vial of this compound to warm to room temperature before opening. b. Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO. This solution should be prepared fresh immediately before use.[2][10]
-
Immobilization Reaction: a. Immerse the cleaned, amine-functionalized substrate in 0.1 M Sodium Bicarbonate buffer (pH 8.5). b. Add the 10 mM stock solution of the linker to the buffer to achieve a final concentration of 0.1-1 mM. A 10- to 20-fold molar excess of the NHS ester to the estimated surface amine density is a good starting point.[2] c. Incubate for 1-2 hours at room temperature with gentle agitation.
-
Washing: a. Remove the substrate from the reaction solution. b. Wash thoroughly with PBS (pH 7.4) three times to remove any unreacted linker and N-hydroxysuccinimide byproduct. c. Rinse with DI water and dry under a stream of nitrogen.
-
Verification (Optional but Recommended): a. The success of the immobilization can be verified using surface characterization techniques such as X-ray Photoelectron Spectroscopy (XPS) to detect the presence of nitrogen from the amide bond, or by contact angle measurements to observe changes in surface hydrophilicity.
Protocol 2: Surface-Initiated Polymerization of Acrylamide
This protocol details the "grafting-from" approach to create a polyacrylamide hydrogel layer on the surface functionalized in Protocol 1.
Materials:
-
Acrylamide-functionalized substrate (from Protocol 1)
-
Acrylamide monomer
-
N,N'-Methylenebisacrylamide (BIS) (crosslinker)
-
Ammonium persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Deionized (DI) water
-
Nitrogen or Argon gas source
Procedure:
-
Prepare Monomer Solution: a. Prepare an aqueous solution of acrylamide and BIS. The total monomer concentration and the acrylamide:BIS ratio will determine the properties of the resulting hydrogel (e.g., stiffness, pore size). A common starting point is a 10% (w/v) total monomer solution with a 19:1 acrylamide:BIS ratio. b. Degas the monomer solution thoroughly for at least 30 minutes by bubbling with nitrogen or argon gas. Oxygen is a potent inhibitor of radical polymerization and must be removed.[5]
-
Initiator Preparation: a. Prepare a 10% (w/v) solution of APS in DI water. b. Prepare a 10% (v/v) solution of TEMED in DI water. These solutions should be prepared fresh.
-
Polymerization Reaction: a. Place the acrylamide-functionalized substrate in a reaction vessel. b. Add the degassed monomer solution to the vessel, ensuring the substrate is fully submerged. c. To initiate polymerization, add APS (to a final concentration of 0.1% w/v) and TEMED (to a final concentration of 0.1% v/v) to the monomer solution. TEMED accelerates the formation of free radicals from APS, which in turn initiate the polymerization.[5] d. Gently mix the solution and allow the polymerization to proceed in an inert atmosphere (e.g., in a nitrogen-filled glovebox or by maintaining a gentle stream of nitrogen over the solution). e. The polymerization time will vary depending on the desired thickness of the hydrogel layer, but typically ranges from 30 minutes to several hours.
-
Washing: a. After polymerization, remove the substrate and wash it extensively with DI water for several hours to remove any unreacted monomers and non-grafted polymer chains.
-
Verification (Optional but Recommended): a. The presence of the polyacrylamide layer can be confirmed by Atomic Force Microscopy (AFM) to visualize the change in surface topography and roughness, or by contact angle measurements, which will show a significant decrease due to the hydrophilic nature of the hydrogel.
Applications in Research and Development
The ability to create well-defined, functionalized surfaces opens up a wide range of applications:
-
Cell Culture and Tissue Engineering: Polyacrylamide hydrogels with tunable stiffness can be created to mimic the mechanical properties of native extracellular matrix, providing a powerful tool for studying mechanobiology and directing stem cell differentiation.
-
Biosensors: The hydrogel layer can serve as a 3D matrix for the high-density immobilization of antibodies, enzymes, or nucleic acids, enhancing the sensitivity and performance of biosensor devices.[3]
-
Drug Delivery: Surfaces of nanoparticles or implants can be modified with biocompatible hydrogel layers to reduce immunogenicity and control the release of therapeutic agents.[1][11]
-
Antifouling Coatings: The hydrophilic nature of polyacrylamide can be leveraged to create surfaces that resist non-specific protein adsorption and cell adhesion, which is critical for medical implants and marine applications.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Immobilization Efficiency | 1. Hydrolysis of NHS ester. 2. Incorrect pH of reaction buffer. 3. Insufficient surface amine groups. | 1. Prepare linker solution fresh in anhydrous DMSO. Ensure reagent is warmed to RT before opening. 2. Verify buffer pH is between 8.0-8.5.[4] 3. Confirm successful surface amination using a suitable characterization technique. |
| Inconsistent or No Polymerization | 1. Presence of oxygen. 2. Inactive initiators. 3. Insufficient surface acrylamide groups. | 1. Thoroughly degas the monomer solution before adding initiators.[5] 2. Prepare fresh APS and TEMED solutions. 3. Optimize the immobilization step (Protocol 1) to increase linker density. |
| High Background/Non-specific Binding | Incomplete washing after immobilization or polymerization. | Increase the duration and volume of washing steps. Consider adding a mild surfactant like Tween-20 to the wash buffer. |
Conclusion
This compound is a powerful and versatile tool for advanced surface modification. By leveraging its dual NHS-ester and acrylamide functionalities, researchers can create highly tailored surfaces for a multitude of applications in the life sciences and material science. The protocols and guidelines presented here provide a solid foundation for the successful implementation of this technology. As with any surface chemistry, optimization of reaction conditions for specific substrates and applications is encouraged to achieve the desired outcomes.
References
- 1. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for ligand bioconjugation to poly(acrylamide) gels for 2D cell culture: Balancing chemo-selectivity, biofunctionality, and user-friendliness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody immobilization using heterobifunctional crosslinkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Frontiers | A Novel Method for Polyacrylamide Gel Preparation Using N-hydroxysuccinimide-acrylamide Ester to Study Cell-Extracellular Matrix Mechanical Interactions [frontiersin.org]
- 6. people.bu.edu [people.bu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 10. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: NHS-Acrylate Chemistry for Advanced Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction: Engineering Biomimetic Scaffolds
Hydrogels are three-dimensional, water-swollen polymer networks that mimic the native extracellular matrix, making them exceptional candidates for applications in tissue engineering and controlled drug delivery.[1][2][3] The physical and biological properties of a hydrogel are critically defined by the chemistry used to crosslink the polymer chains. A sophisticated approach to hydrogel fabrication involves the use of dual-chemistry systems that offer multi-stage control over the material's properties. This guide provides an in-depth exploration of N-hydroxysuccinimide (NHS)-acrylate chemistry, a powerful and versatile tool for creating functional, biocompatible hydrogels.
This chemistry combines two distinct and highly efficient reactions: the rapid and specific reaction of NHS esters with primary amines to form stable amide bonds, and the versatile polymerization or conjugate addition reactions of acrylates. This combination allows for a two-pronged strategy: initial network formation via one chemistry, followed by secondary functionalization or crosslinking using the other. This enables the creation of complex architectures and the incorporation of delicate bioactive molecules under mild, cytocompatible conditions.
Core Concepts & Scientific Principles
Pillar 1: The Amine-Reactive NHS Ester
N-hydroxysuccinimide esters are a cornerstone of bioconjugation, prized for their high reactivity and selectivity towards primary amines, such as those found on the N-terminus of proteins or the side chains of lysine residues.[][5]
-
Mechanism of Action : The reaction is a nucleophilic acyl substitution. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide group and forming a highly stable, irreversible amide bond.[]
-
The Critical Role of pH : The efficiency of this reaction is highly pH-dependent. The target primary amines must be deprotonated to be nucleophilic, which is favored at a slightly basic pH. However, the NHS ester itself is susceptible to hydrolysis, a competing reaction where water attacks the ester, rendering it inactive. The rate of hydrolysis increases significantly with pH.[6][7] Therefore, the reaction is typically performed in a pH range of 7.2 to 8.5, which serves as a compromise to maximize the rate of aminolysis over hydrolysis.[][6] The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6.[6][7]
-
Kinetics : The competition between aminolysis (reaction with amine) and hydrolysis is a critical consideration. The rate constant for hydrolysis can be orders of magnitude higher than for aminolysis, especially at low protein or amine concentrations.[8][9] This underscores the importance of optimizing reaction conditions, including pH, reactant concentration, and reaction time, to achieve high coupling efficiency.
Pillar 2: The Versatile Acrylate Group
Acrylate groups are vinyl monomers that can participate in several types of reactions to form the hydrogel network.
-
Free-Radical Polymerization : The most common method for polymerizing acrylate monomers is through free-radical polymerization.[10][11] This process is initiated by molecules that can generate free radicals, such as ammonium persulfate (APS) in combination with a catalyst like tetramethylethylenediamine (TEMED), or through photoinitiators activated by UV or visible light.[11][12] The initiator creates a radical, which attacks the carbon-carbon double bond of an acrylate monomer, initiating a chain reaction that propagates until termination, forming long polymer chains. Crosslinking is achieved by including a monomer with two acrylate groups, such as N,N'-methylenebisacrylamide (MBA).[11]
-
Michael-Type Addition : This reaction involves the conjugate addition of a nucleophile, typically a thiol (from a cysteine residue or a thiol-containing polymer), to the electron-deficient double bond of the acrylate.[13][14] This reaction is highly efficient and proceeds under mild, physiological conditions without the need for an initiator, making it ideal for encapsulating sensitive cells or biologics.[15][16] The reaction is often base-catalyzed, with a slightly alkaline pH promoting the formation of the nucleophilic thiolate anion.[14]
Diagram of Core Chemical Reactions
Below is a diagram illustrating the two key chemical reactions that form the basis of the NHS-Acrylate hydrogel system.
Caption: Core chemistries for hydrogel formation.
Experimental Protocols
Protocol 1: Two-Step Hydrogel Formation via NHS-Acrylate Chemistry
This protocol describes the formation of a hydrogel where a primary amine-containing polymer is first functionalized with an NHS-acrylate linker and subsequently crosslinked via Michael addition with a di-thiol crosslinker. This method is ideal for creating a well-defined network with controlled properties.
Materials & Reagents:
-
Backbone Polymer: Multi-Arm PEG-Amine (e.g., 4-Arm PEG-NH2, 20 kDa)
-
Linker: Acrylate-PEG-NHS (e.g., 3.4 kDa)
-
Crosslinker: Dithiothreitol (DTT) or PEG-Dithiol
-
Buffers:
-
Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3
-
Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
-
Solvent (for Linker): Anhydrous Dimethyl sulfoxide (DMSO)
-
Equipment: pH meter, vortex mixer, sterile microcentrifuge tubes, casting molds (e.g., PDMS).
Step-by-Step Methodology:
Part A: Functionalization of PEG-Amine with Acrylate-PEG-NHS
-
Prepare Polymer Solution: Dissolve 4-Arm PEG-Amine in the Reaction Buffer (pH 8.3) to a final concentration of 10% (w/v). Keep the solution on ice to minimize side reactions.
-
Prepare Linker Solution: Immediately before use, dissolve the Acrylate-PEG-NHS linker in a minimal amount of anhydrous DMSO. Then, dilute it to the desired concentration in ice-cold Reaction Buffer. Causality: NHS esters are highly susceptible to hydrolysis, so solutions should be prepared fresh and kept cold to maximize their reactivity with the amine groups.[6][7]
-
Conjugation Reaction: Add the linker solution to the polymer solution at a 1.2:1 molar ratio of NHS groups to amine groups. A slight excess of the linker ensures maximum functionalization.
-
Incubation: Gently mix the solution and allow the reaction to proceed for 2 hours at room temperature.
-
Purification (Optional but Recommended): To remove unreacted linker and the NHS byproduct, dialyze the functionalized polymer against PBS (pH 7.4) for 24-48 hours at 4°C using an appropriate molecular weight cutoff (MWCO) dialysis membrane. Lyophilize the purified product to obtain the acrylated-PEG polymer.
Part B: Hydrogel Formation via Michael Addition
-
Prepare Acrylated-PEG Solution: Dissolve the purified, acrylated-PEG from Part A in PBS (pH 7.4) to a final concentration of 10% (w/v).
-
Prepare Crosslinker Solution: Dissolve the di-thiol crosslinker (e.g., DTT) in PBS (pH 7.4) to achieve a 1:1 molar ratio of thiol groups to acrylate groups.
-
Initiate Crosslinking: In a sterile microcentrifuge tube, quickly mix the acrylated-PEG solution and the crosslinker solution. Vortex for 5-10 seconds for thorough mixing.
-
Casting: Immediately pipette the mixed solution into a pre-made mold.
-
Gelation: Allow the hydrogel to crosslink at 37°C. Gelation time can range from minutes to an hour, depending on the concentration and reactivity of the precursors. Confirm gelation by inverting the mold.
-
Washing and Equilibration: Once gelled, carefully remove the hydrogel from the mold and place it in a beaker of sterile PBS. Wash for 24 hours, changing the PBS every 8 hours, to remove any unreacted components.[15]
Protocol 2: Hydrogel Characterization
A. Swelling Ratio Measurement
The swelling ratio provides insight into the crosslinking density of the hydrogel network.[17][18]
-
Record the weight of the fully swollen, equilibrated hydrogel (Ws).
-
Lyophilize (freeze-dry) the hydrogel until a constant weight is achieved. Record this dry weight (Wd).
-
Calculate the swelling ratio using the formula: Swelling Ratio = (Ws - Wd) / Wd
B. Rheological Analysis
Rheology characterizes the mechanical properties (stiffness, elasticity) of the hydrogel.
-
Use a rheometer with a parallel plate geometry.
-
Place a hydrogel disc of known dimensions onto the bottom plate.
-
Lower the upper plate to contact the hydrogel surface.
-
Perform an oscillatory frequency sweep (e.g., 0.1 to 100 rad/s) at a constant, low strain (e.g., 1%) to determine the storage modulus (G') and loss modulus (G'').
-
Interpretation: For a crosslinked gel, G' (a measure of elastic response) should be significantly higher than G'' (a measure of viscous response) and relatively independent of frequency.
Experimental Workflow Diagram
Caption: Workflow for hydrogel synthesis and characterization.
Key Parameters & Optimization
The final properties of the hydrogel can be precisely tuned by adjusting several key parameters.
| Parameter | Effect on Hydrogel Properties | Scientific Rationale |
| Polymer Concentration | Higher concentration leads to a stiffer gel (higher G') and lower swelling ratio. | Increases the crosslinking density by reducing the average distance between reactive polymer chains.[19][20] |
| pH of Reaction Buffer | For NHS-amine chemistry, pH 7.2-8.5 is optimal. For thiol-acrylate, pH > 7.4 accelerates the reaction. | Balances the need for deprotonated nucleophiles (amines, thiols) against the hydrolysis of NHS esters or the stability of the polymer backbone.[][6][14] |
| Stoichiometry | A 1:1 molar ratio of reactive groups (e.g., NHS:Amine or Acrylate:Thiol) typically yields the highest crosslinking efficiency. | An imbalance can lead to unreacted functional groups, resulting in a softer, less stable gel with dangling polymer chains.[14] |
| Polymer MW / Arm Length | Longer polymer chains between crosslinks result in a larger mesh size, a higher swelling ratio, and a softer gel. | The molecular weight between crosslinks (Mc) is a fundamental parameter that dictates the network's ability to expand and accommodate water.[17][21] |
Applications in Drug Development and Research
The precise control offered by NHS-acrylate chemistry makes these hydrogels highly suitable for advanced biomedical applications.
-
Controlled Drug Delivery: Bioactive molecules like peptides or growth factors can be covalently attached to the hydrogel network via their primary amine groups using the NHS ester chemistry. The release can then be controlled by the degradation of the hydrogel matrix. Alternatively, drugs can be physically encapsulated during the gelation process, and their release will be governed by diffusion through the hydrogel mesh.[1][2][22] The tunable mesh size allows for precise control over the release kinetics of drugs of different sizes.[17]
-
Tissue Engineering & 3D Cell Culture: The cytocompatibility of the Michael addition reaction allows for the encapsulation of living cells within the hydrogel matrix during its formation.[15] The NHS-ester functionality can be used to immobilize cell adhesion ligands (e.g., peptides containing the RGD sequence) to the polymer backbone before crosslinking, creating a biomimetic environment that promotes cell attachment, proliferation, and differentiation.[23]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Failure to Gel or Weak Gel | 1. Hydrolysis of NHS-ester precursor. 2. Incorrect stoichiometry. 3. Low precursor concentration. 4. Incorrect pH. | 1. Prepare NHS-ester solutions immediately before use in an anhydrous solvent first, then dilute in cold buffer.[6] 2. Re-calculate and verify the molar ratios of reactive groups. 3. Increase the total polymer concentration (e.g., from 5% to 10% w/v).[20] 4. Verify the pH of all buffers before starting the reaction. |
| Gel Forms Too Quickly | 1. Precursor concentration is too high. 2. Reaction temperature is too high. 3. For thiol-acrylate, pH is too basic. | 1. Reduce the total polymer concentration. 2. Perform the initial mixing steps on ice to slow down the reaction rate. 3. Lower the pH of the buffer to ~7.4-7.8. |
| Low Bioactivity of Immobilized Protein | 1. Denaturation of the protein due to pH or organic solvent. 2. Multiple amide bonds formed, blocking the active site. | 1. Ensure the pH of the reaction buffer is within the protein's stability range. Minimize the concentration of organic solvents like DMSO.[6] 2. Reduce the molar ratio of NHS-ester to protein to target fewer amine groups. |
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ResearchGate. NHS‐activated acrylic ester 1 as an amino‐sulfhydryl stapling reagent.... [Link]
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National Institutes of Health (PMC). Fast Cysteine Bioconjugation Chemistry. [Link]
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ACS Publications. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir. [Link]
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PubMed. Succinimidyl Ester Surface Chemistry: Implications of the Competition Between Aminolysis and Hydrolysis on Covalent Protein Immobilization. [Link]
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National Institutes of Health (PMC). Polymer Hydrogels and Frontal Polymerization: A Winning Coupling. [Link]
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MDPI. Smart Hydrogels: Preparation, Characterization, and Determination of Transition Points of Crosslinked N-Isopropyl Acrylamide/Acrylamide/Carboxylic Acids Polymers. [Link]
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YouTube. Poly(acrylamide co-acrylic acid) based hydrogel: chemistry and practival aspects. [Link]
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ResearchGate. Synthesis and Swelling Behavior of Acrylate‐Based Hydrogels. [Link]
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National Institutes of Health (PMC). Fundamental Concepts of Hydrogels: Synthesis, Properties, and Their Applications. [Link]
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Taylor & Francis. Synthesis and Swelling Behavior of Acrylate‐Based Hydrogels. [Link]
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ACS Publications. Overcoming Limiting Side Reactions Associated with an NHS-Activated Precursor of Polymethacrylamide-Based Polymers. Bioconjugate Chemistry. [Link]
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IntechOpen. Application of Hydrogels in Drug Delivery. [Link]
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MDPI. Polymerization Kinetics of Poly(2-Hydroxyethyl Methacrylate) Hydrogels and Nanocomposite Materials. [Link]
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NISCAIR Online Periodicals Repository. Synthesis, characterization and application of Lignosulphonate-g- poly(sodium acrylate) hydrogel. [Link]
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RSC Publishing. Synthesis and characterization of acrylic acid-2-hydroxyethyl methacrylate IPN hydrogels. [Link]
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National Institutes of Health (PMC). Polymer-Based Hydrogels Applied in Drug Delivery: An Overview. [Link]
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National Institutes of Health (PMC). An injectable thiol-acrylate poly(ethylene glycol) hydrogel for sustained release of methylprednisolone sodium succinate. [Link]
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ResearchGate. (I) Hydrogel precursors, formation, and swelling: 4–arm–PEG–NH2 and.... [Link]
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National Institutes of Health (PMC). Hydrogels and Their Applications in Targeted Drug Delivery. [Link]
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PubMed. Improved Protein Conjugation with Uniform, Macroporous Poly(acrylamide-co-acrylic acid) Hydrogel Microspheres via EDC/NHS Chemistry. [Link]
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National Institutes of Health (PMC). Synthesis and Characterization of Acrylamide/Acrylic Acid Co-Polymers and Glutaraldehyde Crosslinked pH-Sensitive Hydrogels. [Link]
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ACS Publications. Enhancing Robustness of Adhesive Hydrogels through PEG-NHS Incorporation. ACS Applied Materials & Interfaces. [Link]
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SciELO. Synthesis and properties of collagen-g-poly(sodium acrylate-co-2-hydroxyethylacrylate) superabsorbent hydrogels. [Link]
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Plastics Engineering. Hydrogels in Drug Delivery: Smart Carriers for Targeted Therapies. [Link]
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MDPI. Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate. [Link]
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Purdue e-Pubs. Synthesis and Characterization of Model Acrylic-Based Polymer Gels. [Link]
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Frontiers. Superporous acrylic acid and HPMC hydrogels of mefenamic acid: Formulation, characterization and optimization by central composite design. [Link]
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Application Note: A Step-by-Step Guide for Conjugating Peptides with Acryloyl-X SE
Abstract
This comprehensive guide provides a detailed protocol for the successful conjugation of peptides with Acryloyl-X, SE (6-((acryloyl)amino)hexanoic acid, succinimidyl ester). This amine-reactive reagent is instrumental in introducing a terminal acrylamide group onto a peptide, enabling its subsequent covalent linkage into polyacrylamide matrices or onto surfaces.[1] Such modifications are critical for applications ranging from the development of peptide-drug conjugates (PDCs) to advanced imaging techniques like expansion microscopy.[1][2][3] We will delve into the mechanistic underpinnings of the reaction, provide a meticulously detailed step-by-step protocol, and outline robust methods for the purification and characterization of the final conjugate. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful bioconjugation strategy.[4]
Introduction: The Chemistry of Peptide Acrylamidation
Bioconjugation, the covalent attachment of molecules to biomolecules like peptides, is a cornerstone of modern biotechnology and drug development.[2][4] It allows for the enhancement of therapeutic properties, such as stability and targeted delivery, and enables the creation of sophisticated diagnostic and research tools.[5][6]
Acryloyl-X, SE is a heterobifunctional crosslinker. It possesses two key reactive moieties:
-
N-Hydroxysuccinimide (NHS) Ester: This group reacts efficiently with primary amines, such as the N-terminal alpha-amine and the epsilon-amine of lysine residues within a peptide sequence.[7][8] This reaction, known as aminolysis, forms a stable amide bond.[7][9]
-
Acrylamide Group: This α,β-unsaturated carbonyl system serves as a Michael acceptor.[10][11] It can readily undergo a conjugate addition reaction with a nucleophile, most commonly a thiol group from a cysteine residue, to form a stable thioether bond.[12]
The initial conjugation step, which is the focus of this guide, involves the reaction of the NHS ester with a primary amine on the peptide. This process is highly dependent on pH, as the amine must be in its unprotonated, nucleophilic state to react.[13][14]
Why Choose Acryloyl-X SE?
The use of Acryloyl-X, SE offers several distinct advantages in peptide modification:
-
Specificity for Amines: The NHS ester provides a reliable method for targeting primary amines under controlled pH conditions.[7]
-
Introduction of a Versatile Handle: The terminal acrylamide group is a versatile functional group that can participate in subsequent polymerization reactions or Michael additions.[1][10]
-
Stable Linkage: The resulting amide bond formed between the peptide and the linker is highly stable.[7]
Core Principles and Strategic Considerations
Before embarking on the experimental protocol, a thorough understanding of the underlying chemical principles is paramount for success.
The Reaction Mechanism
The conjugation of Acryloyl-X, SE to a peptide proceeds in two distinct conceptual stages, with our focus on the first:
-
Aminolysis (Amide Bond Formation): The nucleophilic primary amine of the peptide attacks the carbonyl carbon of the NHS ester. This leads to the displacement of the N-hydroxysuccinimide leaving group and the formation of a stable amide bond.
-
Subsequent Michael Addition (Optional): The newly introduced acrylamide group can then be used in a subsequent reaction, for instance, by reacting with a thiol-containing molecule. This is a separate process from the initial peptide conjugation.
.dot
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Mastering Chemoselectivity: A Guide to Optimizing pH in Reactions with 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate
Introduction: The Power of Dual Reactivity
In the landscape of bioconjugation, precision and control are paramount. The heterobifunctional crosslinker, 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate, offers researchers a versatile tool for covalently linking biomolecules. This reagent possesses two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and an acrylamide group. This dual functionality enables a wide array of applications, from protein-peptide conjugation and antibody-drug conjugate (ADC) development to the creation of complex biomaterials.[1][2]
The NHS ester provides a highly efficient means of targeting primary amines, such as the N-terminus of a protein or the side chain of lysine residues, to form stable amide bonds.[3][4] Concurrently, the acrylamide group serves as a Michael acceptor, readily reacting with nucleophiles like the thiol group of cysteine residues.[5] The true power of this crosslinker lies in the ability to orchestrate these two reactions, either sequentially or in a single pot, to achieve specific and controlled bioconjugates. The key to unlocking this potential is a thorough understanding and manipulation of the reaction pH. This guide provides a detailed exploration of the pH-dependent reactivity of each functional group and offers protocols to harness this for precise and efficient bioconjugation.
The Critical Role of pH: A Balancing Act of Reactivity and Stability
The success of any conjugation strategy using this compound hinges on the careful selection of pH. The optimal pH is a delicate balance between maximizing the nucleophilicity of the target functional groups while minimizing competing side reactions, primarily hydrolysis of the reactive moieties.
pH Optimization for the NHS Ester-Amine Reaction
The reaction between an NHS ester and a primary amine is a classic example of nucleophilic acyl substitution. For the reaction to proceed efficiently, the amine must be in its deprotonated, nucleophilic state (-NH2).[3] The pKa of the ε-amino group of lysine is approximately 10.5, and the N-terminal α-amino group has a pKa in the range of 7.5-8.5. Therefore, a pH above neutral is required to ensure a sufficient concentration of reactive amines.
However, the NHS ester itself is susceptible to hydrolysis, a competing reaction that cleaves the ester and renders it inactive. The rate of this hydrolysis increases significantly with increasing pH.[3][4] This creates a classic optimization problem: the pH must be high enough to deprotonate the target amines but not so high as to cause rapid hydrolysis of the NHS ester.
For most applications, the optimal pH range for NHS ester-amine coupling is 7.2 to 8.5 .[3][4][6] A pH of 8.3-8.5 is often cited as the sweet spot for achieving a high yield of the desired conjugate.
Key Considerations for NHS Ester Reactions:
-
Buffer Choice: Use amine-free buffers such as phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer.[3][4] Buffers containing primary amines, like Tris, will compete with the target molecule for reaction with the NHS ester and should be avoided.[6]
-
Reaction Time and Temperature: Reactions are typically carried out for 1-4 hours at room temperature or overnight at 4°C.
-
Reagent Preparation: NHS esters are moisture-sensitive.[6] Always allow the reagent to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.
pH Optimization for the Acrylamide-Thiol Michael Addition
The acrylamide group reacts with thiols via a Michael addition mechanism. The reactive species is the thiolate anion (RS-), which is a much stronger nucleophile than the protonated thiol (RSH). The formation of the thiolate is governed by the pKa of the thiol group (for cysteine, the pKa is around 8.3) and the pH of the reaction buffer. As the pH increases, the concentration of the reactive thiolate anion increases, leading to a faster reaction rate.[7][8]
However, at a very high pH, other nucleophilic side chains on a protein (such as amines) may also react with the acrylamide. While the reaction with thiols is generally faster and more specific, high pH can reduce the chemoselectivity. Furthermore, the amide bond of the acrylamide can undergo hydrolysis at extremes of pH, although it is generally more stable than the NHS ester.[9][10][11][12]
For Michael addition reactions involving acrylamides and thiols, a pH range of 7.0 to 8.5 is generally effective . For similar Michael acceptors like maleimides, a slightly more acidic pH of 6.5-7.5 is often recommended to minimize hydrolysis of the maleimide ring.[6] For applications requiring high specificity for thiols, performing the reaction closer to neutral pH can be advantageous.
Key Considerations for Acrylamide Reactions:
-
Thiol Reduction: Ensure that the target thiol groups are in their reduced state. If disulfide bonds are present, a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) can be used. TCEP is effective and does not contain a thiol group that could interfere with the reaction.
-
Oxygen Exclusion: Oxygen can oxidize thiols, so for sensitive reactions, de-gassing the buffer can be beneficial.
Data Presentation: pH-Dependent Reaction Parameters
| Functional Group | Target | Reaction Type | Optimal pH Range | Key Considerations |
| NHS Ester | Primary Amines (e.g., Lysine, N-terminus) | Nucleophilic Acyl Substitution | 7.2 - 8.5 | Balance amine deprotonation and NHS ester hydrolysis. Avoid amine-containing buffers. |
| Acrylamide | Thiols (e.g., Cysteine) | Michael Addition | 7.0 - 8.5 | Thiol must be deprotonated to the thiolate anion. Higher pH increases rate but may decrease selectivity. |
Experimental Protocols
Protocol 1: Two-Step Sequential Conjugation
This protocol is ideal when precise control over the conjugation is required, for instance, when linking two different biomolecules (e.g., a protein to a peptide).
Step 1: NHS Ester Reaction with Primary Amines
-
Protein Preparation: Dissolve the protein containing primary amines in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.0).
-
Crosslinker Preparation: Immediately before use, dissolve a 10-20 fold molar excess of this compound in anhydrous DMSO to make a 10 mM stock solution.
-
Reaction: Add the crosslinker stock solution to the protein solution while gently vortexing. The final DMSO concentration should ideally be below 10%.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove the excess, unreacted crosslinker using a desalting column or dialysis, exchanging the buffer to the one required for the next step (e.g., pH 7.2).
Step 2: Acrylamide Reaction with Thiols
-
Thiol-containing Molecule Preparation: Dissolve the thiol-containing molecule in a suitable buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, 1 mM EDTA, pH 7.2). If necessary, pre-treat with a reducing agent like TCEP to ensure free thiols.
-
Reaction: Add the purified acrylamide-functionalized protein from Step 1 to the thiol-containing molecule solution.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol like β-mercaptoethanol or cysteine to a final concentration of 10-20 mM.
-
Final Purification: Purify the final conjugate using an appropriate chromatography method (e.g., size exclusion or ion exchange) to remove unreacted molecules and quenching reagents.
Protocol 2: One-Pot Amino-Sulfhydryl Stapling
This protocol is suited for intramolecular cyclization of peptides or proteins containing both an amine (e.g., N-terminus or lysine) and a cysteine in proximity.
-
Biomolecule Preparation: Dissolve the peptide or protein in a degassed buffer such as 20 mM ammonium acetate, pH 7.0.
-
Crosslinker Preparation: Immediately before use, dissolve a 1.5-3 fold molar excess of this compound in anhydrous DMSO.
-
Reaction: Add the crosslinker solution to the biomolecule solution and incubate at 37°C for 2 hours.
-
Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the cyclized product.
-
Purification: Purify the cyclized product by HPLC.
Visualization of Reaction Mechanisms and Workflows
pH-Dependent Reactivity of this compound
Caption: pH-dependent reactivity of the NHS ester and acrylamide moieties.
Experimental Workflow for Two-Step Sequential Conjugation
Caption: Workflow for a two-step amine-to-thiol bioconjugation.
Conclusion
This compound is a powerful tool for creating specific and stable bioconjugates. The key to mastering its use lies in the strategic control of reaction pH to direct the reactivity of its NHS ester and acrylamide functionalities. By understanding the principles outlined in this guide, researchers can confidently design and execute conjugation strategies that yield well-defined products for a multitude of applications in research, diagnostics, and therapeutics. The provided protocols offer a starting point for optimization, and careful consideration of the specific biomolecules involved will ensure the highest probability of success.
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N-Terminal cysteine mediated backbone-side chain cyclization for chemically enhanced phage display. (2022). RSC Publishing. Retrieved from [Link]
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A DFT Study of the Reaction of Acrylamide with L-Cysteine and L-Glutathione. (2022). National Center for Biotechnology Information. Retrieved from [Link]
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Selective protein N-terminal labeling with N-hydroxysuccinimide esters. (2018). National Center for Biotechnology Information. Retrieved from [Link]
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Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions. (2010). National Center for Biotechnology Information. Retrieved from [Link]
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Buffer Selection for N-Succinimidyl 6-acrylamidohexanoate Conjugation: An Application Note
Introduction
The covalent modification of biomolecules is a cornerstone of modern biotechnology, enabling the development of sophisticated diagnostics, targeted therapeutics, and powerful research tools. N-Succinimidyl 6-acrylamidohexanoate is a heterobifunctional crosslinker featuring an N-hydroxysuccinimide (NHS) ester and an acrylamide group. The NHS ester facilitates the formation of stable amide bonds with primary amines, commonly found on proteins and peptides, while the acrylamide group can participate in Michael addition reactions, typically with thiol groups from cysteine residues. The success of any conjugation strategy hinges on the precise control of reaction conditions, with buffer selection being a paramount consideration. This guide provides a comprehensive overview of the critical factors influencing buffer choice for successful conjugation with N-Succinimidyl 6-acrylamidohexanoate, offering detailed protocols and scientifically grounded explanations to empower researchers in their bioconjugation endeavors.
The Chemistry of N-Succinimidyl 6-acrylamidohexanoate Conjugation
The utility of N-Succinimidyl 6-acrylamidohexanoate lies in its dual reactivity. The conjugation process can be envisioned as a two-step reaction, each with its own set of optimal conditions.
-
NHS Ester-Amine Reaction: The NHS ester is a highly reactive group that readily acylates primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of a protein) to form a stable amide bond. This reaction is highly pH-dependent.[1][2][3] At acidic or neutral pH, primary amines are protonated (R-NH3+), rendering them non-nucleophilic and thus unreactive.[4][5] As the pH increases into the alkaline range, the amine is deprotonated (R-NH2), becoming a potent nucleophile that can efficiently attack the NHS ester.[5]
-
Acrylamide-Thiol Michael Addition: The acrylamide moiety serves as a Michael acceptor, susceptible to nucleophilic attack by thiols (e.g., from cysteine residues). This Michael addition reaction is also influenced by pH. The thiol group must be in its deprotonated thiolate form (R-S-) to act as an effective nucleophile. The pKa of the thiol group in cysteine is typically around 8.3-8.6, meaning that a pH in this range or slightly above will favor the formation of the reactive thiolate anion.
A critical challenge in using N-Succinimidyl 6-acrylamidohexanoate is the competing hydrolysis of the NHS ester. In aqueous solutions, water molecules can attack the NHS ester, leading to its inactivation. The rate of this hydrolysis reaction increases significantly with increasing pH.[6][7][8] Therefore, the choice of buffer and pH represents a delicate balance between maximizing the rate of the desired amine reaction and minimizing the rate of NHS ester hydrolysis.
Figure 1: Reaction mechanism of N-Succinimidyl 6-acrylamidohexanoate.
Critical Buffer Selection Criteria
The ideal buffer for N-Succinimidyl 6-acrylamidohexanoate conjugation must meet several criteria to ensure a successful and reproducible outcome.
-
pH: As discussed, pH is the most critical parameter. For the initial NHS ester-amine reaction, a pH range of 7.2 to 8.5 is generally recommended.[4][6] A pH of 8.3-8.5 is often considered optimal for many applications, providing a good compromise between amine reactivity and NHS ester stability.[1][2][3] For the subsequent Michael addition, a pH around 8.5 is also favorable for thiolate formation.
-
Buffer Composition: The buffer itself should not contain any primary amines that could compete with the target molecule for reaction with the NHS ester.[6][9][10] This is a crucial point often overlooked, leading to significantly reduced conjugation efficiency.
-
Ionic Strength and Concentration: The ionic strength of the buffer can influence protein stability and solubility. While a standard concentration of 50-100 mM is generally suitable, it may need to be optimized for specific proteins. For large-scale reactions, a higher buffer concentration may be necessary to counteract the acidification that can occur due to NHS ester hydrolysis.[1][2][3]
Recommended Buffer Systems
Based on the criteria above, several buffer systems are well-suited for N-Succinimidyl 6-acrylamidohexanoate conjugation. The choice among them will depend on the specific requirements of the experiment, including the stability of the biomolecules involved.
| Buffer System | Recommended pH Range | Concentration | Advantages | Disadvantages |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | 0.1 M Phosphate, 0.15 M NaCl | Physiologically relevant, good buffering capacity in the neutral range.[11] | pH may be slightly low for optimal NHS ester reactivity. |
| Sodium Bicarbonate | 8.3 - 8.5 | 0.1 M | Optimal pH for NHS ester reactions, readily available.[1][3][11] | Buffering capacity is sensitive to CO2 exchange with the atmosphere. |
| Borate Buffer | 8.0 - 8.5 | 50 mM | Stable and effective in the desired alkaline pH range.[4][11] | Can interact with cis-diols on some biomolecules. |
| HEPES Buffer | 7.2 - 8.0 | 20-100 mM | Good buffering capacity in the physiological range, minimal interaction with metal ions.[4] | Can be more expensive than other options. |
Table 1: Comparison of Recommended Buffer Systems.
Buffers and Reagents to Avoid
Certain common laboratory reagents will interfere with the conjugation reaction and must be rigorously excluded from the protein solution and reaction buffer.
-
Tris (tris(hydroxymethyl)aminomethane): This widely used buffer contains a primary amine and will directly compete with the target molecule, effectively quenching the reaction.[6][11][12]
-
Glycine: Glycine also possesses a primary amine and is often used to intentionally quench NHS ester reactions.[4][13]
-
Ammonium Salts (e.g., Ammonium Sulfate): Ammonium ions can act as a source of primary amines and should be removed prior to conjugation.[4]
-
Sodium Azide: While low concentrations (≤ 3 mM) may be tolerated, higher concentrations of this common preservative can interfere with the reaction.[6]
-
Thimerosal: This preservative can also interfere with NHS ester reactions, even at low concentrations.[6]
Experimental Protocols
The following protocols provide a general framework for performing a two-step conjugation using N-Succinimidyl 6-acrylamidohexanoate. Optimization will be necessary for specific applications.
Protocol 1: Antibody Labeling with N-Succinimidyl 6-acrylamidohexanoate
This protocol describes the first step of labeling an antibody with the crosslinker.
Materials:
-
Antibody (in an amine-free buffer)
-
N-Succinimidyl 6-acrylamidohexanoate
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25) or dialysis cassette
-
Storage Buffer: PBS, pH 7.4
Procedure:
-
Protein Preparation:
-
Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.[14]
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Crosslinker Preparation:
-
Labeling Reaction:
-
Calculate the required volume of the crosslinker stock solution. A 10- to 20-fold molar excess of the crosslinker to the antibody is a common starting point.[9][10]
-
While gently vortexing, add the calculated volume of the crosslinker stock solution to the antibody solution. The final concentration of the organic solvent should not exceed 10%.[10]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[10]
-
-
Quenching the Reaction (Optional but Recommended):
-
Purification:
-
Remove excess, unreacted crosslinker and byproducts using a desalting column or dialysis against the desired buffer for the next step (e.g., a thiol-reactive buffer at pH ~8.5) or the final storage buffer.
-
Figure 2: Workflow for antibody labeling with N-Succinimidyl 6-acrylamidohexanoate.
Protocol 2: Michael Addition to a Thiol-Containing Molecule
This protocol outlines the second step, reacting the acrylamide-labeled intermediate with a thiol-containing molecule.
Materials:
-
Acrylamide-labeled molecule (from Protocol 1)
-
Thiol-containing molecule
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Borate Buffer, pH 8.5, degassed
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reactants:
-
Ensure the acrylamide-labeled molecule is in the degassed Reaction Buffer. Degassing is important to prevent oxidation of the thiol.
-
Dissolve the thiol-containing molecule in the degassed Reaction Buffer.
-
-
Conjugation Reaction:
-
Add the thiol-containing molecule to the acrylamide-labeled molecule. The optimal molar ratio will need to be determined empirically, but a slight excess of the thiol is often used.
-
Incubate the reaction at room temperature for 1-2 hours, or overnight at 4°C, protected from light.
-
-
Purification:
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove any unreacted starting materials.
-
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | - Presence of primary amines in the buffer (e.g., Tris).- Hydrolysis of the NHS ester.- Incorrect pH.- Inactive crosslinker. | - Perform buffer exchange into an amine-free buffer.- Prepare the crosslinker solution immediately before use in anhydrous solvent.- Verify the pH of the reaction buffer.- Use a fresh vial of the crosslinker. |
| Protein Precipitation | - High concentration of organic solvent.- Protein instability at the reaction pH. | - Keep the final organic solvent concentration below 10%.- Screen different recommended buffers to find one that maintains protein solubility. |
| Non-Specific Labeling | - Reaction time is too long.- Molar excess of crosslinker is too high. | - Reduce the incubation time.- Titrate the molar excess of the crosslinker to find the optimal ratio. |
Table 2: Troubleshooting Guide for N-Succinimidyl 6-acrylamidohexanoate Conjugation.
Conclusion
The successful use of N-Succinimidyl 6-acrylamidohexanoate for bioconjugation is critically dependent on the careful selection of the reaction buffer. By understanding the underlying chemistry and the interplay between pH, amine reactivity, and NHS ester stability, researchers can design and execute robust and reproducible conjugation protocols. The guidelines and protocols presented in this application note provide a solid foundation for achieving high-efficiency conjugation, enabling the creation of innovative tools for research, diagnostics, and therapeutics.
References
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Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]
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Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]
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The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters. J-Stage. [Link]
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The Relationship between Thiol-acrylate Photopolymerization Kinetics and Hydrogel Mechanics: An Improved Model Incorporating Photobleaching and Thiol-Michael Addition. PubMed Central. [Link]
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Synthesis of pH‐Responsive Hyperbranched Polyesters by Thiol‐Acrylate Michael Addition Reaction and Versatile Post‐Polymerization Functionalization. ResearchGate. [Link]
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The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. ACS Publications. [Link]
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The effects of primary amine catalyzed thio-acrylate Michael reaction on the kinetics, mechanical and physical properties of thio-acrylate networks. ResearchGate. [Link]
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Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Monash University. [Link]
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Technical Guide: Acryloyl-X SE Conjugation to Primary Amines
An In-Depth Analysis of Reaction Kinetics, Temperature, and Protocol Optimization
Introduction
Acryloyl-X, SE (6-((acryloyl)amino)hexanoic acid, succinimidyl ester) is a heterobifunctional crosslinking reagent designed for a two-stage reaction sequence.[1][2] It possesses an N-hydroxysuccinimide (NHS) ester, which reacts efficiently with primary amines, and a terminal acryloyl group. This dual functionality allows for the covalent attachment of a polymerizable acrylamide moiety to biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[2] This technique is a cornerstone of advanced applications like Expansion Microscopy (ExM), where the biomolecule is anchored into a swellable hydrogel matrix for super-resolution imaging.[1][2]
This guide provides a deep dive into the chemical principles governing the Acryloyl-X SE reaction, focusing on the critical interplay between reaction time, temperature, and pH. We will dissect the kinetics of aminolysis versus hydrolysis and provide robust, field-tested protocols to ensure reproducible and efficient conjugation.
The Core Chemistry: Nucleophilic Acyl Substitution
The fundamental reaction between Acryloyl-X SE and a biomolecule is a nucleophilic acyl substitution. The unprotonated primary amine (-NH₂), typically found at the N-terminus of a protein or on the side chain of a lysine residue, acts as a potent nucleophile.[3][4] It attacks the electrophilic carbonyl carbon of the NHS ester, forming a transient tetrahedral intermediate. This intermediate subsequently collapses, releasing N-hydroxysuccinimide (NHS) as a stable leaving group and forming a highly stable, covalent amide bond.[3][5]
However, this desired reaction (aminolysis) is in constant competition with a significant side reaction: hydrolysis. In an aqueous environment, water molecules can also act as nucleophiles, attacking the NHS ester.[5][6][7] This leads to the formation of an unreactive carboxylic acid on the crosslinker, rendering it incapable of conjugating to the target amine and reducing the overall efficiency of the labeling process.[7] The success of any Acryloyl-X SE conjugation experiment hinges on optimizing conditions to favor aminolysis over hydrolysis.
Caption: Reaction mechanism of Acryloyl-X SE with a primary amine.
Optimizing Critical Reaction Parameters
The efficiency and specificity of the conjugation are dictated by a delicate balance of several parameters. Understanding their interplay is crucial for experimental design.
The Paramount Importance of pH
The pH of the reaction buffer is the single most critical factor. It governs both the nucleophilicity of the target amine and the stability of the Acryloyl-X SE reagent.
-
Low pH (<7.0): Primary amines are predominantly protonated to form ammonium ions (-NH₃⁺). This positively charged form is not nucleophilic, and the aminolysis reaction will proceed very slowly, if at all.[5][7]
-
Optimal pH (7.2 - 8.5): In this range, a sufficient population of primary amines are deprotonated and nucleophilic, allowing for an efficient reaction. The generally accepted optimal pH for NHS ester reactions is between 8.3 and 8.5.[6][7][8]
-
High pH (>9.0): While amine reactivity is high, the rate of competing hydrolysis of the NHS ester increases dramatically. The half-life of the reagent can drop to mere minutes, significantly reducing the yield of the desired conjugate.[5][9]
Table 1: Effect of pH and Temperature on NHS Ester Stability This table summarizes the hydrolytic half-life of a typical NHS ester under various conditions. As pH increases, stability rapidly decreases.
| pH | Temperature (°C) | Approximate Half-Life of NHS Ester | Source(s) |
| 7.0 | 0 | 4-5 hours | [5][9] |
| 7.0 | Ambient | ~7 hours | [5] |
| 8.0 | 4 | ~1 hour | [5] |
| 8.6 | 4 | 10 minutes | [9] |
| 9.0 | Room Temperature | Minutes | [5] |
Reaction Time and Temperature
The choice of reaction time and temperature are interdependent and provide a lever to control the conjugation process, especially for sensitive biomolecules.
-
Room Temperature (20-25°C): Reactions are generally faster, typically proceeding for 30 minutes to 4 hours.[8][9] This is suitable for most standard conjugations. A common starting point is a 60-minute incubation.[5]
-
Cold Temperature (4°C): Both the aminolysis and hydrolysis reactions are slowed. This is advantageous when longer reaction times are needed (e.g., 2 hours to overnight) or when dealing with thermally sensitive proteins.[5][8] The reduced rate of hydrolysis at 4°C can help improve yields in reactions that require extended incubation to achieve the desired degree of labeling.
Table 2: Recommended Reaction Conditions for Acryloyl-X SE Conjugation
| Parameter | Recommended Condition | Rationale & Key Considerations |
| pH | 7.2 - 8.5 (Optimal: 8.3) | Balances amine nucleophilicity with NHS ester stability.[7][8][9] |
| Temperature | Room Temp (20-25°C) or 4°C | Room temp is faster; 4°C improves stability for longer reactions.[5][8][9] |
| Reaction Time | 30-60 min (RT) or 2-4 hours (4°C) | Can be extended to overnight at 4°C. Needs optimization.[5][8][9] |
| Molar Excess | 10- to 20-fold (Acryloyl-X SE:Protein) | Drives the reaction to completion. May require optimization.[5][6] |
| Buffer Type | Phosphate, Bicarbonate, Borate, HEPES | Must be free of primary amines. Avoid Tris and Glycine.[7][9] |
| Solvent | Anhydrous DMSO or DMF | Dissolve Acryloyl-X SE immediately before use.[6][8][9] |
Experimental Workflows and Protocols
A successful conjugation relies on careful preparation and a systematic workflow.
Caption: Standard experimental workflow for Acryloyl-X SE conjugation.
Protocol 1: General Protein Labeling with Acryloyl-X SE
This protocol provides a robust starting point for conjugating Acryloyl-X SE to a typical IgG antibody. It should be optimized for other proteins and target degrees of labeling.
A. Materials
-
Protein solution (e.g., 2 mg/mL IgG antibody)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3
-
Acryloyl-X, SE (Store at -20°C, protected from light)[1][2][10]
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Desalting column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4[11]
B. Procedure
-
Protein Preparation:
-
Reagent Preparation (Perform Immediately Before Use):
-
Allow the vial of Acryloyl-X SE to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of Acryloyl-X SE in anhydrous DMSO. For example, dissolve ~2.8 mg of Acryloyl-X SE (MW: 282.29 g/mol ) in 1 mL of DMSO. Vortex briefly to ensure it is fully dissolved. Aqueous solutions of NHS esters are not stable and must be used immediately.[8]
-
-
Conjugation Reaction:
-
While gently stirring or vortexing the protein solution, add a 10- to 20-fold molar excess of the 10 mM Acryloyl-X SE stock solution.[5][6]
-
Causality Note: Adding the reagent dropwise while stirring prevents localized high concentrations that could lead to protein precipitation or modification heterogeneity. The final DMSO concentration should ideally be below 10% to avoid denaturation.[5]
-
Incubate the reaction at room temperature for 1 hour OR at 4°C for 2-4 hours.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50 µL of 1 M Tris per 1 mL of reaction volume).[5]
-
Incubate for an additional 15-30 minutes at room temperature. This ensures that any unreacted Acryloyl-X SE is neutralized by the excess primary amines in the Tris buffer.[9]
-
-
Purification of the Conjugate:
-
Remove unreacted Acryloyl-X SE, the NHS leaving group, and quenching buffer components by applying the reaction mixture to a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).[5]
-
Collect fractions containing the purified protein conjugate, which will typically elute in the void volume.
-
Trustworthiness & Validation: A Self-Validating System
A robust protocol includes methods for verification. The success of the conjugation can be indirectly confirmed by analyzing the resulting polymerizability of the protein or directly through analytical techniques. For critical applications, techniques like MALDI-TOF mass spectrometry can be used to determine the degree of labeling by measuring the mass shift corresponding to the addition of Acryloyl-X moieties (mass addition of C₁₃H₁₇N₂O₄ ≈ 265.3 Da per modification).
References
-
Cline, G. W., & Hanna, S. B. (1988). Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Journal of Organic Chemistry, 53(15), 3583–3586. [Link]
-
Vashist, S. K., & Luong, J. H. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 30(39), 11756–11763. [Link]
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Application Notes and Protocols for the Purification of Proteins Following NHS Ester Labeling
Introduction
N-hydroxysuccinimide (NHS) esters are a class of amine-reactive reagents widely employed in bioconjugation to label proteins with various molecules such as fluorescent dyes, biotin, or therapeutic payloads.[][2][3][4] This labeling process, targeting the primary amines on lysine residues and the N-terminus of the protein, is fundamental in numerous applications, from basic research to the development of antibody-drug conjugates (ADCs).[][5][6] The reaction of an NHS ester with a primary amine forms a stable amide bond under mild conditions, making it a versatile tool for protein modification.[][2][7]
However, the labeling reaction mixture is a heterogeneous combination of the desired protein conjugate, unreacted protein, excess labeling reagent, and byproducts of competing side reactions, most notably hydrolysis.[4][7] Therefore, a robust and efficient purification strategy is paramount to isolate the labeled protein of interest and ensure the reliability and reproducibility of downstream applications. The choice of purification method is dictated by the physicochemical properties of the protein and the conjugated label, the scale of the reaction, and the desired final purity.
This comprehensive guide provides detailed application notes and protocols for the purification of proteins after labeling with NHS esters. We will delve into the core principles of common purification techniques, offer step-by-step experimental workflows, and provide expert insights into troubleshooting common challenges, ensuring researchers, scientists, and drug development professionals can achieve optimal purity and yield for their conjugated protein products.
The Chemistry of NHS Ester Labeling: A Balancing Act
Successful protein purification begins with a well-controlled labeling reaction. Understanding the underlying chemistry is crucial for optimizing the reaction and simplifying the subsequent purification process.
The primary reaction involves the nucleophilic attack of an unprotonated primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[][7]
Critical Reaction Parameters:
-
pH: The reaction is highly pH-dependent.[8][9][10] The optimal pH range is typically between 7.2 and 8.5.[][2][8] Below this range, the primary amines are protonated and less nucleophilic, slowing down the reaction.[7][9] Above this range, the rate of a critical competing reaction, hydrolysis, increases significantly.[2][8][11][12] For more specific N-terminal labeling, a pH range of 7.2-8.0 is often employed to exploit the lower pKa of the N-terminal α-amino group compared to the ε-amino group of lysine.[8]
-
Buffer Choice: Buffers containing primary amines, such as Tris, should be avoided as they will compete with the protein for reaction with the NHS ester.[2][10] Phosphate, carbonate-bicarbonate, HEPES, or borate buffers are recommended.[2]
-
Molar Excess of NHS Ester: A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[8] However, a high excess can lead to non-specific labeling and increased difficulty in purification.[8] An empirical titration is recommended to determine the optimal ratio for the desired degree of labeling.
The Competing Reaction: Hydrolysis
The primary challenge in NHS ester chemistry is the competing hydrolysis reaction, where water molecules attack the ester, leading to an unreactive carboxylic acid and reducing the labeling efficiency.[2][7][11] The rate of hydrolysis is significantly influenced by pH, with the half-life of an NHS ester decreasing from hours at pH 7 to mere minutes at pH 8.6.[2][11] This underscores the importance of using freshly prepared NHS ester solutions and carefully controlling the reaction pH.[8]
Purification Methodologies: Choosing the Right Tool for the Job
Following the labeling reaction, the heterogeneous mixture must be purified to isolate the desired protein conjugate. Several chromatographic and filtration-based techniques are commonly employed, each with its own set of advantages and limitations.
Size Exclusion Chromatography (SEC)
Principle: SEC, also known as gel filtration, separates molecules based on their hydrodynamic volume.[13] The stationary phase consists of porous beads. Larger molecules, such as the labeled protein, are excluded from the pores and elute first, while smaller molecules, like the unreacted NHS ester and its hydrolysis byproducts, enter the pores and have a longer path to travel, thus eluting later.[13]
Application: SEC is a gentle, non-denaturing method ideal for separating the labeled protein from small molecule impurities.[13] It is particularly well-suited for purifying antibody-drug conjugates and other labeled proteins where maintaining the native structure is critical.[5][14]
Experimental Protocol: SEC
-
Column Selection: Choose a column with a fractionation range appropriate for the size of your protein.
-
Equilibration: Equilibrate the SEC column with a suitable buffer (e.g., PBS) at a constant flow rate until a stable baseline is achieved.
-
Sample Loading: Carefully load the reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the equilibration buffer at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for protein) and a wavelength appropriate for the label if it has a chromophore.
-
Analysis: Analyze the collected fractions using SDS-PAGE or other analytical techniques to identify the fractions containing the purified labeled protein.
Ion Exchange Chromatography (IEX)
Principle: IEX separates proteins based on their net surface charge.[15][16][17] The stationary phase consists of a resin with charged functional groups. In anion exchange chromatography (AEX), the resin is positively charged and binds negatively charged proteins. In cation exchange chromatography (CEX), the resin is negatively charged and binds positively charged proteins.[15][18] Proteins are eluted by increasing the ionic strength or changing the pH of the mobile phase.[16]
Application: IEX is a high-resolution technique that can be used to separate labeled from unlabeled protein if the label alters the overall charge of the protein.[17][19] It is also effective at removing charged impurities.
Experimental Protocol: IEX
-
Resin Selection: Choose an anion or cation exchange resin based on the isoelectric point (pI) of your protein and the desired buffer pH.
-
Equilibration: Equilibrate the column with a low ionic strength binding buffer.
-
Sample Loading: Load the sample onto the column. The target protein should bind to the resin.
-
Wash: Wash the column with the binding buffer to remove unbound impurities.
-
Elution: Elute the bound protein using a linear or step gradient of increasing ionic strength (e.g., by increasing the salt concentration) or by changing the pH to neutralize the protein's charge.
-
Fraction Collection and Analysis: Collect fractions and analyze them to identify those containing the purified labeled protein.
Hydrophobic Interaction Chromatography (HIC)
Principle: HIC separates proteins based on their surface hydrophobicity.[20][21][22] Proteins are loaded onto a hydrophobic resin in a high salt buffer, which promotes hydrophobic interactions.[21][22] Elution is achieved by decreasing the salt concentration of the mobile phase.[21][22]
Application: HIC is a powerful, non-denaturing technique that can separate proteins with subtle differences in hydrophobicity.[21][23] It is particularly useful for purifying ADCs, as the conjugated drug often increases the hydrophobicity of the antibody.[5] HIC can also be effective in removing protein aggregates, which are often more hydrophobic than the monomeric form.[20]
Experimental Protocol: HIC
-
Resin Selection: Choose a HIC resin with an appropriate level of hydrophobicity.
-
Buffer Preparation: Prepare a high salt binding buffer (e.g., containing 1-2 M ammonium sulfate or sodium chloride) and a low salt elution buffer.
-
Sample Preparation: Adjust the salt concentration of the sample to match the binding buffer.
-
Equilibration: Equilibrate the column with the high salt binding buffer.
-
Sample Loading: Load the sample onto the column.
-
Elution: Elute the bound protein using a decreasing salt gradient.
-
Fraction Collection and Analysis: Collect and analyze fractions to identify the purified labeled protein.
Tangential Flow Filtration (TFF)
Principle: TFF, also known as cross-flow filtration, is a rapid and efficient method for separating molecules based on size.[24][25][26] In TFF, the sample solution flows tangentially across the surface of a membrane.[24][27][28] Molecules smaller than the membrane's molecular weight cut-off (MWCO) pass through the membrane (permeate), while larger molecules are retained (retentate).[25]
Application: TFF is ideal for concentrating the labeled protein and for buffer exchange (diafiltration) to remove small molecule impurities.[25][26][28] It is a highly scalable method suitable for both laboratory and industrial-scale purification.[26][27]
Experimental Protocol: TFF
-
Membrane Selection: Choose a membrane with an MWCO that is 3-5 times smaller than the molecular weight of your protein to ensure high retention.
-
System Setup: Assemble the TFF system according to the manufacturer's instructions.
-
Equilibration: Equilibrate the system with the desired buffer.
-
Concentration: Process the reaction mixture through the TFF system to concentrate the labeled protein in the retentate.
-
Diafiltration (Buffer Exchange): Add fresh buffer to the retentate at the same rate as the permeate is being removed to wash away remaining small molecule impurities.
-
Final Concentration and Recovery: Concentrate the purified, buffer-exchanged protein to the desired final concentration and recover it from the system.
Comparison of Purification Methods
| Method | Principle | Primary Application | Advantages | Limitations |
| SEC | Size/Hydrodynamic Volume | Removal of small molecules | Gentle, non-denaturing | Limited sample volume, potential for sample dilution |
| IEX | Net Surface Charge | Separation of labeled/unlabeled protein, removal of charged impurities | High resolution, high capacity | Requires charge difference, optimization of pH and salt can be complex |
| HIC | Surface Hydrophobicity | ADC purification, aggregate removal | Non-denaturing, high resolution for hydrophobic differences | Requires high salt concentrations, which may affect protein stability |
| TFF | Size-based Filtration | Concentration and buffer exchange | Rapid, scalable, efficient for large volumes | Not a high-resolution separation method on its own |
Analytical Characterization of Purified Labeled Proteins
After purification, it is essential to characterize the final product to assess its purity, concentration, and the degree of labeling.
-
SDS-PAGE: A fundamental technique to assess the purity of the protein and confirm the covalent attachment of the label (if it causes a noticeable shift in molecular weight).
-
UV-Vis Spectroscopy: To determine the protein concentration (at 280 nm) and the concentration of the label (at its specific absorbance maximum). This allows for the calculation of the Degree of Labeling (DOL).
-
Mass Spectrometry: Provides an accurate mass of the labeled protein, confirming the conjugation and allowing for the determination of the distribution of different labeled species.[6]
-
Size Exclusion Chromatography (Analytical): Can be used to assess the presence of aggregates in the final purified product.[5][14]
Troubleshooting Common Purification Challenges
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Labeled Protein | Inefficient labeling reaction. | Optimize labeling pH, buffer, and molar ratio of NHS ester. Ensure NHS ester is fresh.[7][8] |
| Protein loss during purification. | Review each step of the purification protocol. For chromatography, ensure proper column equilibration and elution conditions.[29][30] For TFF, check membrane integrity and MWCO. | |
| Presence of Aggregates | Protein instability under labeling or purification conditions. | Consider including stabilizing excipients. For purification, HIC is often effective at removing aggregates.[20] |
| High degree of labeling leading to increased hydrophobicity. | Reduce the molar excess of the NHS ester during the labeling reaction. | |
| Unreacted Label in Final Product | Inefficient purification. | For SEC, ensure sufficient column length for separation. For TFF, perform adequate diafiltration volumes.[31] |
| Labeled Protein Binds Poorly to Chromatography Resin | Incorrect buffer conditions. | Verify the pH and ionic strength of your buffers.[29][32] |
| The label has altered the protein's properties (pI or hydrophobicity). | Re-evaluate the choice of chromatography. For example, if a label makes a protein more hydrophobic, HIC may be a better choice than IEX. |
Conclusion
The purification of proteins after labeling with NHS esters is a critical step that directly impacts the quality and reliability of downstream applications. A thorough understanding of the labeling chemistry and the principles of different purification techniques is essential for developing a robust and efficient purification strategy. By carefully selecting the appropriate purification method—be it size exclusion, ion exchange, hydrophobic interaction chromatography, or tangential flow filtration—and optimizing the experimental parameters, researchers can obtain highly pure and well-characterized protein conjugates. This guide provides the foundational knowledge and practical protocols to navigate the challenges of post-labeling purification and achieve high-quality results.
References
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-
The Wolfson Centre for Applied Structural Biology. (n.d.). Protein Concentration and Diafiltration by Tangential Flow Filtration. Retrieved January 2, 2026, from [Link]
-
CD Formulation. (n.d.). Tangential Flow Filtration (TFF) Technology - Therapeutic Proteins & Peptides. Retrieved January 2, 2026, from [Link]
-
Pall Life Sciences. (n.d.). Introduction to Tangential Flow Filtration for Laboratory and Process Development Applications. Retrieved January 2, 2026, from [Link]
-
Fekete, S., et al. (2018). Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates. Journal of Chromatography A, 1547, 69-77. [Link]
-
Bio-Rad. (n.d.). Introduction to Hydrophobic Interaction Chromatography. Retrieved January 2, 2026, from [Link]
- Berg, M. A., & Fishman, D. A. (2020). Purification of Labeled Antibodies Using Size-Exclusion Chromatography. In Methods in Molecular Biology (Vol. 2074, pp. 229-234). Humana, New York, NY.
-
Agilent. (n.d.). Size Exclusion Chromatography Analysis of Antibody Drug Conjugates. Retrieved January 2, 2026, from [Link]
-
CD Formulation. (n.d.). Hydrophobic Interaction Chromatography (HIC) Technology - Therapeutic Proteins & Peptides. Retrieved January 2, 2026, from [Link]
-
Agilent. (n.d.). Analysis of Antibody-Drug Conjugates Using Size Exclusion Chromatography and Mass Spectrometry. Retrieved January 2, 2026, from [Link]
-
NIH. (n.d.). Automated Hydrophobic Interaction Chromatography Column Selection for Use in Protein Purification. Retrieved January 2, 2026, from [Link]
-
LabRulez LCMS. (n.d.). Size Exclusion Chromatography/ Mass Spectrometry Analysis of Antibody Drug Conjugates Using the Agilent 1260 Infinity II Bio-Inert LC. Retrieved January 2, 2026, from [Link]
-
NIH. (n.d.). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. Retrieved January 2, 2026, from [Link]
-
Sino Biological. (n.d.). Protein Purification by Ion Exchange Chromatography. Retrieved January 2, 2026, from [Link]
-
ACS Publications. (n.d.). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Retrieved January 2, 2026, from [Link]
-
Microbioz India. (2024, February 23). Using Ion Exchange Chromatography to Purify Proteins. Retrieved January 2, 2026, from [Link]
-
YouTube. (2021, April 14). Ion Exchange Chromatography. Retrieved January 2, 2026, from [Link]
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PubMed. (n.d.). Using ion exchange chromatography to purify a recombinantly expressed protein. Retrieved January 2, 2026, from [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved January 2, 2026, from [Link]
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NIH. (n.d.). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. Retrieved January 2, 2026, from [Link]
-
ACS Publications. (n.d.). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Retrieved January 2, 2026, from [Link]
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Promega. (2018, July 16). When your his-tagged constructs don't bind—troubleshooting your protein purification woes. Retrieved January 2, 2026, from [Link]
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GE Healthcare. (n.d.). Protein purification troubleshooting guide. Retrieved January 2, 2026, from [Link]
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NIH. (n.d.). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Retrieved January 2, 2026, from [Link]
-
Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved January 2, 2026, from [Link]
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bioRxiv. (2024, August 17). Removal of NHS-labelling By-products in Proteomic Samples. Retrieved January 2, 2026, from [Link]
-
G-Biosciences. (2015, October 22). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Retrieved January 2, 2026, from [Link]
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NIH. (n.d.). Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers. Retrieved January 2, 2026, from [Link]
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Application Notes and Protocols for 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate in Advanced Drug Delivery Systems
Introduction
2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate, hereafter referred to as Acryl-NHS, is a heterobifunctional crosslinking reagent that has emerged as a powerful tool in the development of sophisticated drug delivery systems. Its unique architecture, featuring an N-hydroxysuccinimide (NHS) ester at one terminus and an acrylamide group at the other, allows for a versatile, two-stage reaction strategy. This design enables the covalent conjugation of therapeutic biomolecules and the subsequent formation of stable, crosslinked matrices, making it an invaluable linker for creating antibody-drug conjugates (ADCs), targeted nanoparticles, and controlled-release hydrogels.
The NHS ester provides a highly efficient handle for reaction with primary amines (-NH₂) present on proteins, peptides, and other biomolecules, forming a stable amide bond. Concurrently, the terminal acrylamide moiety serves as a polymerizable group, capable of participating in free-radical polymerization to form robust hydrogel networks or for attachment to pre-formed polymeric carriers. This dual functionality offers researchers precise control over the design and assembly of complex bioconjugates and drug delivery vehicles.
This technical guide provides an in-depth exploration of the core principles governing the use of Acryl-NHS, detailed protocols for its application in protein conjugation and hydrogel formation, and methodologies for the characterization of the resulting drug delivery systems.
Core Chemistry: A Tale of Two Reactions
The utility of Acryl-NHS is rooted in the orthogonal reactivity of its two functional ends. Understanding the chemistry of each is paramount for successful application.
-
Amine-Reactive NHS Ester: The reaction of the NHS ester with a primary amine (e.g., the ε-amino group of a lysine residue on an antibody) is a classic nucleophilic acyl substitution. The efficiency of this reaction is critically dependent on pH.
-
Polymerizable Acrylamide Group: The acrylamide group is a vinyl monomer that can undergo free-radical polymerization, typically initiated by chemical initiators (like ammonium persulfate) or photoinitiators. This allows for the formation of a polyacrylamide backbone, creating a stable hydrogel matrix. This group can also participate in Michael addition reactions, though this is less common in its primary application.
Section 1: Foundational Principles and Reagent Handling
The Critical Role of pH: Balancing Aminolysis and Hydrolysis
The success of any NHS ester-based conjugation hinges on managing the competition between the desired reaction with the amine (aminolysis) and the undesired reaction with water (hydrolysis).
-
Low pH (<7): At acidic pH, primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and significantly slowing the desired conjugation reaction.
-
Optimal pH (7.5 - 8.5): In this range, a sufficient fraction of amines are deprotonated and nucleophilic, allowing for efficient aminolysis. While the rate of hydrolysis also increases, the rate of aminolysis is more significantly accelerated, leading to optimal conjugation yields.
-
High pH (>9.0): The rate of hydrolysis of the NHS ester becomes extremely rapid, drastically reducing the half-life of the reagent in solution and leading to low conjugation efficiency.
The relationship between these competing reactions is visualized below.
Caption: Competing reaction pathways for Acryl-NHS in aqueous solution.
Reagent Stability and Storage
NHS esters are sensitive to moisture. Acryl-NHS powder should be stored desiccated at -20°C. To prevent condensation, the vial should be allowed to equilibrate to room temperature before opening. Stock solutions should be prepared fresh in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Unused stock solutions in anhydrous solvents can be stored at -20°C or -80°C but should be protected from moisture. Avoid repeated freeze-thaw cycles.
| Parameter | Recommended Condition | Rationale | Source |
| Storage (Powder) | -20°C, Desiccated | Prevents hydrolysis from atmospheric moisture. | |
| Stock Solution Solvent | Anhydrous DMSO or DMF | Good solubility and miscibility with aqueous buffers. | |
| Stock Solution Prep | Prepare fresh before use | NHS esters have limited stability in solution. | |
| Stock Solution Storage | -20°C to -80°C, desiccated | Minimizes degradation for short-term storage. |
Section 2: Core Protocol - Protein Modification with Acryl-NHS
This protocol details the foundational step of covalently attaching the Acryl-NHS linker to a primary amine-containing protein, such as a monoclonal antibody (mAb) or a therapeutic enzyme.
Materials
-
Protein (e.g., IgG antibody)
-
This compound (Acryl-NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer, pH 8.3. Crucially, avoid buffers containing primary amines like Tris or glycine.
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0
-
Purification System: Size-Exclusion Chromatography (e.g., Sephadex G-25 column) or Dialysis Cassette (10K MWCO)
Experimental Workflow
Caption: Workflow for protein conjugation with Acryl-NHS.
Step-by-Step Protocol
-
Prepare Protein Solution:
-
Dissolve or exchange the protein into the Reaction Buffer (pH 8.3) at a concentration of 2-10 mg/mL.
-
Ensure the buffer is free of amine-containing stabilizers (e.g., Tris, BSA, gelatin). If present, remove them by dialysis or buffer exchange.
-
-
Prepare Acryl-NHS Stock Solution:
-
Allow the Acryl-NHS vial to warm to room temperature before opening.
-
Prepare a 10-20 mM stock solution in anhydrous DMSO. For example, to make a 10 mM solution, dissolve 2.82 mg of Acryl-NHS (MW: 282.29 g/mol ) in 1 mL of anhydrous DMSO. Vortex briefly to ensure complete dissolution.
-
-
Initiate Conjugation Reaction:
-
Calculate the volume of Acryl-NHS stock solution needed to achieve a 10- to 20-fold molar excess relative to the protein. A higher excess may be required for more dilute protein solutions.
-
Add the calculated volume of Acryl-NHS stock solution to the protein solution while gently vortexing. The final concentration of DMSO should ideally be kept below 10% (v/v) to avoid protein denaturation.
-
-
Incubate:
-
Allow the reaction to proceed for 1 hour at room temperature or for 2 hours at 4°C. The lower temperature can help to minimize the competing hydrolysis reaction.
-
-
Quench the Reaction:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50 µL of 1 M Tris per 1 mL of reaction volume).
-
Incubate for an additional 15-30 minutes at room temperature to ensure any unreacted Acryl-NHS is hydrolyzed or reacted with the quenching agent.
-
-
Purify the Acrylamide-Modified Protein:
-
Remove unreacted Acryl-NHS, NHS byproduct, and quenching agent by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
The resulting acrylamide-functionalized protein should be characterized to determine the degree of labeling (DOL). This can be assessed using techniques such as MALDI-TOF mass spectrometry (by observing the mass shift) or by reacting the acrylamide groups with a thiol-containing fluorescent dye and measuring absorbance.
-
Section 3: Application Protocol - Hydrogel Formation for Controlled Release
This protocol describes how to use the acrylamide-modified protein from Section 2 to form a drug-loaded hydrogel for sustained release applications.
Principle
The acrylamide handles installed on the protein surface can co-polymerize with other monomers (e.g., acrylamide, PEG-diacrylate) to form a crosslinked hydrogel network. A therapeutic drug can be physically entrapped within this network during its formation. The release of the drug is then governed by diffusion through the hydrogel pores and/or by the degradation of the hydrogel matrix.
Materials
-
Acrylamide-Modified Protein (from Section 2)
-
Monomer Solution (e.g., 20% w/v Acrylamide)
-
Crosslinker (e.g., N,N'-methylenebisacrylamide or PEG-diacrylate)
-
Therapeutic Drug
-
Initiator System:
-
Ammonium Persulfate (APS), 10% w/v solution in water
-
Tetramethylethylenediamine (TEMED)
-
-
Release Buffer (e.g., PBS, pH 7.4)
Step-by-Step Protocol
-
Prepare Pre-Gel Solution:
-
In a microcentrifuge tube kept on ice to prevent premature polymerization, combine the following components:
-
Acrylamide-Modified Protein (to desired final concentration)
-
Monomer Solution
-
Crosslinker (concentration can be varied to control mesh size and release rate)
-
Therapeutic Drug (dissolved in a suitable solvent)
-
-
Mix gently by pipetting. The total volume will depend on the desired hydrogel size.
-
-
Initiate Polymerization:
-
Add the APS solution (to a final concentration of ~0.1% w/v).
-
Add TEMED (to a final concentration of ~0.1% v/v). TEMED acts as a catalyst for the free radical formation by APS.
-
Vortex briefly and immediately cast the solution into a mold or between two glass plates separated by a spacer.
-
-
Allow Gelation:
-
Allow the polymerization to proceed at room temperature for 30-60 minutes, or until a solid gel has formed.
-
-
Prepare for Release Study:
-
Carefully remove the hydrogel from the mold. If desired, cut the hydrogel into discs of a uniform size.
-
Wash the hydrogel discs extensively in buffer to remove any unreacted monomers or non-entrapped drug.
-
-
Conduct Drug Release Study:
-
Place a hydrogel disc in a known volume of Release Buffer at 37°C with gentle agitation.
-
At predetermined time points, withdraw aliquots of the buffer and replace with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the cumulative drug release as a function of time.
-
Section 4: Application Protocol - Linker for Antibody-Drug Conjugates (ADCs)
In this application, Acryl-NHS serves as a component of a more complex linker system. The protein is first modified as per the Core Protocol (Section 2). A thiol-containing drug payload can then be attached to the acrylamide group via a Michael addition reaction.
Principle
This two-step approach allows for precise control over the conjugation chemistry. The amine-reactive NHS ester chemistry is used to attach the linker to the antibody, and the acrylamide group serves as a Michael acceptor for a thiol-containing cytotoxic drug. This creates a stable thioether bond, linking the drug to the antibody. The stability of the linker is a critical factor in the efficacy and toxicity profile of the resulting ADC.
Workflow Diagram
Caption: Two-step workflow for ADC synthesis using Acryl-NHS.
Protocol
-
Prepare Acrylamide-Modified Antibody: Follow the complete protocol in Section 2 to generate and purify the acrylamide-functionalized antibody.
-
Prepare Thiol-Containing Drug: Dissolve the thiol-containing drug payload in a suitable organic solvent (e.g., DMSO).
-
Perform Michael Addition:
-
To the purified acrylamide-modified antibody in a suitable buffer (e.g., PBS, pH 7.0-7.5), add a molar excess of the dissolved thiol-drug.
-
The reaction is typically performed in the presence of a reducing agent like TCEP to ensure the drug's thiol group remains reduced and reactive.
-
Incubate the reaction for 2-4 hours at room temperature.
-
-
Purify the ADC:
-
Remove unreacted drug and other small molecules using size-exclusion chromatography or dialysis.
-
Further purification to separate different drug-to-antibody ratio (DAR) species can be performed using techniques like Hydrophobic Interaction Chromatography (HIC).
-
-
Characterize the ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules per antibody. This can be measured using HIC-HPLC or denaturing mass spectrometry.
-
Mass Confirmation: Use LC-MS to confirm the mass of the intact ADC and its subunits (light chain and heavy chain) to verify conjugation.
-
Purity and Aggregation: Assess by Size-Exclusion Chromatography (SEC-HPLC).
-
References
- Benchchem. (2025).
- Allémann, E., Gurny, R., & Doelker, E. (1993). Drug-loaded nanoparticles: preparation methods and drug targeting issues. European Journal of Pharmaceutics and Biopharmaceutics.
- Donaghy, H. (2016).
- Lu, J., Jiang, F., Lu, A., & Zhang, G. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences, 17(4), 561.
- Donaghy, H. (2016).
- ResearchGate. (2015). Synthesis of Poly (Acrylic Acid) Nanoparticles as Drug Delivery Carriers.
- European Patent Office. (2019). Drug loaded polymeric nanoparticles and methods of making and using same. EP 2774608 B1.
- MySkinRecipes. (n.d.).
- Nanocs. (n.d.). Acryloyl-PEG-NHS.
- Thermo Fisher Scientific. (n.d.).
- Benchchem. (2025). An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines.
- ResearchGate. (n.d.). Hydrogels: from controlled release to pH-responsive drug delivery.
- Creative Biolabs. (n.d.).
- Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
- DSpace@MIT. (2024). using hydrogel crosslinking chemistry to tune release of micro.
- ResearchGate. (2018).
- PMC. (2022).
- MDPI. (n.d.). Enhanced Characterization of Lysine-Linked Antibody Drug Conjugates Enabled by Middle-Down Mass Spectrometry.
- NIH. (n.d.).
- PubChem. (n.d.).
- Biotium. (2023). Protocol: Succinimidyl Ester Labeling of Protein Amines.
- PMC. (n.d.). Formulation, Characterization, and In Vitro Drug Release Study of β-Cyclodextrin-Based Smart Hydrogels.
- PMC. (n.d.). Selective protein N-terminal labeling with N-hydroxysuccinimide esters.
- NIH. (2018). An accurate TMT-based approach to quantify and model lysine susceptibility to conjugation via N-hydroxysuccinimide esters in a monoclonal antibody.
- MedChemExpress. (n.d.).
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in N-Succinimidyl 6-acrylamidohexanoate Protein Labeling
Welcome to the technical support guide for N-Succinimidyl 6-acrylamidohexanoate protein labeling. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the conjugation process, with a specific focus on addressing low labeling yields. Here, we combine fundamental chemical principles with practical, field-tested solutions to enhance the efficiency and reproducibility of your experiments.
Introduction to NHS-Ester Acrylamide Labeling Chemistry
N-Succinimidyl 6-acrylamidohexanoate is a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester and an acrylamide group. The NHS ester facilitates the covalent labeling of proteins by reacting with primary amines (–NH₂), which are present at the N-terminus of polypeptide chains and on the side chain of lysine residues.[1][2] This reaction forms a stable amide bond. The acrylamide group can then be used for subsequent polymerization reactions.
The efficiency of this labeling process is paramount for the success of downstream applications. Low labeling yield is a frequent obstacle that can arise from a number of factors related to reaction conditions, reagent stability, protein characteristics, and purification methods. This guide provides a systematic approach to identifying and resolving these issues.
Visualizing the Troubleshooting Workflow
When faced with low labeling efficiency, a structured approach can quickly help pinpoint the root cause. The following flowchart outlines a logical troubleshooting process, guiding you from the initial observation of a poor yield to specific experimental adjustments.
Caption: Troubleshooting flowchart for low protein labeling yield.
Troubleshooting Guide: Question & Answer Format
Issue 1: Very low or no labeling detected.
Q: I've followed the standard protocol, but my protein shows minimal to no labeling. What is the most common cause?
A: The most frequent culprits for a complete failure of the labeling reaction are related to the reagents and the reaction buffer.
-
Hydrolysis of the NHS Ester: N-hydroxysuccinimide esters are highly susceptible to hydrolysis, especially at a high pH.[1][3] If the reagent has been exposed to moisture or stored improperly, it will hydrolyze to an unreactive carboxylic acid, rendering it incapable of reacting with your protein.[3] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.[1]
-
Incompatible Reaction Buffer: The presence of primary amines in your buffer is a critical error. Buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine contain primary amines that will compete with the primary amines on your protein for reaction with the NHS ester, significantly reducing or completely inhibiting the labeling of your target protein.[4][5][6]
-
Solution: Always use an amine-free buffer. Recommended buffers include 0.1 M sodium bicarbonate, 0.1 M phosphate, or 0.1 M HEPES, with a pH adjusted to the optimal range of 8.3-8.5.[4][5] If your protein is currently in an incompatible buffer, you must perform a buffer exchange via dialysis or a desalting column prior to starting the conjugation.[4]
-
-
Quality of Organic Solvent: Water-insoluble NHS esters are typically first dissolved in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous protein solution.[1] If these solvents are not anhydrous, they can introduce water that hydrolyzes the NHS ester. Furthermore, DMF can degrade over time to produce dimethylamine, which will react with the NHS ester.[5]
Issue 2: Labeling yield is consistently lower than expected.
Q: My labeling reaction works, but the efficiency is poor. How can I optimize the reaction conditions to improve the yield?
A: Low, but detectable, labeling often points to suboptimal reaction parameters rather than a complete failure of the chemistry.
-
Suboptimal pH: The reaction is strongly pH-dependent.[5][9] At a pH below 8, the primary amines on the protein are predominantly protonated (-NH₃⁺), making them poor nucleophiles and slowing the reaction.[3] Conversely, at a pH much higher than 8.5, the rate of NHS-ester hydrolysis increases dramatically, outcompeting the desired aminolysis reaction.[1][3]
-
Solution: The optimal pH for NHS ester reactions is generally between 8.3 and 8.5.[3][5][9] Carefully prepare and verify the pH of your reaction buffer using a calibrated pH meter. For large-scale reactions, be aware that the hydrolysis of the NHS ester can acidify the mixture over time; using a more concentrated buffer can help maintain the pH.[5][9]
-
-
Insufficient Molar Excess of Labeling Reagent: The ratio of the N-Succinimidyl 6-acrylamidohexanoate to the protein is a key parameter. An insufficient amount of the labeling reagent will naturally lead to a low degree of labeling.
-
Solution: A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.[4] However, the optimal ratio is protein-dependent and should be determined empirically.[3] Perform small-scale pilot reactions with varying molar ratios (e.g., 5x, 10x, 20x, 40x) to find the ideal condition for your specific protein.
-
-
Low Protein Concentration: In dilute protein solutions, the competing hydrolysis reaction becomes more significant because the concentration of water is effectively constant, while the concentration of protein amines is low.[1][6]
-
Inaccessible Lysine Residues: The primary amines on lysine residues may be buried within the protein's three-dimensional structure, making them inaccessible to the labeling reagent.[11] The reactivity of each lysine is influenced by its local microenvironment.
-
Solution: While challenging to address without altering protein function, sometimes a slight, reversible denaturation or the addition of non-interfering detergents can expose previously buried residues. This approach should be used with caution as it can impact the protein's biological activity.
-
Issue 3: Protein precipitates during or after the labeling reaction.
Q: My protein is precipitating out of solution. What could be causing this and how can I prevent it?
A: Protein precipitation is often a sign of over-labeling or changes in the protein's physicochemical properties.
-
Over-labeling: The labeling reaction converts positively charged primary amino groups into neutral amide linkages. Excessive modification of lysine residues can alter the protein's surface charge and isoelectric point (pI), leading to a decrease in solubility and subsequent aggregation and precipitation.[4][12]
-
High Concentration of Organic Solvent: The introduction of DMSO or DMF to dissolve the labeling reagent can denature sensitive proteins, especially if the final concentration of the organic solvent is too high.
-
Solution: Dissolve the NHS ester in the smallest practical volume of organic solvent before adding it to the protein solution. The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10%.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of NHS ester to protein? A common starting point is a 5- to 20-fold molar excess of the NHS ester to the protein.[4] However, this is highly dependent on the protein's size, number of available lysines, and the desired degree of labeling.[11] It is strongly recommended to perform a titration experiment to determine the optimal ratio for your specific application.
Q2: How should I prepare and store the N-Succinimidyl 6-acrylamidohexanoate? The solid reagent is sensitive to moisture and should be stored at -20°C under desiccated conditions.[4][7] To use, allow the vial to equilibrate to room temperature before opening. Stock solutions in anhydrous DMSO or DMF should be prepared immediately before use.[4] While some protocols suggest that solutions in anhydrous DMF can be stored at -20°C for 1-2 months, it is best practice to use fresh solutions for maximum reactivity.[5][9] Aqueous solutions should never be stored.[5]
Q3: What incubation time and temperature should I use? A common protocol is to incubate at room temperature for 1-4 hours or at 4°C overnight.[4][5][11] Lower temperatures can help minimize hydrolysis of the NHS ester and may be beneficial for sensitive proteins, but will require a longer incubation time to achieve the desired level of labeling.[6]
Q4: How do I remove the unreacted label after the reaction? The most common and effective method for purifying the labeled protein from small molecules like unreacted/hydrolyzed N-Succinimidyl 6-acrylamidohexanoate and the NHS byproduct is size-exclusion chromatography (e.g., gel filtration desalting columns).[4][5][11] Dialysis is also a suitable alternative.[4][13]
Q5: How can I determine the degree of labeling (DOL)? The DOL, or the average number of label molecules per protein, is typically determined using spectrophotometry.[14] This involves measuring the absorbance of the purified conjugate at two wavelengths: one at the absorbance maximum of the protein (usually 280 nm) and one at the absorbance maximum of the acrylamide label (if it has a chromophore). The concentrations of the protein and the label are calculated using the Beer-Lambert law, and their ratio provides the DOL.[14] If the label is not chromophoric, other methods like mass spectrometry may be required.
Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale & Key Considerations |
| pH | 8.3 - 8.5 | Balances amine nucleophilicity and NHS-ester stability. Lower pH deprotonates amines; higher pH accelerates hydrolysis.[3][5] |
| Buffer | Amine-free (e.g., 0.1 M Bicarbonate, Phosphate) | Buffers with primary amines (Tris, Glycine) compete with the protein for the label.[4][6] |
| Molar Ratio | 5x - 20x excess of NHS-ester (empirical) | Must be optimized for each protein to achieve desired DOL without causing precipitation.[4] |
| Protein Conc. | > 2 mg/mL | Higher concentration favors the bimolecular labeling reaction over the competing unimolecular hydrolysis.[6][10] |
| Temperature | Room Temp or 4°C | Room temperature is faster; 4°C minimizes hydrolysis and is better for sensitive proteins.[4][6] |
| Incubation Time | 1 - 4 hours (RT) or Overnight (4°C) | Time should be optimized alongside molar ratio and temperature.[5][11] |
| Solvent | Anhydrous DMSO or DMF | Reagent must be dissolved in a high-quality, water-free organic solvent immediately before use.[5][7] |
Standard Experimental Protocol
This protocol provides a general procedure for labeling a protein with N-Succinimidyl 6-acrylamidohexanoate.
1. Preparation of Protein and Reagents: a. Prepare your protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2.5-10 mg/mL.[10][11] If necessary, perform a buffer exchange. b. Allow the vial of N-Succinimidyl 6-acrylamidohexanoate to warm completely to room temperature before opening. c. Immediately before use, prepare a 10 mM stock solution of the labeling reagent in anhydrous DMSO or DMF.[3][10]
2. Labeling Reaction: a. Add the calculated amount of the N-Succinimidyl 6-acrylamidohexanoate stock solution to the protein solution while gently stirring or vortexing. A 10-fold molar excess is a good starting point.[3] b. Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4 hours to overnight, protected from light if the label is light-sensitive.[4][7][9]
3. Quenching the Reaction (Optional): a. The reaction can be stopped by adding a small amount of an amine-containing buffer, such as Tris, to a final concentration of 50-100 mM.[4] Incubate for 15-30 minutes. This will consume any unreacted NHS ester.
4. Purification of the Conjugate: a. Separate the labeled protein from unreacted reagent and byproducts using a desalting column (size-exclusion chromatography) equilibrated with your desired storage buffer (e.g., PBS).[5][7][11] b. Collect the fractions containing the purified protein conjugate. The protein conjugate will typically elute first.
5. Characterization: a. Measure the protein concentration (e.g., using a Bradford assay or Nanodrop).[7] b. Determine the Degree of Labeling (DOL) if applicable.[7] c. Store the labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.[7]
Reaction Mechanism
The core of the labeling process is the nucleophilic acyl substitution reaction between the primary amine of the protein and the NHS ester.
Caption: NHS-ester reaction with a primary amine on a protein.
References
-
NHS ester protocol for labeling proteins. Abberior Instruments. [Link]
-
Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Glen Research. [Link]
-
Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]
-
Quantification of absolute labeling efficiency at the single-protein level. Nature Methods. [Link]
-
Quantification of absolute labeling efficiency at the single-protein level. PubMed - NIH. [Link]
-
pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. PMC - NIH. [Link]
-
Quantification of absolute labeling efficiency at the single-protein level. ResearchGate. [Link]
-
Spotting labels: Determining the efficiency of protein labelling with fluorescent dyes. Separation Science. [Link]
-
Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. PLoS One. [Link]
-
Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. Analytical Chemistry. [Link]
-
Amine-Reactive Probes. The Joseph Lab, UC San Diego. [Link]
-
Protein Expression, Purification and Conjugation. AMRI. [Link]
-
Getting Started Guide - Protein labeling with Alexa FluorTM NHS ester. Fluidic Sciences. [Link]
-
Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir. [Link]
-
On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein-Protein Conjugates. Journal of the American Chemical Society. [Link]
-
Mild method for succinimide hydrolysis on ADCs: impact on ADC potency, stability, exposure, and efficacy. Bioconjugate Chemistry. [Link]
Sources
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. NHS ester protocol for labeling proteins [abberior.rocks]
- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. interchim.fr [interchim.fr]
- 10. biotium.com [biotium.com]
- 11. glenresearch.com [glenresearch.com]
- 12. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Navigating Side Reactions of 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate
Welcome to the technical support guide for 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate, a bifunctional linker commonly used in bioconjugation. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the side reactions encountered when conjugating this reagent to proteins and peptides. As Senior Application Scientists, our goal is to explain the causality behind these reactions and provide robust protocols to ensure the success of your experiments.
Section 1: Understanding the Core Chemistry & Potential Pitfalls
This section lays the groundwork for understanding the dual reactivity of this compound and the common side reactions that can compromise conjugation efficiency and specificity.
Q1: What is the intended dual-reaction mechanism of this compound?
A1: This reagent possesses two distinct reactive groups designed to participate in a sequential, two-step conjugation.[1]
-
N-Hydroxysuccinimide (NHS) Ester: This group reacts with primary amines (-NH₂), such as the ε-amino group of lysine residues and the N-terminus of a protein, through nucleophilic acyl substitution. This forms a stable, covalent amide bond.[2][3]
-
Acrylamide: This group is an α,β-unsaturated carbonyl compound that reacts with nucleophiles, primarily the sulfhydryl (-SH) group of cysteine residues, via a Michael addition reaction.[4][5][6] This forms a stable thioether bond.
The typical strategy involves first reacting the NHS ester with lysine residues on one protein, followed by purification, and then reacting the acrylamide moiety with cysteine residues on a second protein.
Section 2: Troubleshooting Guide: NHS Ester-Related Side Reactions
The NHS ester moiety is highly reactive, but this reactivity is not perfectly selective and is susceptible to a significant competing reaction: hydrolysis.
Q2: My conjugation efficiency is low and inconsistent. What is happening to the NHS ester?
A2: The most common cause of low or variable conjugation efficiency is the hydrolysis of the NHS ester .[7] In aqueous solutions, water acts as a competing nucleophile, attacking the ester and converting it into a non-reactive carboxylic acid.[3] This side reaction is irreversible and directly reduces the amount of reagent available to react with your target protein.
The rate of hydrolysis is critically dependent on pH.[3][8] As the pH increases, the rate of hydrolysis accelerates dramatically.[9][10] For instance, the half-life of a typical NHS ester can be several hours at pH 7 but drops to just minutes at pH 8.6 or higher.[2][10]
Q3: I'm observing unexpected or non-specific modifications. Can the NHS ester react with other amino acid residues?
A3: Yes, while the primary targets are unprotonated primary amines, other nucleophilic amino acid side chains can react with NHS esters, particularly under sub-optimal conditions.[7][11] These side reactions are generally less favorable and often result in less stable bonds compared to the intended amide linkage.
| Amino Acid Residue | Side Chain Group | Relative Reactivity | Resulting Bond | Bond Stability |
| Lysine / N-Terminus | **Primary Amine (-NH₂) ** | High | Amide | Very Stable |
| Cysteine | Sulfhydryl (-SH) | Moderate | Thioester | Labile |
| Tyrosine | Phenolic Hydroxyl (-OH) | Low | Ester | Labile |
| Serine / Threonine | Hydroxyl (-OH) | Low | Ester | Labile, prone to hydrolysis |
| Histidine | Imidazole | Very Low | Acyl-imidazole | Labile |
| Table based on data from BenchChem.[7] |
These side reactions become more prominent with long reaction times or if the pH is not carefully controlled.[7]
Q4: How can I control and minimize NHS ester side reactions?
A4: Controlling NHS ester reactions requires a careful balance of several parameters to favor aminolysis over hydrolysis and other side reactions.
| Parameter | Recommendation | Rationale |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) [2][12] | Balances amine nucleophilicity (higher pH is better) with ester stability (lower pH is better). Below pH 7.2, most amines are protonated and unreactive.[3] Above 8.5, hydrolysis becomes extremely rapid.[8][10] |
| Buffer Choice | Phosphate, Bicarbonate, Borate, HEPES [10][12][13] | These buffers are free of primary amines. |
| Avoid | Tris, Glycine [14][15] | These buffers contain primary amines that will compete with the protein for reaction with the NHS ester, significantly reducing labeling efficiency.[14] |
| Temperature | 4°C to Room Temperature | Lowering the temperature to 4°C slows the rate of hydrolysis, which can be beneficial for very sensitive proteins or long reactions.[14] However, this will also slow the desired reaction, so incubation time may need to be extended. |
| Concentration | Protein: >2 mg/mL [14] | A higher concentration of the target protein increases the likelihood of a productive collision between the amine and the NHS ester, allowing it to outcompete hydrolysis.[14] |
| Reagent Prep | Prepare fresh in anhydrous DMSO or DMF [12] | NHS esters are moisture-sensitive.[16] Stock solutions should be prepared immediately before use in a dry organic solvent. Ensure any DMF used is high-quality and free of dimethylamine, which can react with the ester.[12] |
Section 3: Troubleshooting Guide: Acrylamide-Related Side Reactions
After successful NHS ester conjugation, the acrylamide moiety is used for the second step. While it preferentially reacts with cysteine, it is not perfectly specific.
Q5: Besides cysteine, can the acrylamide group react with other amino acids?
A5: Yes. The Michael addition reaction can occur with other nucleophiles, though generally at a slower rate than with the highly nucleophilic thiolate anion of a deprotonated cysteine.[6]
-
Lysine: The primary amine of lysine can undergo Michael addition with acrylamides.[4][5] This can lead to undesirable cross-linking or modification of lysine residues that were not targeted by the NHS ester.
-
Histidine: The imidazole ring of histidine has also been shown to be reactive towards acrylamide.[17]
The reactivity is influenced by the local microenvironment of the amino acid residue. For instance, the presence of nearby positively charged residues (like lysine or arginine) can facilitate the deprotonation of a cysteine's sulfhydryl group, making it a more potent nucleophile and favoring the intended reaction.[6]
Q6: How stable is the conjugate formed by the acrylamide reaction?
A6: The thioether bond formed with cysteine is generally stable. However, the Michael addition reaction with amines (like lysine) is known to be reversible, especially upon heating.[4][5] This means that under certain conditions (e.g., thermal stress), the acrylamide could be released from a lysine residue it has inadvertently reacted with.[4]
Section 4: Analytical Characterization of Conjugates
Verifying the outcome of your conjugation experiment is critical. A multi-faceted analytical approach is often required to confirm the desired product and identify any side products.
Q7: What analytical methods are recommended to confirm my conjugation and characterize side products?
A7: No single technique tells the whole story. A combination of methods is recommended to assess purity, determine the drug-to-antibody ratio (DAR) or degree of labeling, and identify the sites of modification.
| Analytical Technique | Information Provided | Use Case & Rationale |
| Mass Spectrometry (ESI-MS) | Precise molecular weight of intact and reduced protein chains.[18] Can resolve species with different numbers of conjugated linkers.[19] | The gold standard for confirming covalent modification. It provides direct evidence of conjugation and can help quantify the distribution of labeled species.[19][20] |
| Hydrophobic Interaction Chromatography (HIC) | Separation of species based on the number of conjugated linkers (drug load).[21] | The addition of the linker increases the hydrophobicity of the protein, allowing for the separation of unlabeled, singly-labeled, doubly-labeled, etc., species.[22] |
| Size Exclusion Chromatography (SEC) | Detection of aggregation or fragmentation. | A crucial quality control step to ensure the conjugation process has not compromised the structural integrity of the protein. |
| SDS-PAGE / Capillary Electrophoresis (CE-SDS) | Assessment of molecular weight shifts and purity under denaturing conditions (reduced and non-reduced).[21] | Provides a visual confirmation of conjugation through a shift in band migration and can reveal fragmentation or incomplete chain linkage.[21] |
| Peptide Mapping (LC-MS/MS) | Identification of specific amino acid modification sites. | After enzymatic digestion of the conjugate, fragments are analyzed by MS/MS to pinpoint exactly which lysine or cysteine residues have been modified.[18] |
Section 5: Experimental Protocols
Protocol 1: General Two-Step Conjugation with this compound
This protocol is a starting point and should be optimized for your specific proteins. It is designed to minimize the side reactions discussed in this guide.
Materials:
-
Protein A (to be modified with the linker) in a compatible buffer (e.g., PBS).
-
Protein B (containing a free cysteine for conjugation).
-
This compound.
-
Anhydrous DMSO.
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3.[12]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Desalting columns or dialysis equipment for buffer exchange.[15]
Procedure:
Step 1: NHS Ester Reaction
-
Buffer Exchange: Ensure Protein A is in an amine-free buffer (e.g., PBS). If it's in a Tris or glycine buffer, perform a buffer exchange.
-
Concentration Adjustment: Adjust the concentration of Protein A to 2-10 mg/mL in the Reaction Buffer (pH 8.3).[12][14]
-
Reagent Preparation: Immediately before use, dissolve the NHS-acryl-C6 linker in anhydrous DMSO to create a 10-20 mM stock solution.[12]
-
Conjugation: Add a 5- to 20-fold molar excess of the dissolved linker to the Protein A solution. The optimal ratio must be determined empirically.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[14] A shorter time at room temperature is often preferred to minimize hydrolysis.
-
Quenching (Optional): To stop the reaction, you can add Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes.
-
Purification: Immediately remove excess, unreacted, and hydrolyzed linker using a desalting column or dialysis. The resulting product is Acrylamide-Functionalized Protein A.
Step 2: Michael Addition Reaction 8. Buffer Exchange: Ensure both Acrylamide-Functionalized Protein A and Protein B are in a suitable buffer for the Michael addition, typically PBS at pH 7.0-7.5. 9. Combine Reactants: Mix the Acrylamide-Functionalized Protein A with Protein B at a desired molar ratio (e.g., 1:1 or with a slight excess of one component). 10. Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C. The reaction is generally slower than the NHS ester step. 11. Final Purification: Purify the final conjugate from unreacted components using an appropriate chromatography method (e.g., SEC or ion exchange). 12. Characterization: Analyze the final product using the methods described in Section 4 to confirm conjugation, purity, and integrity.
References
-
Zamora, R., Delgado, R. M., & Hidalgo, F. J. (2010). Model reactions of acrylamide with selected amino compounds. Journal of Agricultural and Food Chemistry, 58(6), 3736–3743. Retrieved from [Link]
-
Mabion. (n.d.). Protein Characterization Techniques for Biologics Development. Retrieved from [Link]
-
Patke, S., Stillahn, J., & Manning, M. C. (2018). Current Status of Analytical Techniques for Characterization of Protein Stability. American Pharmaceutical Review. Retrieved from [Link]
-
ResearchGate. (2025). Model Reactions of Acrylamide with Selected Amino Compounds | Request PDF. Retrieved from [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
Click Chemistry Tools. (n.d.). NHS ester labeling of amino biomolecules. Retrieved from [Link]
-
Koutsidis, G., et al. (2009). Investigations on the Effect of Amino Acids on Acrylamide, Pyrazines, and Michael Addition Products in Model Systems. Journal of Agricultural and Food Chemistry, 57(21), 10113-10120. Retrieved from [Link]
-
Maeda, T., et al. (2011). The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters. Biological and Pharmaceutical Bulletin, 34(7), 1134-1137. Retrieved from [Link]
-
Beck, A., et al. (2012). Analytical methods for physicochemical characterization of antibody drug conjugates. Analytical Chemistry, 84(11), 4637-4646. Retrieved from [Link]
-
T-Yin, J., et al. (2011). Introduction of the Mass Spread Function for Characterization of Protein Conjugates. Analytical Chemistry, 83(24), 9631-9637. Retrieved from [Link]
-
Lopachin, R. M., & Gavin, T. (2014). Molecular determinants of acrylamide neurotoxicity through covalent docking. Frontiers in Genetics, 5, 221. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Troubleshooting Guides. Retrieved from [Link]
-
Chemistry Stack Exchange. (2012). Side reactions of N-hydroxysuccinimide esters with nucleophiles. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Molecular determinants of acrylamide neurotoxicity through covalent docking - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. benchchem.com [benchchem.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
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Technical Support Center: Optimizing Molar Ratio of NHS-Acrylate to Protein
Introduction
Welcome to the technical support center for NHS-Acrylate protein conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and field-proven insights into optimizing the molar ratio of N-hydroxysuccinimide (NHS)-acrylate to your target protein. Achieving an optimal degree of labeling is critical for preserving protein function while maximizing the efficiency of downstream applications, such as the development of antibody-drug conjugates (ADCs), hydrogels, or surface immobilization.
This center moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can design, execute, and troubleshoot your conjugation reactions with confidence.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the chemistry and practice of NHS-acrylate protein conjugation.
Q1: What is the fundamental chemistry of an NHS-acrylate reacting with a protein?
The reaction is a classic nucleophilic acyl substitution. The NHS ester of the acrylate molecule reacts with primary amines (–NH₂) on the protein to form a stable amide bond.[][2][3] The primary targets are the ε-amino group of lysine residues and the N-terminal α-amino group of the polypeptide chain, as these are typically surface-exposed and readily accessible.[4][5] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group.[3]
Q2: Why is the molar ratio of NHS-acrylate to protein so critical?
The molar ratio is a key determinant of the Degree of Labeling (DOL), which is the average number of acrylate molecules conjugated to a single protein molecule.[6]
-
Under-labeling (low molar ratio): Results in a low yield of the desired conjugate and potentially insufficient functionality for the intended application (e.g., weak signal in an assay, inefficient hydrogel crosslinking).[6]
-
Over-labeling (high molar ratio): Can lead to several detrimental effects, including loss of protein biological activity, increased immunogenicity, protein aggregation or precipitation, and fluorescence quenching in the case of fluorescently-labeled acrylates.[6][7] Therefore, empirically determining the optimal molar ratio for each specific protein is crucial.[6][8]
Q3: What is the optimal pH for this reaction, and why?
The optimal pH for NHS ester reactions is a delicate balance between maximizing amine reactivity and minimizing hydrolysis of the NHS ester. The generally accepted optimal range is pH 7.2 to 8.5, with many protocols recommending pH 8.3-8.5 for maximum efficiency.[4][9][10][11][12]
-
Amine Reactivity: The reacting species is the deprotonated, nucleophilic amine (–NH₂). At acidic pH (below ~7), primary amines are predominantly in their protonated, non-reactive form (–NH₃⁺). As the pH increases, the concentration of the reactive deprotonated amine increases.[2][10]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis by water, which is a competing reaction that inactivates the reagent. The rate of this hydrolysis increases significantly at higher pH.[][2][4][10][13][14][15] For example, the half-life of an NHS ester can decrease from 4-5 hours at pH 7.0 (0°C) to just 10 minutes at pH 8.6 (4°C).[2][4]
Q4: Which buffers should I use, and which must I absolutely avoid?
Selecting the correct buffer is critical for success.
-
Compatible Buffers: Use buffers that are free of primary amines. Recommended systems include Phosphate-Buffered Saline (PBS, pH 7.2-7.5), Sodium Bicarbonate (pH 8.3-9.0), Sodium Borate (pH 8.0-8.5), and HEPES (pH 7.2-8.0).[4][11][16][17]
-
Incompatible Buffers: NEVER use buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These molecules will compete with your target protein for reaction with the NHS-acrylate, drastically reducing your conjugation efficiency.[4][8][11][16] If your protein is in an incompatible buffer, a buffer exchange step via dialysis or a desalting column is mandatory before starting the conjugation.[7][16]
Q5: How should I prepare and store my NHS-acrylate reagent?
NHS esters are moisture-sensitive.[17][18]
-
Storage: Store the solid reagent desiccated at -20°C or 4°C as recommended by the supplier.[19][20]
-
Preparation: Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[7][17][18] For non-water-soluble NHS-acrylates, prepare a concentrated stock solution (e.g., 10 mM) in a high-quality, anhydrous, and amine-free organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) immediately before use.[2][3][6][9][16][21] Do not store NHS esters in aqueous solutions.[9][17]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Conjugation Efficiency
Q: I've performed the reaction, but analysis (e.g., SDS-PAGE, spectroscopy) shows very little or no modification of my protein. What went wrong?
This is a common issue that can often be traced back to a few key areas. Let's diagnose the potential causes.
Causality & Corrective Actions:
-
Suboptimal Molar Ratio:
-
Cause: The molar excess of NHS-acrylate was too low, especially if the protein concentration was low (<2 mg/mL).[6][8] Dilute protein solutions require a higher molar excess to drive the reaction forward due to a lower probability of molecular collisions.[8]
-
Solution: Perform a titration experiment. Set up several parallel reactions with a range of molar ratios (e.g., 5:1, 10:1, 20:1, 50:1 of NHS-acrylate to protein) to empirically determine the optimal excess for your specific protein and concentration.[6][8]
-
-
Inactive NHS-Acrylate Reagent:
-
Cause: The NHS ester has been hydrolyzed due to improper storage or handling, exposing it to moisture.[8][22]
-
Solution: Always use a fresh vial of reagent or one that has been stored properly under desiccated conditions.[23] Prepare the stock solution in anhydrous DMSO/DMF immediately before adding it to the reaction.[2][6] You can perform a quality control check on the reagent's activity by monitoring the release of NHS at 260 nm upon hydrolysis with a base.[4][24]
-
-
Incorrect Reaction pH:
-
Cause: The pH of the reaction buffer was too low (e.g., <7.0), resulting in protonated, non-reactive primary amines on the protein.[9][10]
-
Solution: Verify the pH of your reaction buffer. Ensure it is within the optimal range of 7.2-8.5.[4][11] For many proteins, a pH of 8.3 is a good starting point.[2][9]
-
-
Presence of Competing Primary Amines:
Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low NHS-acrylate conjugation yield.
Problem 2: Protein Precipitation or Aggregation During/After Reaction
Q: My protein solution became cloudy or I see visible precipitate after adding the NHS-acrylate or during purification. What is happening?
Protein precipitation is often a sign of over-labeling or solvent-induced denaturation.
Causality & Corrective Actions:
-
Over-labeling:
-
Cause: A very high molar excess of the NHS-acrylate was used, leading to extensive modification of lysine residues. This can alter the protein's surface charge and pI, disrupt its tertiary structure, and lead to the exposure of hydrophobic patches, causing aggregation.[6][7]
-
Solution: Reduce the molar ratio of NHS-acrylate to protein. If you performed a titration, analyze the results from the lower ratios. A lower degree of labeling may be sufficient for your application while preserving protein solubility.[7]
-
-
Organic Solvent Shock:
-
Cause: Many NHS-acrylates are dissolved in DMSO or DMF. Adding a large volume of this organic solvent stock (typically >10% of the total reaction volume) to the aqueous protein solution can cause localized or bulk protein denaturation and precipitation.[3][25]
-
Solution: Prepare a more concentrated stock of the NHS-acrylate so that a smaller volume needs to be added to the reaction. Aim to keep the final concentration of the organic solvent below 5-10%.[3] Add the stock solution slowly to the protein solution while gently stirring to ensure rapid mixing and avoid high local concentrations.
-
-
Suboptimal Buffer Conditions:
-
Cause: The protein may be inherently less stable or prone to aggregation at the optimal pH for conjugation (e.g., pH 8.5).
-
Solution: If you suspect pH-induced instability, try performing the reaction at a lower pH, such as 7.2-7.5. The reaction will be slower, but the competing hydrolysis reaction will also be slower.[5] You may need to compensate by increasing the reaction time (e.g., 4 hours to overnight at 4°C) or slightly increasing the molar ratio.[3][4][5]
-
Problem 3: Loss of Protein Biological Activity
Q: The conjugation was successful (good DOL), but my protein has lost its function (e.g., enzyme activity, binding affinity). How can I fix this?
This indicates that the modification has likely occurred at or near a critical functional site, such as an active site or binding interface.
Causality & Corrective Actions:
-
Modification of Critical Lysine Residues:
-
Cause: NHS-acrylate randomly labels accessible primary amines. If a lysine residue is essential for the protein's function, its modification can abolish activity.[5]
-
Solution 1 (Reduce DOL): Lower the molar ratio of NHS-acrylate to protein. A lower DOL means that, statistically, fewer protein molecules will be modified at any single critical site, potentially preserving a larger pool of active protein.[5]
-
Solution 2 (Protect the Active Site): If the protein has a known binding partner or substrate, you can perform the conjugation in the presence of this ligand. The ligand can physically block access to lysine residues within the active site, directing the NHS-acrylate to label other, less critical sites on the protein surface. The ligand can then be removed after conjugation through methods like dialysis.
-
Experimental Protocols
Protocol 1: Empirical Optimization of NHS-Acrylate to Protein Molar Ratio
This protocol provides a framework for performing a titration experiment to identify the optimal molar ratio for your specific protein.
Materials:
-
Protein of Interest: At a concentration of 2-10 mg/mL in an amine-free buffer.[2][5][16]
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (or 0.1 M PBS, pH 7.4 for sensitive proteins).[2][11]
-
NHS-Acrylate Reagent: Stored desiccated at the recommended temperature.
-
Anhydrous Solvent: High-quality, amine-free DMSO or DMF.[2][3]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.[2][26]
-
Purification System: Desalting column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO).[9][17]
Procedure:
-
Protein Preparation: Ensure your protein is in the chosen Reaction Buffer at a known concentration (e.g., 5 mg/mL). If not, perform a buffer exchange.[7]
-
NHS-Acrylate Stock Preparation: Allow the NHS-acrylate vial to warm to room temperature. Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO. Vortex to ensure it is fully dissolved. This solution should be prepared fresh immediately before use.[2][6][16]
-
Set Up Parallel Reactions: In separate microcentrifuge tubes, set up reactions to test a range of molar ratios. For an antibody (~150 kDa), you might test 5:1, 10:1, 15:1, and 20:1 ratios of NHS-acrylate to protein.[6]
-
Calculation Example: For a 10:1 ratio with 100 µL of a 5 mg/mL protein solution (MW = 150,000 g/mol ):
-
Moles of Protein = (5 g/L * 1x10⁻⁴ L) / 150,000 g/mol = 3.33 nmol
-
Moles of NHS-Acrylate needed = 10 * 3.33 nmol = 33.3 nmol
-
Volume of 10 mM stock needed = 33.3 nmol / 10,000,000 nmol/L = 3.33 µL
-
-
-
Conjugation Reaction: Add the calculated volume of the NHS-acrylate stock solution to each respective protein solution. Mix gently but thoroughly.[16]
-
Incubation: Incubate the reactions for 1-2 hours at room temperature or 2-4 hours at 4°C.[4][16] If your acrylate is light-sensitive, protect the tubes from light.
-
Quenching (Optional but Recommended): Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 5-10 µL of 1 M Tris-HCl to a 100 µL reaction). Incubate for 15-30 minutes at room temperature.[3][16][26] This step consumes any unreacted NHS-acrylate.
-
Purification: Remove unreacted NHS-acrylate, hydrolyzed reagent, and quenching agent from each reaction using a desalting column or dialysis.[3]
-
Analysis: Analyze the purified conjugates from each molar ratio.
-
Degree of Labeling (DOL): If the acrylate has a chromophore, determine the DOL using UV-Vis spectroscopy and the Beer-Lambert law.[2]
-
Conjugation Efficiency & Aggregation: Analyze samples by SDS-PAGE. A shift in the molecular weight of the protein band indicates successful conjugation. High molecular weight bands near the top of the gel can indicate aggregation.
-
Biological Activity: Perform a functional assay to assess the impact of the different DOLs on your protein's activity.
-
Data Summary Table for Optimization Results
| Molar Ratio (Acrylate:Protein) | Degree of Labeling (DOL) | Protein Recovery (%) | Biological Activity (%) | Observations (e.g., Precipitation) |
| 5:1 | 2.1 | 95 | 98 | Clear solution |
| 10:1 | 4.5 | 92 | 90 | Clear solution |
| 15:1 | 7.8 | 85 | 65 | Slight haze |
| 20:1 | 11.2 | 70 | 30 | Visible precipitate |
This is example data. Your results will vary based on your specific protein.
Optimization Workflow Diagram
Caption: Experimental workflow for optimizing the NHS-acrylate to protein molar ratio.
References
-
pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. ACS Measurement Science Au. [Link]
-
Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Glen Research. [Link]
-
Succinimide Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir. [Link]
-
Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PubMed Central. [Link]
-
Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]
-
Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]
-
Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. NIH. [Link]
-
Succinimidyl Ester Surface Chemistry: Implications of the Competition Between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PubMed. [Link]
-
NHS ester labeling of amino biomolecules. Click Chemistry Tools. [Link]
-
Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. PMC - NIH. [Link]
-
What is the best NHS quenching agent? ResearchGate. [Link]
-
Well-Defined Protein/Peptide–Polymer Conjugates by Aqueous Cu-LRP: Synthesis and Controlled Self-Assembly. Journal of the American Chemical Society. [Link]
-
Improved Protein Conjugation with Uniform, Macroporous Poly(Acrylamide-co-Acrylic Acid) Hydrogel Microspheres via EDC/NHS Chemistry. ResearchGate. [Link]
-
Protein-Polymer Conjugates: Synthetic Approaches by Controlled Radical Polymerizations & Interesting Applications. PMC - NIH. [Link]
-
Improved Protein Conjugation with Uniform, Macroporous Poly(acrylamide-co-acrylic acid) Hydrogel Microspheres via EDC/NHS Chemistry. PubMed. [Link]
-
Nanohybrids as Protein-Polymer Conjugate Multimodal Therapeutics. PubMed Central. [Link]
-
Improved Protein Conjugation with Uniform, Macroporous Poly(acrylamide-co-acrylic acid) Hydrogel Microspheres via EDC/NHS Chemistry. Scilit. [Link]
-
NHS ester protocol for labeling proteins. Abberior Instruments. [Link]
-
Structural characterization of protein–polymer conjugates. I. Assessing heterogeneity of a small PEGylated protein and mapping conjugation sites using ion exchange chromatography and top-down tandem mass spectrometry. ResearchGate. [Link]
-
Storing N-hydroxysuccinimide (NHS) esters without losing reactivity? ResearchGate. [Link]
-
Antibody Conjugation Troubleshooting. Bio-Techne. [Link]
Sources
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- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
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- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
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- 9. lumiprobe.com [lumiprobe.com]
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- 11. benchchem.com [benchchem.com]
- 12. interchim.fr [interchim.fr]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. NHS ester protocol for labeling proteins [abberior.rocks]
- 20. Acrylic acid N-hydroxysuccinimide ester ≥90 N-Acryloxysuccinimide [sigmaaldrich.com]
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- 23. researchgate.net [researchgate.net]
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- 26. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Protein Precipitation after Acryloyl-X SE Labeling
Welcome to our dedicated technical support guide for troubleshooting protein precipitation following labeling with Acryloyl-X Succinimidyl Ester (SE). This resource is designed for researchers, scientists, and drug development professionals who are leveraging this powerful bioconjugation chemistry. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My protein precipitated immediately after I added the Acryloyl-X SE reagent. What happened?
This is a common issue that typically points to problems with the solvent used to dissolve the Acryloyl-X SE or localized high concentrations of the reagent upon addition.
Core Principles: Acryloyl-X SE is an amine-reactive labeling reagent that is typically dissolved in an organic, water-miscible solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][2] While necessary to solubilize the reagent, these organic solvents can act as denaturants for many proteins if their concentration in the final reaction mixture becomes too high.[2][3][4] The "solvent shock" from adding a large volume of organic solvent, or inadequate mixing, can cause immediate, localized protein denaturation and subsequent precipitation.[5]
Troubleshooting Steps:
-
Minimize Organic Solvent Volume: The final concentration of the organic solvent (DMSO or DMF) in your reaction should ideally be below 10% (v/v), and for many sensitive proteins, it may need to be as low as 1-2%.[3][4]
-
Re-evaluate Reagent Concentration: Prepare a more concentrated stock solution of Acryloyl-X SE. This allows you to add a smaller volume to achieve the desired molar excess.
-
Optimize a Stepwise Addition Protocol: Instead of adding the reagent all at once, add it in small aliquots (e.g., 2-3 additions over 5-10 minutes) while gently vortexing or stirring the protein solution. This prevents localized high concentrations of both the organic solvent and the labeling reagent.[6]
Experimental Workflow: Optimizing Reagent Addition
Caption: Workflow for stepwise addition of Acryloyl-X SE to minimize solvent shock.
Q2: The protein solution looked fine during the reaction, but precipitated after the quenching step or during purification. Why?
Precipitation that occurs later in the process—post-labeling and quenching—often points to issues of over-labeling or a significant change in the protein's physicochemical properties.[7]
Core Principles: The surface of a protein is a mosaic of positive and negative charges from amino acid residues like lysine, arginine, aspartate, and glutamate. This charge landscape is critical for maintaining solubility. Acryloyl-X SE, like other NHS esters, reacts primarily with the primary amines on lysine residues and the N-terminus.[8][9] Each successful labeling event neutralizes a positive charge (the protonated amine, -NH3+) and adds a hydrophobic acryloyl group.
-
Charge Neutralization: Excessive labeling can drastically alter the protein's isoelectric point (pI), the pH at which it has no net charge. If the new pI is close to the pH of your buffer, the protein's solubility can plummet, leading to aggregation and precipitation.[10]
-
Increased Hydrophobicity: The addition of multiple hydrophobic acryloyl moieties can lead to an overall increase in the protein's surface hydrophobicity.[7] These modified proteins may then aggregate to minimize the exposure of these hydrophobic patches to the aqueous solvent, a process driven by the hydrophobic effect.[11]
Troubleshooting Steps & Data-Driven Decisions:
-
Reduce the Molar Excess of Acryloyl-X SE: This is the most critical parameter. Over-labeling is a primary cause of aggregation.[6] If you used a 20-fold molar excess, try a 10-fold and 5-fold excess in parallel experiments. Analyze the Degree of Labeling (DOL) for each condition.[7]
-
Optimize Reaction pH: While a higher pH (8.0-8.5) increases the reaction rate by deprotonating lysine amines, it can also promote over-labeling and hydrolysis of the NHS ester.[1][8][12] Try running the reaction at a lower pH, such as 7.4-7.5, to slow down the reaction and gain better control.[6]
-
Buffer Composition: Ensure your buffer has sufficient ionic strength (e.g., 100-150 mM NaCl) to help shield charges and prevent aggregation.[13][14] In some cases, adding non-ionic detergents (e.g., 0.01% Tween-20) or solubility enhancers like arginine can be beneficial.[6][15][16]
Table 1: Example Titration Experiment to Optimize Labeling
| Molar Excess of Acryloyl-X SE | Reaction pH | Final DMSO Conc. | Degree of Labeling (DOL) | Observation |
| 20:1 | 8.5 | 5% | 8.2 | Severe Precipitation |
| 10:1 | 8.5 | 2.5% | 4.5 | Slight Haze |
| 5:1 | 8.0 | 1.25% | 2.1 | Clear Solution |
| 10:1 | 7.4 | 2.5% | 2.5 | Clear Solution |
Protocol: Determining the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of labels attached to each protein molecule.[17][18] While UV-Vis spectrophotometry is common for fluorescent dyes, it is not suitable for a non-chromophoric label like Acryloyl-X.[19][20] The most accurate and direct method for determining the DOL for Acryloyl-X SE is mass spectrometry.
-
Sample Preparation: After the labeling reaction and purification (to remove unreacted label), prepare a sample of the labeled protein and an equivalent sample of the unlabeled protein control.
-
Mass Spectrometry Analysis: Use either MALDI-TOF or ESI-MS to determine the mass of both the unlabeled and labeled protein.
-
Calculation:
-
Mass of Acryloyl-X moiety = (Molecular Weight of Acryloyl-X SE) - (Molecular Weight of N-hydroxysuccinimide)
-
Average Mass Shift = (Mass of Labeled Protein) - (Mass of Unlabeled Protein)
-
DOL = Average Mass Shift / Mass of Acryloyl-X moiety
-
Q3: My protein is known to be sensitive. Are there any general best practices to prevent precipitation from the start?
Absolutely. For sensitive or aggregation-prone proteins, a proactive approach is essential.
Core Principles: The stability of a protein is a delicate balance of enthalpic and entropic forces. Bioconjugation is an inherently disruptive process that can introduce chemical modifications leading to aggregation.[21] The goal is to modify the protein while staying within its stability "comfort zone."
Proactive Strategy:
-
Buffer Optimization Before Labeling: Before you even introduce the label, ensure your protein is in an optimal buffer. This can be assessed using techniques like Dynamic Light Scattering (DLS) to check for pre-existing aggregates or a thermal shift assay (differential scanning fluorimetry) to find buffer conditions that maximize the protein's melting temperature (Tm).
-
Include Solubility Enhancers: As mentioned, excipients can be co-formulated into the reaction buffer. Arginine (0.1-1 M) is a well-known aggregation suppressor that can shield hydrophobic patches and prevent aggregation.[22][23][24][25] Other options include osmolytes like glycerol or sucrose, or low concentrations of mild detergents.[15][16]
-
Control Reaction Temperature: Most labeling reactions are performed at room temperature or 4°C. For sensitive proteins, performing the reaction at 4°C can slow down both the labeling reaction and any potential aggregation kinetics, giving you a wider experimental window.[26]
-
Rapid Post-Labeling Buffer Exchange: Do not leave the modified protein in the reaction buffer for extended periods. Immediately after quenching, perform a buffer exchange into an optimized storage buffer using dialysis, desalting columns, or tangential flow filtration (TFF). This removes unreacted label, byproducts, and places the modified protein into a stabilizing environment.
Logical Flow: Proactive Troubleshooting
Caption: A decision-making workflow for handling aggregation-prone proteins.
References
-
Baynes, B. M., & Trout, B. L. (2004). Role of Arginine in the Stabilization of Proteins against Aggregation. Biochemistry, 43(49), 15476–15485. [Link]
-
Das, U., & Hariprasad, G. (2018). Arginine as a protein stabilizer and destabilizer. Biophysical Reviews, 10(6), 1565–1572. [Link]
-
Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]
-
Baynes, B. M., Wang, D. I., & Trout, B. L. (2005). Suppression of protein aggregation by L-arginine. Biotechnology progress, 21(1), 10-15. [Link]
-
Biozentrum, University of Basel. (2014). Preventing Protein Aggregation. Biophysics Facility Guide. [Link]
-
G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. The Protein Man's Blog. [Link]
-
Abberior Instruments. (n.d.). Degree of labeling (DOL) step by step. Abberior Instruments Support. [Link]
-
G-Biosciences. (2015). How To Determine Degree of Protein Labeling. The Protein Man's Blog. [Link]
-
Loessl, M. W., et al. (2019). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. ACS Measurement Science Au, 1(1), 29-36. [Link]
-
Loessl, M. W., et al. (2019). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. ACS Measurement Science Au, 1(1), 29-36. [Link]
-
Wikipedia. (2023). Protein precipitation. Wikipedia. [Link]
-
Shapiro, A. B. (2016). Response to "Why is my protein precipitating after fluorescent labeling?". ResearchGate. [Link]
-
Biology Stack Exchange. (2012). How to prevent protein precipitation?. Biology Stack Exchange. [Link]
-
Chen, W. Y., et al. (2019). Transforming protein-polymer conjugate purification by tuning protein solubility. Nature communications, 10(1), 1-9. [Link]
-
Wikipedia. (2023). Label-free quantification. Wikipedia. [Link]
-
Shapiro, A. B. (2014). Response to "How do you protect proteins from precipitation and degradation?". ResearchGate. [Link]
-
Bioquochem. (2021). Principals of various protein precipitation methods. Bioquochem. [Link]
-
Fida Biosystems. (n.d.). Why is my protein sample aggregating?. Fida Biosystems. [Link]
-
Zapadka, K. L., et al. (2017). Chemical Modifications in Therapeutic Protein Aggregates Generated under Different Stress Conditions. Journal of Biological Chemistry, 292(38), 15817-15830. [Link]
-
Boersema, P. J., et al. (2009). Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. Methods in molecular biology (Clifton, N.J.), 564, 111-125. [Link]
-
Addgene. (2024). Troubleshooting and Optimizing a Western Blot. Addgene Blog. [Link]
-
Li, Z., et al. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au, 3(6), 469-482. [Link]
-
Olsson, C., et al. (2018). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. The Journal of Physical Chemistry B, 122(49), 11624-11632. [Link]
-
Li, Z., et al. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au, 3(6), 469-482. [Link]
-
MtoZ Biolabs. (n.d.). Effects of DMSO on Protein Structure. MtoZ Biolabs. [Link]
-
Jørgensen, T. J., et al. (2006). DMSO-related effects in protein characterization. Journal of biomolecular screening, 11(1), 36-46. [Link]
-
Jørgensen, T. J., et al. (2006). DMSO-Related Effects in Protein Characterization. Journal of Biomolecular Screening, 11(1), 36-46. [Link]
-
White, C. J. (2011). Chemical labelling strategies for mass spectrometric peptide analysis. White Rose eTheses Online. [Link]
-
Ke, L., et al. (2007). Protein modification by acrolein: Formation and stability of cysteine adducts. Chemical research in toxicology, 20(11), 1779-1786. [Link]
-
Guillén, J. (2015). Response to "What are the protocols for protein labeling by using antibodies?". ResearchGate. [Link]
-
Lin, C. H., et al. (2015). Protein alkylation by the α,β-unsaturated aldehyde acrolein. A reversible mechanism of electrophile signaling?. Free radical biology & medicine, 89, 903-913. [Link]
Sources
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- 26. researchgate.net [researchgate.net]
Impact of buffer composition on NHS-acrylate reaction efficiency
A Guide to Optimizing Efficiency by Mastering Buffer Composition
Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester-based bioconjugation. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the foundational knowledge and practical troubleshooting strategies necessary to master your NHS-acrylate reactions. Success in this chemistry hinges on a delicate balance: promoting the desired reaction with primary amines while suppressing the competing and ever-present hydrolysis of the NHS ester. The key to controlling this balance lies in your reaction buffer.
This resource is structured to help you quickly diagnose issues through our FAQs and then delve deeper with our in-depth troubleshooting guides, complete with detailed experimental protocols and visual aids.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions researchers encounter.
Q1: What is the absolute optimal pH for my NHS-acrylate reaction?
The optimal pH is a compromise between maximizing the reactivity of the target amine and minimizing the hydrolysis of the NHS ester. For most applications, a pH range of 7.2 to 8.5 is recommended.[1] Many protocols find the "sweet spot" to be between pH 8.3 and 8.5 , as this provides a high concentration of reactive, deprotonated primary amines while keeping the rate of hydrolysis manageable.[2][3]
Q2: I used a Tris-based buffer (like TBS) and my reaction failed. Why?
This is a classic and frequent issue. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions.[4][5] The primary amine in the buffer molecule is a nucleophile and will compete with your target molecule (e.g., protein) for the NHS-acrylate, effectively consuming your reagent and leading to little or no yield of the desired conjugate.[6]
Q3: Is standard Phosphate Buffered Saline (PBS) at pH 7.4 a good choice?
Yes, PBS is a perfectly acceptable and commonly used buffer, especially for pH-sensitive proteins.[7] However, be aware that at pH 7.4, the reaction with amines (aminolysis) is significantly slower than at pH 8.0-8.5.[7][8] The trade-off is that the competing hydrolysis reaction is also much slower.[9] Therefore, reactions in PBS will work well but typically require longer incubation times (e.g., 2-4 hours or even overnight at 4°C) to achieve high yields.[1][7]
Q4: How can I prevent my NHS-acrylate from dying in the buffer before it reacts?
The key is to minimize the time the NHS ester spends in the aqueous buffer before it can react with your target. NHS esters are moisture-sensitive.
-
Prepare Fresh: Always dissolve the NHS-acrylate reagent in a suitable anhydrous organic solvent (like DMSO or DMF) immediately before use.[3][10] Do not prepare aqueous stock solutions for storage.[10]
-
Work Quickly: Add the dissolved NHS-acrylate to your protein solution in the reaction buffer and mix immediately.
-
Control Temperature: For longer reactions, performing the incubation at 4°C can slow the rate of hydrolysis, extending the effective life of the reagent in the buffer.[1][5]
Q5: My NHS-acrylate reagent won't dissolve in my aqueous buffer. What should I do?
This is expected for many non-sulfonated NHS esters, which have poor water solubility.[11] The standard procedure is to first dissolve the reagent in a small volume of a high-quality, anhydrous (dry) water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][3] This concentrated stock is then added to your larger volume of aqueous reaction buffer containing your biomolecule. The final concentration of the organic solvent should typically be kept low (e.g., <10%) to avoid denaturing proteins.[1]
Section 2: In-Depth Troubleshooting Guide
Problem: Low or No Conjugation Yield
Low yield is the most common frustration in NHS-ester chemistry. This workflow will help you systematically identify the root cause.
Data Snapshot: Impact of pH on NHS Ester Stability
| pH | Temperature (°C) | Approximate Half-life | Implication for Researchers |
| 7.0 | 4 | 4 - 5 hours | Stable, but reaction is slow. Requires long incubation. [1] |
| 7.4 | Room Temp | ~2-4 hours | Good for sensitive proteins, but requires longer reaction times. [7][9] |
| 8.0 | 4 | ~1 hour | A good balance for moderately stable proteins. [9][12] |
| 8.6 | 4 | 10 minutes | Very fast reaction, but reagent dies quickly. Requires precise timing. [1][13] |
| 9.0 | Room Temp | Minutes | Extremely fast hydrolysis; generally too high for reliable conjugation. [8][14] |
Note: These values are approximate and can vary based on the specific NHS-ester reagent and buffer composition. [12] Solution:
-
Always calibrate your pH meter before preparing buffers.
-
For most applications, start with a reaction buffer at pH 8.3.
-
If your protein is unstable at this pH, decrease the pH to 7.2-7.5 and increase the reaction time accordingly.
As mentioned in the FAQs, primary amines are the biggest culprits. However, other common lab reagents can also interfere.
Data Snapshot: Comparison of Common Buffers
| Buffer System | Typical Conc. | pKa(s) | Advantages | Considerations |
| Phosphate (PBS) | 50-100 mM | ~7.2 | Physiologically relevant, good buffering at neutral pH. [12] | Not ideal for reactions requiring pH > 8.0. [12] |
| Bicarbonate/Carbonate | 50-100 mM | 6.4, 10.3 | Excellent buffering capacity in the optimal pH 8.0-9.0 range. [12] | Can evolve CO₂ gas. |
| HEPES | 20-50 mM | ~7.5 | Good buffering capacity at physiological pH. | More expensive than phosphate. [12] |
| Borate | 20-50 mM | ~9.2 | Stable buffering at the higher end of the optimal range (pH 8.0-9.0). [12] | Can interact with cis-diols on glycoproteins. [12] |
| Tris (TBS, etc.) | N/A | ~8.1 | INCOMPATIBLE | Contains primary amines that compete with the reaction. [1][4] |
| Glycine | N/A | ~2.3, 9.6 | INCOMPATIBLE | Contains a primary amine. Often used to quench reactions. [1][15] |
Other Interfering Substances:
-
Sodium Azide: High concentrations (>0.02% or ~3 mM) can interfere with the reaction. [1]* Glycerol: High concentrations (20-50%) can decrease reaction efficiency. [1] Solution:
-
Always use one of the recommended amine-free buffers.
-
If your protein stock is in an incompatible buffer (e.g., Tris), you must perform a buffer exchange via dialysis or a desalting column before starting the conjugation. [5]
The highest quality buffer is useless if your reagent is inactive before the reaction begins.
-
Solvent Quality: When dissolving your NHS-acrylate in DMF, be aware that old DMF can decompose into dimethylamine, which has a distinct "fishy" odor. [3]This amine will react with and consume your NHS ester. If you smell this, discard the DMF and use a fresh, high-purity, anhydrous bottle. [3]* Reagent Age and Storage: NHS esters are susceptible to hydrolysis from atmospheric moisture over time. [16]Always store them desiccated at the recommended temperature (typically -20°C). [10]Equilibrate the vial to room temperature before opening to prevent water condensation on the cold powder. [16] Solution: If you suspect your reagent is "dead," you can perform a simple qualitative activity test before wasting precious protein. See Protocol 3 for a detailed method to confirm reactivity by measuring the absorbance of the released NHS byproduct after intentional hydrolysis. [6][16]
Section 3: Key Experimental Protocols
Protocol 1: General Protein Labeling with an NHS-Acrylate
This protocol provides a robust starting point for labeling a protein with a primary-amine-reactive NHS-acrylate reagent.
-
Prepare Protein Sample:
-
Ensure your protein is in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.3). If not, perform a buffer exchange.
-
The protein concentration should ideally be 2-10 mg/mL. [17]
-
-
Prepare NHS-Acrylate Solution:
-
Allow the vial of NHS-acrylate to warm to room temperature before opening.
-
Immediately before use , dissolve the NHS-acrylate in anhydrous DMSO or DMF to create a 10-20 mM stock solution.
-
-
Perform Conjugation:
-
Calculate the volume of the NHS-acrylate stock solution needed to achieve the desired molar excess over the protein (a 10-20 fold molar excess is a common starting point).
-
Add the calculated volume of the NHS-acrylate solution to the protein solution while gently stirring or vortexing.
-
Incubate the reaction. Typical conditions are 1-2 hours at room temperature or 2-4 hours at 4°C. [7]For reactions at a lower pH (~7.4), longer incubation may be required.
-
-
Quench the Reaction (Optional but Recommended):
-
To stop the reaction and ensure no unreacted NHS-acrylate remains, add a quenching buffer containing a primary amine.
-
Add a small volume of a concentrated stock of Tris-HCl or Glycine to achieve a final concentration of 20-50 mM. [15] * Incubate for an additional 15-30 minutes at room temperature. [15]
-
-
Purify the Conjugate:
-
Remove excess, unreacted reagent and the NHS byproduct from the labeled protein conjugate.
-
The most common method is size-exclusion chromatography using a desalting column (e.g., Sephadex G-25). [5]Dialysis is also an effective alternative.
-
Protocol 2: Preparation of 0.1 M Sodium Bicarbonate Buffer (pH 8.3)
-
Prepare Stock Solutions:
-
Solution A: 0.1 M Sodium Bicarbonate (NaHCO₃). Dissolve 0.84 g of NaHCO₃ in deionized water for a final volume of 100 mL.
-
Solution B: 0.1 M Sodium Carbonate (Na₂CO₃). Dissolve 1.06 g of Na₂CO₃ in deionized water for a final volume of 100 mL.
-
-
Adjust pH:
-
Start with 100 mL of Solution A.
-
Place a calibrated pH probe in the solution while stirring.
-
Slowly add Solution B dropwise until the pH meter reads exactly 8.3. [12]
-
Protocol 3: Qualitative Assessment of NHS-Ester Activity
This method confirms if your NHS ester is reactive by forcing hydrolysis and detecting the N-hydroxysuccinimide byproduct, which absorbs light around 260 nm. [6][16]
-
Materials:
-
Your NHS-ester reagent.
-
Amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5).
-
0.5 M NaOH.
-
UV-Vis Spectrophotometer and quartz cuvettes.
-
-
Procedure:
-
Prepare a ~1 mg/mL solution of your NHS ester in the amine-free buffer.
-
Create a "blank" or "control" cuvette with only the buffer.
-
Measure the initial absorbance of your NHS ester solution at 260 nm (A_initial).
-
Add a small volume of 0.5 M NaOH to the NHS ester solution to raise the pH significantly and induce rapid hydrolysis. Mix well and wait 10-15 minutes.
-
Measure the final absorbance at 260 nm (A_final).
-
-
Interpretation:
-
If A_final is significantly greater than A_initial: Your reagent is active. The increase in absorbance is due to the release of the NHS group.
-
If A_final is similar to A_initial: Your reagent is likely hydrolyzed and inactive. It should be discarded. [14]
-
References
-
Lindsey, J. S., et al. (2021). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. Retrieved from [Link]
-
G-Biosciences. (2015). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Retrieved from [Link]
-
Kinstler, O., et al. (2003). The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters. J-Stage. Retrieved from [Link]
-
Zecha, J., et al. (2019). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. NIH. Retrieved from [Link]
-
nanoComposix. (n.d.). Experiment #2 - Reaction Buffer Screen. Retrieved from [Link]
-
ResearchGate. (n.d.). Screening of NHS‐activated acrylates 1 a–1 f in the reaction with the.... Retrieved from [Link]
-
ResearchGate. (2014). What is the best NHS quenching agent?. Retrieved from [Link]
-
Sam, S., et al. (2017). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. NIH. Retrieved from [Link]
-
ResearchGate. (2019). What is the optimual condition for NHS/EDC reaction?. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Retrieved from [Link]
-
ACS Publications. (2015). EDC/NHS activation mechanism of polymethacrylic acid: Anhydride versus NHS-ester. Retrieved from [Link]
Sources
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. neb.com [neb.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. nanocomposix.com [nanocomposix.com]
- 10. broadpharm.com [broadpharm.com]
- 11. covachem.com [covachem.com]
- 12. benchchem.com [benchchem.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. benchchem.com [benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Solubility and Handling of 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate
Welcome to the technical support guide for 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate . This molecule is a bifunctional crosslinker, featuring an amine-reactive N-hydroxysuccinimide (NHS) ester and a polymerizable acrylamide group.[1] This dual functionality makes it highly valuable for creating functionalized hydrogels and bioconjugates. However, its unique structure, which combines a hydrophobic hexanoate linker with polar functional groups, frequently presents a significant experimental challenge: poor aqueous solubility.
This guide provides in-depth troubleshooting and validated protocols to help you overcome solubility issues, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section directly addresses the most common questions and issues encountered when working with this reagent.
Q1: Why is my this compound not dissolving in my aqueous reaction buffer (e.g., PBS)?
Answer: This is the most common issue and is expected. The molecule possesses a six-carbon hexanoate linker, which imparts significant hydrophobic character. While the NHS ester and acrylamide groups are polar, they are insufficient to render the entire molecule soluble in water or aqueous buffers.[2][3] Standard NHS esters, with few exceptions, are known to be insoluble in aqueous solutions and require an organic solvent for initial dissolution.[2] Direct addition of the solid reagent to your buffer will likely result in an insoluble suspension, preventing it from reacting efficiently with your target molecule.
Q2: What is the recommended solvent for preparing a stock solution?
Answer: The standard and highly recommended procedure is to first prepare a concentrated stock solution in a dry, water-miscible organic solvent.[3] The best choices are:
It is critical to use an anhydrous (water-free) grade of these solvents.[7] Both DMSO and DMF are hygroscopic (readily absorb moisture from the air), and any water contamination will begin to hydrolyze the reactive NHS ester, rendering your reagent inactive before it can be used.[8] Stock solutions prepared in anhydrous DMSO or DMF are significantly more stable than aqueous preparations and can be stored in aliquots at -20°C for 1-2 months.[3][6]
Q3: I see a white precipitate form when I add my organic stock solution to my aqueous reaction mixture. What is happening and how can I fix it?
Answer: This phenomenon is known as "crashing out." It occurs when the reagent, which is stable in the concentrated organic stock, becomes insoluble as it is rapidly diluted into the aqueous buffer. This is a critical failure point in many experiments.
Causality & Solutions:
-
High Final Concentration of Organic Solvent: The organic solvent itself can cause precipitation, especially of proteins, if its final concentration is too high.
-
Rapid Dilution & Localized High Concentration: Adding the stock solution too quickly creates localized areas of high concentration where the reagent cannot stay dissolved.
-
Solution: Add the organic stock solution slowly and drop-wise to the aqueous buffer while the tube is being gently but constantly vortexed.[3] This ensures rapid dispersion and minimizes precipitation.
-
-
Low Temperature: Buffers at low temperatures (e.g., 4°C) can exacerbate solubility problems.
-
Solution: If you plan to run your reaction on ice or at 4°C, add the stock solution to the buffer at room temperature first to ensure dissolution, and then move the entire reaction mixture to the lower temperature.[5]
-
Q4: How does pH affect the solubility and stability of the reagent?
Answer: The pH of the reaction buffer is the most critical parameter for a successful conjugation, but it represents a trade-off between reactivity and stability.[9]
-
Reactivity: The target for the NHS ester is a primary amine (-NH₂). For the reaction to proceed, this amine must be deprotonated (not -NH₃⁺), which is favored at a pH above the amine's pKa. For most proteins (lysine residues), the optimal reaction pH is between 8.3 and 8.5 .[4][6]
-
Stability (Hydrolysis): The NHS ester is highly susceptible to hydrolysis, a competing reaction where water attacks the ester, rendering it inactive. The rate of hydrolysis increases dramatically with increasing pH.[9][10] For example, at pH 8.6, the half-life of a typical NHS ester can be as short as 10 minutes.[10]
Therefore, while a higher pH is better for the reaction, it also rapidly destroys your reagent. Working efficiently within the pH 8.3-8.5 window is crucial. The pH itself does not directly improve the reagent's solubility, but it dictates the conditions under which the dissolved reagent must function.
Q5: Can I heat or sonicate the mixture to improve solubility?
Answer:
-
Heating: Never heat solutions containing NHS esters. Heat dramatically accelerates the rate of hydrolysis, which will rapidly degrade your reagent and eliminate its reactivity.
-
Sonication: Gentle vortexing is preferred. If you must sonicate, do so only briefly and with low power on the concentrated organic stock solution before adding it to the aqueous buffer.[5] Sonication of the final aqueous reaction mixture is not recommended as it can denature proteins and still contribute to hydrolysis.
Troubleshooting Guide: Precipitation Issues
If you are encountering precipitation, use the following decision tree to diagnose and solve the problem.
Caption: A decision tree for troubleshooting precipitation issues.
Data Presentation: Solvent Selection
The choice of solvent for your stock solution is critical. The table below summarizes the properties of the recommended solvents.
| Solvent | Abbreviation | Key Properties | Critical Considerations |
| Dimethyl Sulfoxide | DMSO | Polar aprotic, water-miscible, strong solubilizing power for NHS esters.[11] | Highly hygroscopic. MUST use anhydrous grade and handle carefully to avoid moisture contamination.[8] |
| Dimethylformamide | DMF | Polar aprotic, water-miscible.[11] | Can degrade into dimethylamine, which will react with the NHS ester. Use high-purity, amine-free grade.[4] |
Experimental Protocols
This section provides a validated, step-by-step methodology for preparing and using the reagent for a typical bioconjugation reaction.
Protocol: Preparation and Use for Protein Labeling
This workflow is designed to maximize solubility and reactivity while minimizing hydrolysis.
Caption: Standard workflow for dissolving and using Acryloyl-NHS.
Detailed Steps:
-
Reagent Handling: Before use, remove the vial of this compound from -20°C storage and allow it to equilibrate fully to room temperature before opening.[8] This is a critical step to prevent atmospheric moisture from condensing on the cold powder, which would cause hydrolysis.
-
Stock Solution Preparation: Prepare a stock solution of 10-20 mg/mL by dissolving the reagent in anhydrous DMSO or DMF.[6] Ensure the solid is fully dissolved by gentle vortexing. This stock solution should be prepared fresh immediately before use for best results.[8]
-
Protein Solution Preparation: Prepare your protein or other amine-containing biomolecule in an amine-free buffer at a concentration of 1-10 mg/mL.[3] Suitable buffers include 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, adjusted to pH 8.3-8.5.[4][6] Do not use buffers containing primary amines like Tris or glycine , as they will compete with your target molecule for the NHS ester.[2]
-
Reaction Initiation: Calculate the volume of the stock solution needed to achieve the desired molar excess over your protein (a 10-20 fold molar excess is a common starting point).[8] Add this volume drop-wise to the protein solution while gently vortexing to ensure rapid mixing and prevent precipitation.[3] Ensure the final volume of organic solvent is less than 10% of the total reaction volume.[5]
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[4] The optimal time may need to be determined empirically.
-
Quenching: Stop the reaction by adding a small amount of an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM.[3] This will scavenge any unreacted NHS ester. Incubate for another 15-30 minutes.
-
Purification: Remove the unreacted reagent and the N-hydroxysuccinimide by-product from your labeled protein. The most common method is size-exclusion chromatography (e.g., gel filtration or a desalting column).[3] Dialysis or precipitation can also be used.[3]
By following this structured approach, you can successfully navigate the solubility challenges of this compound and achieve reliable, reproducible results in your conjugation and polymerization experiments.
References
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
ACS Publications. (2023). 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents. Bioconjugate Chemistry. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2022). Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents. Retrieved from [Link]
-
PreScouter. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. covachem.com [covachem.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Characterizing Acryloyl-X SE Labeled Proteins by Mass Spectrometry
Welcome to the technical support center for the characterization of Acryloyl-X SE labeled proteins using mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to navigate the nuances of your experiments, ensuring robust and reproducible results.
Introduction: The "Why" Behind the Workflow
Acryloyl-X SE (Succinimidyl Ester) is a powerful reagent for covalent labeling of proteins, primarily targeting solvent-accessible lysine residues and N-termini. The resulting covalent adduct allows for the study of protein structure, protein-protein interactions, and ligand binding sites. Mass spectrometry (MS) is the definitive method for identifying the precise location of these labels.[1][2] However, the unique chemical nature of the Acryloyl-X SE modification can introduce specific challenges in both sample preparation and data analysis. This guide will walk you through potential hurdles and provide solutions grounded in established scientific principles.
Experimental Workflow Overview
A typical workflow for characterizing Acryloyl-X SE labeled proteins by mass spectrometry involves several key stages, each with its own set of considerations.
Caption: High-level workflow for Acryloyl-X SE labeled protein characterization.
Part 1: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the analysis of Acryloyl-X SE labeled proteins.
Sample Preparation
Q1: I am not seeing the expected mass shift for my intact protein after labeling with Acryloyl-X SE. What could be the problem?
A1: Several factors could contribute to the lack of an observable mass shift in your intact protein analysis. Here's a systematic approach to troubleshooting:
-
Inefficient Labeling:
-
pH of Labeling Buffer: The reaction of NHS esters with primary amines is highly pH-dependent. Ensure your labeling buffer is at a pH of 7.5-8.5 for optimal reactivity.
-
Reagent Stability: Acryloyl-X SE is susceptible to hydrolysis. Prepare the reagent solution fresh just before use and avoid aqueous storage.
-
Molar Excess of Reagent: A sufficient molar excess of Acryloyl-X SE over the protein is crucial. You may need to titrate the reagent concentration to find the optimal ratio for your specific protein.
-
-
Protein Structure and Accessibility:
-
Solvent Accessibility: The targeted lysine residues may be buried within the protein structure and inaccessible to the labeling reagent.[1] Consider performing the labeling under partially denaturing conditions, but be aware this will alter the native conformation.
-
-
Mass Spectrometry Analysis:
-
Instrument Resolution: Ensure your mass spectrometer has sufficient resolution to detect the mass shift corresponding to the Acryloyl-X SE modification.
-
Confirmation with Unlabeled Control: Always analyze an unlabeled protein sample in parallel to confirm the starting mass and to have a direct comparison for the labeled sample.[3]
-
Q2: My peptide identification rate is very low after digesting my Acryloyl-X SE labeled protein. What are the likely causes?
A2: A low peptide identification rate is a common issue and can often be traced back to the sample preparation steps following labeling.[4]
-
Incomplete Digestion:
-
The Acryloyl-X SE modification on a lysine residue will block trypsin cleavage at that site. This results in longer, more hydrophobic peptides that may be difficult to detect by MS.
-
Solution: Consider using a different protease, such as Glu-C or chymotrypsin, in addition to or as an alternative to trypsin to generate peptides of a more suitable length for MS analysis.[5]
-
-
Sample Loss During Cleanup:
-
Modified peptides can be more hydrophobic and may be irreversibly lost during standard C18 desalting procedures.
-
Solution: Ensure your sample is properly acidified to a pH < 3 with formic acid or trifluoroacetic acid before loading onto the C18 resin to improve binding.[4] Also, be mindful of the organic solvent concentration during elution.
-
-
Substoichiometric Labeling:
-
If the labeling is not highly efficient, the labeled peptides will be a minor population compared to the unlabeled peptides, making them harder to detect.
-
Solution: Consider implementing an enrichment strategy for the Acryloyl-X SE labeled peptides.
-
Q3: How can I enrich for my Acryloyl-X SE labeled peptides to improve their detection?
A3: Enrichment is a powerful strategy to increase the concentration of your target peptides, making them more amenable to MS analysis.[6][7]
-
Affinity-Based Enrichment: While Acryloyl-X SE itself does not have a common affinity tag, you can use a version of the reagent that incorporates a handle for enrichment, such as a biotin tag. However, be aware that the tag itself can interfere with MS analysis.[8]
-
Hydrophilic Interaction Chromatography (HILIC): The Acryloyl-X SE modification can alter the hydrophilicity of a peptide, which can be exploited for separation using HILIC.[7]
-
Strong Cation Exchange (SCX) Chromatography: The modification of a lysine residue neutralizes its positive charge. This change in charge state can be used to separate labeled from unlabeled peptides using SCX.[6]
Mass Spectrometry Data Acquisition
Q4: Which fragmentation method (CID, HCD, ETD) is best for identifying Acryloyl-X SE labeled peptides?
A4: The choice of fragmentation method can significantly impact your ability to both identify the peptide sequence and localize the modification.
-
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD):
-
These are the most common fragmentation methods and are generally effective for sequencing peptides. They produce primarily b- and y-type fragment ions.
-
Consideration: The Acryloyl-X SE modification is relatively stable and typically remains on the peptide backbone during CID/HCD, allowing for identification of the modified peptide.
-
-
Electron Transfer Dissociation (ETD):
-
ETD is a non-ergodic fragmentation method that cleaves the peptide backbone at the N-Cα bond, producing c- and z-type fragment ions.[9]
-
Advantage: ETD is particularly useful for localizing labile post-translational modifications because it tends to leave the modification intact on the side chain.[10] While Acryloyl-X SE is not considered highly labile, ETD can provide complementary fragmentation data to increase confidence in site localization.
-
-
Recommendation: For comprehensive analysis, a data-dependent acquisition method that utilizes both HCD and ETD can be highly beneficial.[11] HCD is often sufficient for identification, while ETD can provide more definitive localization.
Caption: Comparison of fragment ions generated by different MS/MS methods.
Data Analysis
Q5: How should I set up my database search to identify Acryloyl-X SE modified peptides?
A5: A successful database search requires careful consideration of the search parameters to account for the modification.
-
Define the Modification:
-
Consider an "Open" or "Error-Tolerant" Search:
-
If you are unsure of the exact mass of the modification or if there are potential side reactions, an open modification search can be very powerful.[15][16][17] This type of search allows for a wider mass tolerance for the precursor ions, enabling the identification of peptides with unexpected mass shifts.
-
-
Enzyme Specificity:
-
As mentioned earlier, if you used trypsin for digestion, you need to account for the fact that it will not cleave at a modified lysine residue. Set the enzyme specificity to "semi-tryptic" to allow for the identification of peptides with one non-tryptic terminus.
-
-
False Discovery Rate (FDR):
-
Always use a target-decoy database search strategy to control the false discovery rate of your peptide and protein identifications.[18] A 1% FDR is a commonly accepted threshold.
-
Q6: I am seeing multiple potential modification sites on a single peptide. How can I confidently localize the Acryloyl-X SE label?
A6: Ambiguous site localization is a common challenge in PTM analysis.[19]
-
Manual Spectra Validation:
-
Carefully inspect the MS/MS spectra of your candidate peptides.[20] Look for fragment ions (b- and y-ions for CID/HCD, c- and z-ions for ETD) that can pinpoint the location of the mass shift. The presence of a series of fragment ions that all contain the modification, while another series does not, provides strong evidence for a specific site.
-
-
Localization Scoring Algorithms:
-
Many modern proteomics software packages include algorithms that calculate a probability score for the localization of a modification (e.g., PTM Score, Ascore). These scores can help to differentiate between high and low-confidence site localizations.
-
-
Complementary Fragmentation Data:
-
If available, comparing the fragmentation patterns from different methods (e.g., HCD vs. ETD) can provide orthogonal evidence to support a specific site assignment.[10]
-
Q7: I am observing unexpected mass adducts in my data. What are they and how do I deal with them?
A7: Unexpected mass adducts can arise from various sources in the sample preparation and analysis workflow.
-
Common Adducts:
-
Acrylamide Adducts: If you are using polyacrylamide gel electrophoresis (PAGE), residual acrylamide can react with cysteine residues, resulting in a +71 Da mass shift.[21]
-
Metal Ion Adducts: Sodium (+22.9898 Da) and potassium (+38.9637 Da) adducts are common, especially in ESI-MS.[22][23][24][25]
-
Solvent Adducts: Adducts from solvents like methanol (+32.0262 Da) can also be observed.[22]
-
-
Troubleshooting:
-
Thorough Sample Cleanup: Ensure your peptide desalting is effective at removing salts and other contaminants.
-
High-Purity Solvents: Use high-purity, LC-MS grade solvents to minimize the introduction of contaminants.
-
Database Searching: Many search algorithms can be configured to search for common adducts as variable modifications.
-
Part 2: Key Experimental Protocols
Protocol 1: In-Solution Digestion of Acryloyl-X SE Labeled Proteins
-
Resuspend Labeled Protein: Resuspend the labeled protein in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 1 hour at 37°C.
-
Alkylation: Add iodoacetamide (IAA) to a final concentration of 20 mM and incubate for 45 minutes in the dark at room temperature.
-
Dilution: Dilute the sample with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to less than 2 M.
-
Digestion: Add trypsin at a 1:50 (w/w) protease-to-protein ratio and incubate overnight at 37°C.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalting: Proceed with C18 desalting of the resulting peptides.
Protocol 2: Database Search Parameters for Acryloyl-X SE Modified Peptides
| Parameter | Recommended Setting | Rationale |
| Enzyme | Trypsin/P | Allows for cleavage C-terminal to Arg and Lys. |
| Missed Cleavages | Up to 2 | Accounts for inefficient digestion. |
| Fixed Modifications | Carbamidomethyl (C) | For alkylation of cysteine residues. |
| Variable Modifications | Oxidation (M), Acryloyl-X SE (K, N-term) | To identify oxidized methionine and the covalent label. |
| Precursor Mass Tolerance | 10 ppm | For high-resolution instruments (e.g., Orbitrap). |
| Fragment Mass Tolerance | 0.02 Da | For high-resolution MS/MS data (e.g., Orbitrap). |
| FDR | 1% | To ensure high confidence in identifications. |
Part 3: Final Validation and Data Interpretation
The final step in your analysis is to critically evaluate your results. Do not rely solely on the output of the search algorithm.
-
Manual Validation: Always manually inspect the MS/MS spectra of your key identified peptides to confirm the quality of the fragmentation and the localization of the modification.[20]
-
Biological Context: Do the identified modification sites make sense in the context of your protein's structure and function? Are they located in regions you would expect to be solvent-accessible?
-
Orthogonal Validation: If possible, validate your findings using an orthogonal method, such as Western blotting with a modification-specific antibody (if available) or by generating and analyzing a mutant protein where the identified lysine is replaced with another amino acid (e.g., arginine).[26]
By following the guidance in this technical support center, you will be better equipped to overcome the challenges of characterizing Acryloyl-X SE labeled proteins by mass spectrometry and to generate high-quality, reliable data for your research.
References
-
MSModDetector: a tool for detecting mass shifts and post-translational modifications in individual ion mass spectrometry data - Oxford Academic. Available at: [Link]
-
Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules - PMC - NIH. Available at: [Link]
-
Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC - NIH. Available at: [Link]
-
Technologies for Direct Detection of Covalent Protein–Drug Adducts - MDPI. Available at: [Link]
-
Tailored mass spectrometry solutions for advanced protein science - Nuvisan. Available at: [Link]
-
Glycoscience mass spectrometry software - Boston University Medical Campus. Available at: [Link]
-
Your top 3 MS-based proteomics analysis tools | by Helene Perrin - Medium. Available at: [Link]
-
An ultra-tolerant database search reveals that a myriad of modified peptides contributes to unassigned spectra in shotgun proteomics - NIH. Available at: [Link]
-
What is the best LC-MS/MS software for determining whether a known protein modification took place on a known protein? | ResearchGate. Available at: [Link]
-
Interpretation of Tandem Mass Spectra of Posttranslationally Modified Peptides - PubMed. Available at: [Link]
-
Interpreting Mass Spectra Differing from Their Peptide Models by Several Modifications. Available at: [Link]
-
Strategies for Interpreting Mass Spectra in Chemical Research - Longdom Publishing. Available at: [Link]
-
Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides. Available at: [Link]
-
A Study into the Collision-induced Dissociation (CID) Behavior of Cross-Linked Peptides. Available at: [Link]
-
ETD versus CID dissociation of peptides. A) ETD triggers c/z type... - ResearchGate. Available at: [Link]
-
Overcoming Key Technological Challenges in Using Mass Spectrometry for Mapping Cell Surfaces in Tissues - NIH. Available at: [Link]
-
Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. - chem.ox.ac.uk. Available at: [Link]
-
Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis. Available at: [Link]
-
A hybrid spectral library and protein sequence database search strategy for bottom-up and top-down proteomic data analysis - PMC - NIH. Available at: [Link]
-
Enhancing Open Modification Searches via a Combined Approach Facilitated by Ursgal. Available at: [Link]
-
Identification of modified peptides using localization-aware open search - PMC - NIH. Available at: [Link]
-
CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications - Walsh Medical Media. Available at: [Link]
-
Systematic evaluation of alternating CID and ETD fragmentation for phosphorylated peptides - PMC - NIH. Available at: [Link]
-
Nonprotein Based Enrichment Method to Analyze Peptide Cross-Linking in Protein Complexes - PMC - NIH. Available at: [Link]
-
How would you recommend to troubleshoot a proteomics identification experiment (data-dependent MS)? | ResearchGate. Available at: [Link]
-
Common errors in mass spectrometry-based analysis of post-translational modifications - PMC - NIH. Available at: [Link]
-
A two-step database search method improves sensitivity in peptide sequence matches for metaproteomics and proteogenomics studies - NIH. Available at: [Link]
-
A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics - PMC - NIH. Available at: [Link]
-
Enrichment and analysis of N-terminal proteolytic peptides using fluorous affinity tags and mass spectrometry | Request PDF - ResearchGate. Available at: [Link]
-
Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? - PubMed Central. Available at: [Link]
-
Challenges for identifying cross-linked peptides from complex samples... - ResearchGate. Available at: [Link]
-
Site-specific labeling of proteins for electron microscopy - PMC - NIH. Available at: [Link]
-
Characterization of intact and modified proteins by mass spectrometry - MS Vision. Available at: [Link]
-
Useful Mass Differences - Analytical Chemistry Instrumentation Facility - UC Riverside. Available at: [Link]
-
Identification of Four Novel Types of in Vitro Protein Modifications - PMC - NIH. Available at: [Link]
-
Common Adduct and Fragment Ions in Mass Spectrometry - ACD/Labs. Available at: [Link]
-
Dealing with Metal Adduct Ions in Electrospray: Part 1. Available at: [Link]
-
Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification - PMC - NIH. Available at: [Link]
-
Protein structure validation and analysis with X-ray crystallography - PubMed. Available at: [Link]
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Technical Support Center: Instability of Acrylamide Crosslinks in Hydrogels
Welcome to the technical support guide for understanding and troubleshooting the instability of N,N'-methylenebisacrylamide (bis-acrylamide) crosslinks in polyacrylamide (PAAm) hydrogels. This resource is designed for researchers, scientists, and drug development professionals who rely on the structural integrity of PAAm hydrogels for applications ranging from electrophoresis and cell culture to drug delivery and tissue engineering. Here, we will delve into the chemical underpinnings of hydrogel instability and provide field-proven solutions to common experimental challenges.
Foundational Principles: The Chemistry of PAAm Hydrogel Formation
A stable and reproducible polyacrylamide hydrogel is formed through the free-radical copolymerization of acrylamide monomers and a bis-acrylamide crosslinker.[1] This reaction, typically initiated by ammonium persulfate (APS) and catalyzed by N,N,N',N'-tetramethylethylenediamine (TEMED), creates a three-dimensional polymer network capable of entrapping a large volume of water.[2][3] The mechanical properties and porosity of the gel are determined by the total monomer concentration (%T) and the relative concentration of the crosslinker (%C).[1][3]
While robust, the bis-acrylamide crosslinker contains two amide bonds flanking a methylene bridge, which are susceptible to chemical degradation under common experimental conditions. Understanding these vulnerabilities is the first step toward preventing hydrogel failure.
Core Instability Mechanisms
The structural failure of PAAm hydrogels can typically be attributed to three primary mechanisms: hydrolysis of the crosslinker, rupture of polymer chains, and insufficient polymerization.[4][5]
-
Hydrolysis of Crosslinker and Polymer Backbone : This is the most common cause of instability, particularly in long-term experiments or under non-neutral pH conditions. The amide groups on both the polyacrylamide chains and the bis-acrylamide crosslinker can be hydrolyzed to carboxylate groups.[6][7] This process is significantly accelerated by alkaline conditions (high pH) and elevated temperatures.[8][9] Hydrolysis introduces negative charges into the polymer network, leading to electrostatic repulsion. This repulsion causes the hydrogel to swell excessively and can ultimately lead to the dissolution of the gel as crosslinks are broken.[6][7] Even neutral pH can induce hydrolysis at higher temperatures (e.g., 37°C in cell culture incubators over many days).[9]
-
Rupture of Polymer and Crosslinker Chains : At high temperatures, the polymer backbone and crosslinker chains can break.[4][5] This degradation is often initiated by oxidation reactions involving residual free radicals from the polymerization process.[5] The C-N bond in the crosslinker is particularly vulnerable to cleavage following hydrolysis of the adjacent amide group.[5] This mechanism leads to a direct loss of mechanical integrity, causing the gel to become brittle or weak.
-
Incomplete Polymerization : If the polymerization reaction is incomplete, unreacted monomers and linear polymer chains will be present within the gel matrix.[2][10] This results in a mechanically weak gel with poor reproducibility.[2] Factors like low temperature, poor quality reagents, or incorrect initiator concentrations can contribute to incomplete polymerization.[2][11]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments, providing the underlying cause and actionable solutions.
Q1: My hydrogel is swelling excessively, becoming sticky, or dissolving over time, especially in cell culture.
-
Primary Suspected Cause: Hydrolysis of amide groups due to alkaline or near-neutral pH at elevated temperatures (e.g., pH 7.4 at 37°C). When amide groups convert to carboxylates, the gel becomes a polyelectrolyte, causing a significant increase in osmotic pressure and swelling.[6][7]
-
Investigative Steps & Solutions:
-
Verify Buffer pH: Do not assume the pH of your buffer or cell culture medium is stable. Measure the pH of the medium directly from the incubator. CO₂ levels can alter medium pH.
-
Use Fresh Buffers: Prepare buffers fresh and store them properly. Old buffers can change in pH.
-
Lower Storage Temperature: When not in use, store hydrogels at 4°C in a pH-stable buffer to dramatically slow the rate of hydrolysis.
-
Consider a More Stable Crosslinker: For long-term studies (>7-10 days) under physiological conditions, bis-acrylamide may not be suitable.[12] Consider alternatives with higher hydrolytic stability (see Table 2).
-
-
Validation Protocol: Accelerated Stability Test
-
Prepare several identical hydrogel samples.
-
Immerse one set of samples in your standard experimental buffer (e.g., PBS pH 7.4) and another in a control buffer of known stability (e.g., MES pH 6.0).
-
Place the samples in a 37°C or higher (e.g., 50°C) incubator to accelerate degradation.
-
Measure the mass or diameter of the hydrogels daily for one week.
-
A significant increase in swelling in the pH 7.4 buffer compared to the pH 6.0 buffer confirms pH-induced hydrolytic instability.
-
Q2: My hydrogel is brittle, weak, or fragments easily upon handling.
-
Primary Suspected Cause: Incomplete polymerization or degradation of the polymer network via chain rupture.[4][5][10]
-
Investigative Steps & Solutions:
-
Ensure Complete Polymerization: Allow gels to polymerize for a sufficient amount of time at room temperature (at least 1 hour, or overnight for best results).[10] Polymerization at low temperatures (e.g., 4°C) can result in porous, inelastic gels.[2]
-
Use Fresh Reagents: Prepare APS solution fresh daily and ensure TEMED has not been oxidized (it should be clear, not yellow).[11][13] Poor quality or old acrylamide can contain inhibitors or contaminating linear polyacrylamide.[2]
-
Degas Your Solutions: Oxygen inhibits free-radical polymerization. Before adding APS and TEMED, degas the acrylamide/bis-acrylamide solution under vacuum for 15-30 minutes to ensure an efficient and complete reaction.[11]
-
Control Temperature: The polymerization reaction is exothermic. Casting gels at a consistent room temperature improves reproducibility.[2] For applications like PAGE, overheating during a run can degrade the gel; consider running at a lower voltage or in a cold room.[13]
-
Q3: I suspect unreacted monomer is leaching from my gel and affecting my cells.
-
Primary Suspected Cause: Incomplete polymerization and/or insufficient washing post-polymerization. Acrylamide monomer is a known neurotoxin and can cause cell death.[14]
-
Investigative Steps & Solutions:
-
Optimize Polymerization: Follow the steps in Q2 to ensure the reaction goes to completion, minimizing residual monomer.
-
Implement a Rigorous Washing Protocol: After polymerization, do not use the gel immediately for cell culture. A thorough washing step is critical.
-
-
Protocol: Exhaustive Washing for Cell Culture Hydrogels
-
After polymerization, carefully remove the gel from its casting mold and place it into a sterile container (e.g., a petri dish).
-
Immerse the gel in a large volume of sterile PBS or cell culture medium (at least 20x the volume of the gel).
-
Incubate at room temperature on a gentle orbital shaker for 2-4 hours.
-
Discard the wash solution and replace it with fresh, sterile PBS or medium.
-
Repeat this washing process at least 3-4 times over a period of 48-72 hours. This allows sufficient time for diffusion of unreacted components out of the gel matrix.
-
Store the washed gel in sterile medium at 4°C until use.
-
Frequently Asked Questions (FAQs)
What factors have the greatest impact on hydrogel stability?
The stability of a PAAm hydrogel is a multifactorial issue. The most critical factors are summarized below.
| Factor | Effect on Stability | Rationale |
| pH | High pH (>7.5) drastically reduces stability.[8][15] | Accelerates the hydrolysis of amide crosslinks into charged carboxylates, causing swelling and degradation.[6][7] |
| Temperature | High temperature (>30°C) reduces stability.[4][5] | Increases the rate of both hydrolysis and oxidative chain rupture.[4][9] |
| Crosslinker % (%C) | Higher %C increases crosslink density, but can make gels more brittle. | A denser network can initially resist swelling but may be more prone to fracture. Very low %C leads to weak gels.[16][17] |
| Oxygen Presence | Inhibits polymerization. | Scavenges free radicals needed for chain propagation, leading to incomplete polymerization and a weak gel.[11] |
| Reagent Quality | Poor quality reagents reduce stability. | Old APS, oxidized TEMED, or contaminated monomer can inhibit or alter the polymerization reaction.[2][13] |
Are there more stable alternatives to bis-acrylamide?
Yes. When long-term hydrolytic stability is paramount, especially in biomaterials, alternative crosslinkers should be considered.
| Crosslinker | Type | Stability Advantage | Considerations |
| N,N'-methylenebisacrylamide (BIS) | Amide-based | Standard, well-characterized. | Prone to hydrolysis, especially at alkaline pH and elevated temperature.[18] |
| Glutaraldehyde | Aldehyde-based | Forms stable C-N bonds. | Can be cytotoxic if not fully reacted; requires careful washing.[19][20] |
| Poly(ethylene glycol) diacrylate (PEGDA) | Acrylate-based | Ester bonds are more stable to hydrolysis than amides under many conditions. | Can alter the hydrophilicity and biological interaction of the hydrogel.[21] |
| Genipin | Natural Compound | Low cytotoxicity, forms stable crosslinks with amine-containing polymers.[20][22] | Often used with biopolymers like chitosan or gelatin, less common as a direct PAAm crosslinker.[22] |
How can I visualize the chemical breakdown of the bis-acrylamide crosslinker?
The key point of failure is the hydrolysis of the amide bonds, which breaks the link between polymer chains.
References
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Bio-Rad. (n.d.). Acrylamide Polymerization — A Practical Approach. Bio-Rad. [Link]
-
Xiong, B., et al. (2018). Mechanism of Polyacrylamide Hydrogel Instability on High-Temperature Conditions. ACS Omega. [Link]
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Xiong, B., et al. (2018). Mechanism of Polyacrylamide Hydrogel Instability on High-Temperature Conditions. PMC. [Link]
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Rosales, A. M., et al. (2017). Polyacrylamide hydrogels with reversibly photocontrolled stiffness for 2D mechanobiology. PMC. [Link]
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G-Biosciences. (n.d.). Troubleshooting Sodium Dodecyl Sulfate- Polyacrylamide Gel Electrophoresis. [Link]
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Kuznetsov, E., et al. (2020). The New Approach to the Preparation of Polyacrylamide-Based Hydrogels. NIH. [Link]
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Su, H. (2013). Characterization of free-radical solution polymerizations of acrylamide initiated by persulfate initiator systems. Scholars' Mine. [Link]
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Bosterbio. (n.d.). How to Troubleshoot Common Gel Electrophoresis Issues?. [Link]
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Ye, Z., et al. (2023). Large polyacrylamide hydrogels for large-batch cell culture and mechanobiological studies. PMC. [Link]
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ResearchGate. (n.d.). The polymerization reaction of acrylamide. [Link]
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Wang, Y., et al. (2021). Synthesis and Characterization of Acrylamide/Acrylic Acid Co-Polymers and Glutaraldehyde Crosslinked pH-Sensitive Hydrogels. MDPI. [Link]
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Zhou, J., & Jin, L. (2020). Hydrolysis-induced large swelling of polyacrylamide hydrogels. RSC Publishing. [Link]
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Azure Biosystems. (2022). 6 Best Tips for Troubleshooting Poor Band Separation on SDS-PAGE Gels. [Link]
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ResearchGate. (n.d.). Hydrolysis-induced large swelling of polyacrylamide hydrogels. [Link]
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Charrier, E. E., et al. (2021). A Novel Method to Make Polyacrylamide Gels with Mechanical Properties Resembling those of Biological Tissues. NIH. [Link]
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Kurowska, J., et al. (2022). Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels? PubMed Central. [Link]
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ResearchGate. (2018). Comparison of Polymer Gel Crosslinkers. [Link]
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Kurien, B. T., & Scofield, R. H. (2012). Common artifacts and mistakes made in electrophoresis. PMC. [Link]
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ResearchGate. (n.d.). Polyacrylamide Hydrogels with Rigidity-Independent Surface Chemistry Show Limited Long-Term Maintenance of Pluripotency. [Link]
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Doria.fi. (n.d.). Polyacrylamide Stiffness-gradient Hydrogels. [Link]
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Liu, Z., et al. (2024). Investigating the effect of pH on the swelling process, mechanical and thermal attributes of polyacrylamide hydrogel structure. Cihan University-Erbil Repository. [Link]
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ResearchGate. (n.d.). Mechanism of Polyacrylamide Hydrogel Instability on High-Temperature Conditions. [Link]
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Seidel, J., et al. (2022). Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels. PMC. [Link]
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Mohan, T. P., et al. (2019). Swelling Behavior of Polyacrylamide–Cellulose Nanocrystal Hydrogels. MDPI. [Link]
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Al-Harbi, L., & Al-Otaibi, R. (2024). Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. MDPI. [Link]
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Ye, Z., et al. (2023). Large polyacrylamide hydrogels for large-batch cell culture and mechanobiological studies. bioRxiv. [Link]
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International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). POLYACRYLAMIDE BASED HYDROGELS: SYNTHESIS, CHARACTERIZATION AND APPLICATIONS. [Link]
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Zhang, L., et al. (2024). Preparation and properties of new green polyacrylamide hydrogels. ResearchGate. [Link]
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David Publishing. (n.d.). Studies on Water Absorbency of Polyacrylamide Hydrogels. [Link]
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ResearchGate. (n.d.). Acrylamide Monomer Leaching from Polyacrylamide-Treated Irrigation Furrows. [Link]
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ResearchGate. (n.d.). Improved Toughness and Stability of κ-Carrageenan/Polyacrylamide Double-Network Hydrogels. [Link]
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Kouwer, P. (2018). Hydrogel stabilisation: Crosslinking without disadvantages. Nature Research. [Link]
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ResearchGate. (n.d.). Effect of crosslinking and hydrolysis time on the swelling capacity of.... [Link]
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Okay, O. (2015). Swelling and Mechanical Properties of Polyacrylamide-Derivative Dual-Crosslink Hydrogels. NIH. [Link]
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Thummarati, P., et al. (2023). Preparation of Crosslinked Poly(acrylic acid-co-acrylamide)-Grafted Deproteinized Natural Rubber/Silica Composites. MDPI. [Link]
-
Canadian Science Publishing. (2024). Effect of N,N′-methylenebisacrylamide on properties of porous semi-IPN hydrogels. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Versatility of N,N'-Methylenebisacrylamide in Hydrogel Synthesis. [Link]
-
Scientific & Academic Publishing. (n.d.). Cross-linking in Hydrogels - A Review. [Link]
-
MDPI. (n.d.). Urea Delays High-Temperature Crosslinking of Polyacrylamide. [Link]
-
ResearchGate. (n.d.). Structure, Property Optimization, and Adsorption Properties of N,N′-methylenebisacrylamide Cross-Linked Polyacrylic Acid Hydrogels. [Link]
-
OPUS - BSZ. (2024). Polyacrylamide Hydrogels as Versatile Biomimetic Platforms. [Link]
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Validation & Comparative
A Technical Guide for Protein Labeling: Acryloyl-X SE vs. Other NHS Esters
For researchers, scientists, and drug development professionals, the covalent modification of proteins is a cornerstone of experimental biology and therapeutic development. Among the myriad of chemical tools available, N-hydroxysuccinimide (NHS) esters are a popular choice for their ability to efficiently react with primary amines on proteins, forming stable amide bonds.[1][2][3][4] This guide provides an in-depth comparison of a specialized NHS ester, Acryloyl-X SE, with conventional NHS esters, offering insights into their respective mechanisms, applications, and experimental considerations.
The Chemistry of Amine-Reactive Labeling
The foundation of NHS ester chemistry lies in its reaction with primary amines (–NH2), which are predominantly found at the N-terminus of polypeptide chains and on the side chains of lysine residues.[5][6] These amines, being nucleophilic, readily attack the electrophilic carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1][4]
This reaction is typically carried out in buffers with a pH range of 7.2 to 8.5.[1][7][] While a slightly alkaline pH promotes the deprotonation of primary amines, enhancing their nucleophilicity, it also accelerates the hydrolysis of the NHS ester, a competing reaction that reduces labeling efficiency.[1][9] Therefore, careful optimization of pH, protein concentration, and reagent stoichiometry is crucial for successful conjugation.[10]
A Tale of Two Esters: Acryloyl-X SE vs. Conventional NHS Esters
While all NHS esters share a common amine-reactive succinimidyl ester group, their broader chemical structure dictates their ultimate utility. This is where Acryloyl-X SE diverges significantly from its more conventional counterparts.
Conventional NHS Esters: The Versatile Workhorses
Conventional NHS esters are designed for a singular primary purpose: to conjugate a molecule of interest (e.g., a fluorescent dye, biotin, or a drug molecule) to a protein. These reagents can be broadly categorized based on their solubility and other functional features:
-
Standard NHS Esters: These are often hydrophobic and require dissolution in an organic co-solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction buffer.[3][7] Their membrane permeability makes them suitable for labeling both intracellular and extracellular proteins.[3]
-
Sulfo-NHS Esters: The addition of a sulfonate group (-SO3-) to the N-hydroxysuccinimide ring renders these esters water-soluble and membrane-impermeable.[3][11] This property is particularly advantageous for specifically labeling proteins on the cell surface, as they will not cross the plasma membrane.[3][11]
The primary application of these NHS esters is in the creation of well-defined protein conjugates for a wide array of downstream applications, including immunoassays, microscopy, and the development of antibody-drug conjugates (ADCs).[2][12][13]
Acryloyl-X SE: The Specialist for Polymer Integration
Acryloyl-X, SE (6-((acryloyl)amino)hexanoic acid, succinimidyl ester) is a bifunctional molecule.[14] Like other NHS esters, it possesses a succinimidyl ester group for reaction with primary amines.[14] However, its distinguishing feature is the presence of an acryloyl group at the other end of its hexanoic acid spacer.[14][15] This acryloyl moiety is capable of participating in free-radical polymerization, allowing the protein to be covalently crosslinked into a polyacrylamide hydrogel.[14][16]
This unique characteristic makes Acryloyl-X SE a critical reagent in super-resolution imaging techniques like Expansion Microscopy (ExM) and protein-retention expansion microscopy (proExM).[14][17] In these methods, Acryloyl-X SE is used to first "anchor" proteins within a preserved cell or tissue sample to the monomers of a polymer hydrogel.[14][16] Subsequent polymerization and physical expansion of the hydrogel then allows for nanoscale imaging of the preserved biological structures.[14][17]
Head-to-Head Comparison
| Feature | Conventional NHS Esters (Standard & Sulfo) | Acryloyl-X SE |
| Primary Function | Covalent conjugation of a specific molecule (e.g., dye, drug) to a protein.[2][3] | Covalent anchoring of proteins to a polymerizable matrix.[14][16] |
| Key Functional Groups | NHS ester and a payload (e.g., biotin, fluorophore). | NHS ester and a polymerizable acryloyl group.[14] |
| Primary Application | Immunoassays, fluorescence microscopy, flow cytometry, antibody-drug conjugates.[2][12] | Expansion microscopy (ExM), proExM.[14] |
| Reaction Mechanism | Amine acylation to form a stable amide bond.[1][4] | 1. Amine acylation via NHS ester. 2. Co-polymerization of the acryloyl group.[14][16] |
| Solubility | Varies (Standard NHS esters are often organic soluble, Sulfo-NHS esters are water-soluble).[3] | Requires dissolution in an organic solvent like DMSO. |
| Membrane Permeability | Standard NHS esters are permeable; Sulfo-NHS esters are impermeable.[3] | Permeable. |
| Resulting Conjugate | A protein modified with a specific molecule at one or more amine sites. | A protein that is covalently integrated into a polymer network.[14] |
Experimental Protocols
General Protocol for Protein Labeling with a Conventional NHS Ester
This protocol provides a general framework for labeling a protein with a standard NHS ester. Optimization is often necessary for each specific protein and NHS ester pair.
-
Reagent Preparation:
-
Labeling Reaction:
-
Quenching the Reaction:
-
Add a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.[1]
-
-
Purification:
-
Remove excess, unreacted labeling reagent and byproducts by gel filtration (desalting column) or dialysis.[3]
-
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Workflow for conventional NHS ester protein labeling."
Protocol for Anchoring Proteins using Acryloyl-X SE for Expansion Microscopy
This protocol is adapted from established expansion microscopy procedures.
-
Sample Preparation:
-
Fix the biological sample (cells or tissue) with a suitable fixative (e.g., paraformaldehyde).
-
Permeabilize the sample to allow for the penetration of reagents.
-
-
Anchoring Reaction:
-
Prepare a solution of Acryloyl-X SE in an amine-free buffer (e.g., PBS).
-
Incubate the fixed and permeabilized sample with the Acryloyl-X SE solution overnight to allow for the covalent attachment of the acryloyl group to proteins.[16]
-
-
Gelation:
-
Prepare a gelation solution containing acrylamide, bis-acrylamide, a polymerization initiator (e.g., ammonium persulfate, APS), and an accelerator (e.g., tetramethylethylenediamine, TEMED).[16]
-
Incubate the anchored sample in the gelation solution to allow for the co-polymerization of the protein-linked acryloyl groups into the forming polyacrylamide hydrogel.[16]
-
-
Digestion and Expansion:
-
Digest the sample with a protease (e.g., Proteinase K) to homogenize the mechanical properties of the sample-hydrogel composite.[16]
-
Expand the hydrogel by placing it in deionized water.
-
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Workflow for Acryloyl-X SE in Expansion Microscopy."
Conclusion: Choosing the Right Tool for the Job
The choice between Acryloyl-X SE and other NHS esters is fundamentally dictated by the experimental goal. For the vast majority of protein labeling applications, such as fluorescent tagging, biotinylation for affinity purification, or the creation of bioconjugates for therapeutic or diagnostic purposes, conventional NHS esters (both standard and sulfonated) are the reagents of choice.[3][19] Their chemistry is well-established, and a wide variety of pre-activated molecules are commercially available.
Acryloyl-X SE, on the other hand, is a highly specialized tool. Its utility shines in the context of expansion microscopy, where the goal is not to simply label a protein with a reporter molecule, but to physically integrate it into a polymer matrix for subsequent super-resolution imaging.[14][17] For researchers venturing into this cutting-edge imaging technique, Acryloyl-X SE is an indispensable component of the experimental workflow.
References
-
A Guide to Protein Cross Linkers. G-Biosciences. [Link]
-
Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]
-
Selective protein N-terminal labeling with N-hydroxysuccinimide esters. PMC - NIH. [Link]
-
Protein-retention ExM (proExM) of HeLa cells using acryloyl-X, SE (AcX) as the protein anchor. ResearchGate. [Link]
-
How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. G-Biosciences. [Link]
-
Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities. ResearchGate. [Link]
-
Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PubMed Central. [Link]
-
Nanoscale - RSC Publishing. [Link]
-
Quantitation and Stability of Protein Conjugation on Liposomes for Controlled Density of Surface Epitopes. PMC - NIH. [Link]
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- 19. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to LC-MS Analysis of 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of bioconjugation, the precise and stable linkage of molecules to proteins is paramount for the development of innovative therapeutics, diagnostics, and research tools. Among the arsenal of amine-reactive crosslinkers, 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate, an NHS-acrylate reagent, presents a unique combination of functionalities. This guide provides an in-depth, objective comparison of its performance against common alternatives, supported by experimental insights and detailed protocols for robust LC-MS analysis. As Senior Application Scientists, we aim to equip you not just with methods, but with the rationale to navigate the nuances of your conjugation and analysis workflows.
The Significance of this compound in Bioconjugation
This compound is a heterobifunctional crosslinker featuring an N-hydroxysuccinimide (NHS) ester and an acrylamide group.[1][2] The NHS ester provides high reactivity towards primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, forming a stable amide bond.[3] The acrylamide moiety serves as a Michael acceptor, enabling covalent linkage to thiol groups on cysteine residues, or can be utilized for polymerization in the creation of hydrogels and other biomaterials.[1] This dual reactivity makes it a versatile tool for creating well-defined protein conjugates.
The decision to employ this reagent is often driven by the need for a stable, covalent linkage with a defined spacer arm, which is provided by the hexanoate chain. Understanding its behavior during conjugation and subsequent analysis is critical for reproducible and reliable results.
Comparative Analysis of Amine-Reactive Chemistries
The choice of crosslinker is a critical experimental parameter. Here, we compare this compound (NHS-acrylate) with two prevalent alternatives: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), and Isothiocyanates.
| Feature | This compound (NHS-Acrylate) | EDC/NHS Chemistry | Isothiocyanates (e.g., FITC) |
| Target Group | Primary amines (-NH₂) | Carboxyl groups (-COOH) to primary amines (-NH₂) | Primary amines (-NH₂) |
| Reaction Mechanism | Nucleophilic acyl substitution | Carbodiimide-mediated amide bond formation | Nucleophilic addition to the isothiocyanate group |
| Resulting Linkage | Stable amide bond | Stable amide bond | Stable thiourea bond |
| Reaction pH | Optimal at pH 7.2-8.5[3] | Activation at pH 4.5-6.0; Coupling at pH 7.2-7.5[4][5] | Optimal at pH 9.0-9.5 |
| Reaction Speed | Fast (minutes to a few hours)[6] | Slower, two-step process | Variable, can be slower |
| Stability of Reagent | Moisture-sensitive, prone to hydrolysis[7] | EDC is unstable in aqueous solution; NHS ester intermediate is also susceptible to hydrolysis[4][8] | Generally more stable in solution than NHS esters |
| Side Reactions | Hydrolysis of NHS ester is the primary side reaction.[7] Potential for off-target reactions with other nucleophiles at non-optimal pH.[3] | Formation of N-acylurea byproduct, potential for intramolecular crosslinking.[8] | Fewer side reactions, but can react with other nucleophiles at very high pH. |
| "Zero-Length" | No, introduces a spacer arm. | Yes, EDC facilitates direct amide bond formation.[9] | No, introduces the isothiocyanate moiety. |
Expert Insights: The primary advantage of the NHS-acrylate is its direct, one-step reaction with primary amines, simplifying the conjugation protocol compared to the two-step EDC/NHS procedure.[6] However, the hydrolytic instability of the NHS ester is a significant consideration; reactions must be performed promptly after reagent dissolution, and amine-containing buffers such as Tris must be avoided.[3][6] The choice between these reagents often hinges on the specific application. For conjugating a carboxyl-containing molecule to a protein, EDC/NHS is the method of choice. For direct labeling of proteins at amine sites, both NHS esters and isothiocyanates are suitable, with the latter often providing a more stable linkage under certain conditions.
Experimental Workflow for LC-MS Analysis
A robust LC-MS workflow is essential for characterizing the resulting protein conjugate, determining the degree of labeling, and identifying any side products.
Caption: A generalized workflow for the LC-MS analysis of protein conjugates.
Detailed Experimental Protocol: Protein Conjugation
This protocol provides a general guideline for conjugating this compound to a model protein, such as Bovine Serum Albumin (BSA).
Materials:
-
Protein solution (e.g., 10 mg/mL BSA in 1X PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Prepare the protein solution in the Reaction Buffer. Ensure the buffer is free of primary amines.
-
Reagent Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS-acrylate reagent to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Gently mix the reaction and incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quenching: Add the Quenching Solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS-acrylate. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., 1X PBS, pH 7.4).
-
Characterization: Analyze the purified conjugate by UV-Vis spectroscopy to determine the protein concentration and by LC-MS to assess the degree of labeling.
Causality Behind Experimental Choices:
-
pH Control: The reaction is performed at a slightly alkaline pH (7.2-8.5) to ensure that the primary amines on the protein are deprotonated and thus nucleophilic, while minimizing the rapid hydrolysis of the NHS ester that occurs at higher pH values.[10][11]
-
Anhydrous Solvent: Using anhydrous DMF or DMSO is crucial to prevent premature hydrolysis of the moisture-sensitive NHS ester before it is added to the aqueous protein solution.[6]
-
Quenching: The addition of a primary amine-containing buffer like Tris effectively quenches the reaction by reacting with any remaining NHS ester, preventing further modification of the protein.
Detailed Experimental Protocol: LC-MS Analysis
Instrumentation and Columns:
-
Liquid Chromatography: A UHPLC system capable of binary gradients is recommended for optimal resolution.
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is essential for accurate mass determination of the intact conjugate and its fragments.[12]
-
Column Selection: For intact protein analysis, a reversed-phase column with a wide pore size (≥300 Å) and a C4 or C8 stationary phase is suitable. For peptide mapping, a C18 column with a smaller pore size (e.g., 100-130 Å) is typically used.
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid
LC Gradient for Intact Protein Analysis:
| Time (min) | %B |
| 0 | 20 |
| 5 | 20 |
| 35 | 70 |
| 40 | 95 |
| 45 | 95 |
| 46 | 20 |
| 50 | 20 |
Flow Rate: 0.3 mL/min
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Mass Range (Intact): 1000 - 5000 m/z
-
Mass Range (Peptide): 200 - 2000 m/z
Rationale for Parameter Selection:
-
Reversed-Phase Chromatography: This technique separates molecules based on their hydrophobicity, which is effective for both intact proteins and peptides.[13]
-
Formic Acid: This mobile phase additive aids in protonation of the analytes in the ESI source, leading to better ionization efficiency, and also provides a favorable pH for reversed-phase separation.
-
High-Resolution MS: Accurate mass measurements are critical to confirm the identity of the conjugate and to determine the number of attached linkers.
Data Analysis and Interpretation
Intact Mass Analysis
The analysis of the intact protein conjugate will reveal a distribution of species corresponding to different numbers of attached linkers. Deconvolution of the multiply charged ion series in the mass spectrum will provide the masses of the different conjugate species. The degree of labeling (DOL) can be calculated from this data.
Peptide Mapping and Fragmentation Analysis
For more detailed characterization, the conjugate is proteolytically digested (e.g., with trypsin), and the resulting peptides are analyzed by LC-MS/MS. This allows for the identification of the specific lysine residues that have been modified.
Expected Fragmentation:
When a peptide modified with this compound is subjected to collision-induced dissociation (CID), fragmentation will occur along the peptide backbone, producing b- and y-type ions. Additionally, characteristic fragmentation of the linker itself may be observed.
Caption: Expected fragmentation of a modified peptide in MS/MS.
The mass of the modification (C₁₃H₁₈N₂O₅ = 282.29 Da) will be observed as a mass shift on the modified lysine residue and its corresponding fragment ions. Specific fragmentation of the acrylamide moiety may also be observed, which can aid in confirming the identity of the modification.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of your results, it is crucial to incorporate self-validating elements into your experimental design:
-
Controls: Always include an unmodified protein control to compare with your conjugated sample. This will help in identifying any changes in the protein's chromatographic behavior or mass due to the modification.
-
Multiple Enzyme Digests: Using a second enzyme with a different cleavage specificity (e.g., chymotrypsin) can help to confirm the modification site by generating overlapping peptides.
-
High-Resolution Accurate Mass (HRAM) MS: The use of HRAM MS provides high confidence in the identification of the conjugate and its fragments by enabling the determination of elemental compositions.
-
Isotopic Labeling: For quantitative studies, the use of isotopically labeled acrylamide can provide a robust method for relative quantification of protein labeling between different samples.[13][14]
Conclusion
The LC-MS analysis of proteins conjugated with this compound is a powerful approach for the detailed characterization of these important biomolecules. By understanding the underlying chemistry of the conjugation reaction and carefully optimizing the LC-MS parameters, researchers can obtain high-quality, reproducible data. This guide provides a framework for developing and validating such methods, enabling confident analysis of your protein conjugates and accelerating your research and development efforts.
References
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Comprehensive ADC Analysis via Automated MS Workflows. Protein Metrics. Available at: [Link]
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Quantitative Analysis of Acrylamide Labeled Serum Proteins by LC-MS/MS. Phanstiel Lab. Available at: [Link]
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Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. ACS Publications. Available at: [Link]
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Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators. Available at: [Link]
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Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Scholars' Mine. Available at: [Link]
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The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters. J-Stage. Available at: [Link]
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Quantitative analysis of acrylamide labeled serum proteins by LC-MS/MS. PubMed. Available at: [Link]
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Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates. PMC - NIH. Available at: [Link]
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Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PubMed Central. Available at: [Link]
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Quantitative Analysis of Acrylamide Labeled Serum Proteins by LC−MS/MS. ResearchGate. Available at: [Link]
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Proteomics Workflow: Sample Prep to LC-MS Data Analysis. Technology Networks. Available at: [Link]
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Stability of NHS esters of mPEG5k under accelerated conditions. Effects... ResearchGate. Available at: [Link]
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Simple Approach for Improved LC–MS Analysis of Protein Biopharmaceuticals via Modification of Desolvation Gas. ACS Publications. Available at: [Link]
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Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides. Nature. Available at: [Link]
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This compound. MySkinRecipes. Available at: [Link]
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Improved Protein Conjugation with Uniform, Macroporous Poly(Acrylamide-co-Acrylic Acid) Hydrogel Microspheres via EDC/NHS Chemistry. ResearchGate. Available at: [Link]
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Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. PMC - NIH. Available at: [Link]
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Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. ResearchGate. Available at: [Link]
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Separation of Acrylamide on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
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Enhancing electrospray ionization efficiency of peptides by derivatization. PubMed - NIH. Available at: [Link]
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Modification of major plasma proteins by acrylamide and glycidamide: Preliminary screening by nano liquid chromatography with tandem mass spectrometry. PubMed. Available at: [Link]
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X-ray Photoelectron Spectroscopy, Time-of-flight Secondary Ion Mass Spectrometry and Principal Component Analysis of the Hydrolysis, Regeneration and Reactivity of NHS-containing Organic Thin Films. NIH. Available at: [Link]
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Quantification of absolute labeling efficiency at the single-protein level. PMC - NIH. Available at: [Link]
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Protein alkylation by acrylamide, its N-substituted derivatives and cross-linkers and its relevance to proteomics: a matrix assisted laser desorption/ionization-time of flight-mass spectrometry study. PubMed. Available at: [Link]
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Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. PubMed. Available at: [Link]
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Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. ResearchGate. Available at: [Link]
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Peptide Fragmentation Patterns in Mass Spectrometry. Technology Networks. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods (RSC Publishing). Available at: [Link]
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Reduced Pressure Ionization Enhances Native Mass Spectrometry of Proteins and Protein Complexes. PMC - NIH. Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. Available at: [Link]
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How to determine reactivity of NHS esters on biotinylation and cross-linking reagents.. G-Biosciences. Available at: [Link]
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Stabilization of Protein Interactions through Electrospray Additives in Negative Ion Mode Native Mass Spectrometry. PMC - NIH. Available at: [Link]
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Proteomic ligandability maps of spirocycle acrylamide stereoprobes identify covalent ERCC3 degraders. PMC - NIH. Available at: [Link]
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A Comparative Guide to the Stability of Amide Bonds Formed by N-Succinimidyl 6-Acrylamidohexanoate and Other Amine-Reactive Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
In the realms of proteomics, drug delivery, and diagnostics, the creation of stable covalent linkages between biomolecules is a foundational technique. Amine-reactive crosslinkers are pivotal tools, with N-hydroxysuccinimide (NHS) esters being the most prominent class for their efficiency in forming robust amide bonds with proteins and peptides.[1][2] This guide provides an in-depth analysis of the stability of the amide bond formed by N-Succinimidyl 6-acrylamidohexanoate, a representative NHS ester, comparing it with other common crosslinking chemistries. We will delve into the underlying chemical principles, present quantitative data, and provide detailed experimental protocols to empower researchers to make informed decisions for creating stable and effective bioconjugates.
The Chemistry of Amide Bond Formation via NHS Esters
N-Succinimidyl 6-acrylamidohexanoate belongs to the family of N-hydroxysuccinimide esters. The key to its function lies in the NHS ester group, which is highly reactive toward nucleophilic primary amines, such as those on the N-terminus of proteins or the side chains of lysine residues.[3] The reaction is a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester, leading to the formation of a highly stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[3][4]
The "6-acrylamidohexanoate" portion of the molecule is a spacer arm that connects the reactive NHS ester to another functional group (in this case, an acrylamide, useful for polymerization). The stability of the newly formed amide bond is dictated by the fundamental chemistry of the amide linkage itself, not the specific composition of the spacer arm.
Reaction Mechanism: NHS Ester with a Primary Amine
Caption: Reaction of an NHS ester with a primary amine to form a stable amide bond.
A critical factor governing the efficiency of this reaction is pH. The primary amine must be deprotonated (R-NH₂) to act as a nucleophile.[5] Since the pKa of lysine's ε-amino group is around 10.5, the reaction is typically performed in buffers with a pH between 7.2 and 8.5.[2][6] This pH range represents a crucial compromise: it is high enough to ensure a sufficient concentration of reactive, deprotonated amines but low enough to manage the competing reaction of NHS ester hydrolysis.[5]
Hydrolysis, the reaction of the NHS ester with water, is the primary side reaction that reduces conjugation efficiency. The rate of hydrolysis increases significantly with pH.[7]
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4 - 5 hours |
| 8.6 | 4°C | 10 minutes |
| Data sourced from Thermo Fisher Scientific and Lumiprobe.[4][7] |
Therefore, for optimal conjugation, reactions should be performed promptly after preparing the reagent solution, using a buffer that maintains the desired pH throughout the process.
The Intrinsic Stability of the Amide Bond
Once formed, the amide bond is exceptionally stable, a property that makes it the backbone of all peptides and proteins.[8][9] This stability arises from resonance delocalization, where the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group. This creates partial double-bond character in the C-N bond, restricting rotation and significantly increasing its resistance to cleavage.[9][10]
Resonance Stabilization of the Amide Bond
Caption: Resonance structures illustrating the partial double-bond character of the amide C-N bond.
Under physiological conditions (pH ~7.4), the hydrolysis of an amide bond is exceedingly slow, with an estimated half-life of hundreds of years.[8][11] Cleavage typically requires harsh conditions, such as boiling in strong acid or base, or the action of specific enzymes like proteases.[8][12] This inherent stability is a primary reason why NHS ester chemistry is a "gold standard" for creating long-lasting bioconjugates.
Comparative Stability: Amide Bonds vs. Alternative Linkages
The choice of crosslinking chemistry has profound implications for the stability and in vivo performance of a bioconjugate. The amide bond formed by NHS esters is among the most stable linkages available.
| Feature | Amide Bond (from NHS Ester) | Thioether Bond (from Maleimide) | Amidine Bond (from Imidoester) | Thiourea Bond (from Isothiocyanate) |
| Formation Chemistry | Acylation of a primary amine. | Michael addition of a thiol to a maleimide. | Reaction of a primary amine with an imidoester. | Addition of a primary amine to an isothiocyanate. |
| Optimal pH | 7.2 - 8.5[2] | 6.5 - 7.5 | 8.0 - 10.0[4] | 9.0 - 10.0[2] |
| Chemical Stability | Highly stable; hydrolysis requires harsh conditions or enzymes.[10][12] | Susceptible to retro-Michael reaction and thiol exchange, especially with endogenous thiols like glutathione.[12] | Reversible at high pH.[4] | Less stable than an amide bond.[2] |
| Enzymatic Stability | Can be cleaved by proteases if part of a recognition sequence. Otherwise, very stable.[12] | Generally stable to proteases.[12] | Generally stable to proteases. | Generally stable to proteases. |
| In Vivo Fate | Generally very stable in circulation, leading to a long conjugate half-life.[12] | Can lead to premature payload release and exchange with other biomolecules (e.g., albumin).[12] | Potential for bond reversal under certain physiological conditions. | Less stable linkage can lead to shorter circulation times compared to amide conjugates. |
| This table synthesizes data from multiple sources to provide a comparative overview.[2][4][10][12] |
As the data illustrates, while other chemistries are valuable for specific applications, the amide bond offers superior chemical stability, which is often critical for therapeutic and long-term diagnostic applications.
Experimental Protocols for Amide Bond Stability Assessment
To empirically validate the stability of a bioconjugate, a series of well-defined experiments is essential. The following protocols provide a framework for assessing the stability of amide-linked conjugates.
Workflow for Bioconjugate Stability Assessment
Caption: General experimental workflow for in vitro and in vivo stability studies.
Protocol 1: In Vitro Stability Assessment in Serum or Plasma
This protocol determines the stability of the bioconjugate in a biologically relevant matrix over time.
-
Objective: To quantify the percentage of intact conjugate after incubation in serum or plasma.
-
Materials:
-
Purified bioconjugate of interest.
-
Animal or human serum/plasma.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Incubator at 37°C.
-
Analytical instruments: SDS-PAGE system, HPLC, or LC-MS/MS.
-
-
Procedure:
-
Dilute the bioconjugate to a final concentration of 1 mg/mL in serum or plasma pre-warmed to 37°C. A control sample should be prepared in parallel using PBS.
-
Incubate the samples at 37°C.
-
At predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 96 hours), withdraw an aliquot from each sample.
-
Immediately stop any potential degradation by freezing the aliquot at -80°C or by adding a protease inhibitor cocktail.
-
Analyze the samples to determine the concentration of the intact bioconjugate.
-
SDS-PAGE: Can qualitatively show the appearance of degradation products.
-
HPLC (Size-Exclusion or Reversed-Phase): Can quantify the peak corresponding to the intact conjugate.
-
LC-MS/MS: Provides the most sensitive and specific quantification of the intact conjugate and its degradation products.[12]
-
-
Plot the percentage of intact conjugate versus time to determine its stability profile.
-
Protocol 2: In Vivo Pharmacokinetic and Stability Assessment
This protocol evaluates the stability and circulation half-life of the bioconjugate in a living organism.
-
Objective: To determine the pharmacokinetic profile and in vivo stability of the bioconjugate.
-
Materials:
-
Bioconjugate of interest.
-
Appropriate animal model (e.g., mice or rats).
-
Tools for intravenous (IV) injection and blood collection.
-
ELISA or LC-MS/MS for quantification.
-
-
Procedure:
-
Administer a precise dose of the bioconjugate to the animal model via IV injection.
-
At designated time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168 hours), collect blood samples.[12]
-
Process the blood (e.g., centrifugation) to obtain plasma.
-
Quantify the concentration of the intact bioconjugate in the plasma samples using a validated analytical method like ELISA (if an appropriate antibody is available) or LC-MS/MS.
-
Plot the plasma concentration of the intact conjugate versus time.
-
Use pharmacokinetic modeling software to calculate key parameters such as half-life (t₁/₂), clearance (CL), and volume of distribution (Vd).
-
Conclusion
The amide bond formed through the reaction of an N-hydroxysuccinimide ester, such as that in N-Succinimidyl 6-acrylamidohexanoate, with a primary amine is characterized by exceptional chemical stability.[2][] This stability, rooted in the resonance of the amide group, is far superior to many other linkages used in bioconjugation, such as thioether or amidine bonds.[4][12] While the parent NHS ester reagent is susceptible to hydrolysis, a competing reaction that must be managed through careful control of pH and reaction time, the resulting amide bond is robust and long-lasting under physiological conditions.[4][5] For applications requiring a durable and reliable connection between biomolecules, particularly for in vivo use, the stability of the amide bond makes NHS ester chemistry an authoritative and trustworthy choice.
References
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Why do amides require much harsher conditions for hydrolysis than esters?. Chemistry Stack Exchange. [Link]
-
pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. ACS Publications. [Link]
-
Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities. ResearchGate. [Link]
-
Amide Bond Activation of Biological Molecules. PMC - NIH. [Link]
-
Properties of Amides. YouTube. [Link]
-
Amide Bond Activation of Biological Molecules. MDPI. [Link]
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- 12. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide: In-Situ Activation vs. Pre-Activated NHS Esters for Bioconjugation
In the landscape of bioconjugation, the covalent modification of primary amines on proteins, peptides, and other biomolecules is a cornerstone technique.[1][2] Among the chemical tools available, N-hydroxysuccinimide (NHS) esters are the gold standard for their efficiency and reliability in forming stable amide bonds with primary amines, such as those on the N-terminus of a protein or the side chain of lysine residues.[1][3][4]
Researchers face a critical choice in their experimental design: should they generate the amine-reactive NHS ester in-situ from a carboxyl-containing molecule, or should they use a purified, pre-activated NHS ester reagent? This guide provides an objective, data-supported comparison of these two approaches. By examining their reaction mechanisms, performance across key parameters, and detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their bioconjugation strategies.
The Fundamental Chemistry: Amide Bond Formation
Both methods culminate in the same fundamental reaction: the nucleophilic attack of a primary amine on the carbonyl carbon of an NHS ester. This reaction forms a highly stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[1] The primary challenge and the key differentiator between the two approaches is the stability of the NHS ester, which is susceptible to hydrolysis—a competing reaction with water that renders it inactive.[5][6]
Method 1: In-Situ Activation with EDC/NHS
The in-situ, or two-step, method is used to conjugate a molecule bearing a carboxyl group (-COOH) to a biomolecule containing a primary amine.[1] This approach relies on a "zero-length" crosslinker, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7][8][9]
The Mechanism: The reaction proceeds in two distinct stages:
-
Activation: EDC first reacts with a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[8][10] This activation step is most efficient at a slightly acidic pH (4.5–7.2).[11][12]
-
Stabilization & Conjugation: This unstable intermediate is prone to rapid hydrolysis, which would regenerate the original carboxyl group.[10] The addition of NHS "traps" the O-acylisourea, converting it into a more stable, amine-reactive NHS ester.[1][8] This semi-stable ester can then efficiently react with primary amines at a physiological to slightly alkaline pH (7.2-8.5) to form the desired amide bond.[1][13]
Advantages of In-Situ Activation:
-
Flexibility: Allows for the conjugation of virtually any carboxyl-containing molecule, including proteins, peptides, and small molecules, without needing a pre-activated version.[14]
-
Cost-Effectiveness: EDC and NHS are relatively inexpensive bulk reagents, making this approach economical for large-scale or novel conjugations.
-
Control: The two-step nature allows for the activation of one protein's carboxyl groups, quenching of EDC, and then addition of the second amine-containing protein, preventing unwanted self-polymerization.[8][11]
Disadvantages of In-Situ Activation:
-
Complexity: The multi-step process requires careful optimization of pH for both the activation and conjugation steps.[7]
-
Intermediate Instability: The O-acylisourea intermediate is highly unstable in aqueous solutions, necessitating the immediate presence of NHS to achieve good efficiency.[8][10]
-
Side Reactions: Besides hydrolysis, EDC/NHS activation of carboxylate-rich polymers can sometimes lead to the formation of anhydride side products.[15][16]
Method 2: Pre-Activated NHS Esters
This approach utilizes a purified molecule that has already been chemically modified to contain a reactive NHS ester group.[1] These reagents are commercially available for a vast array of common labels, including fluorophores, biotin, and PEG linkers.[5][17] The conjugation is a direct, one-step process.
The Mechanism: The user simply dissolves the pre-activated NHS ester reagent, often in an anhydrous organic solvent like DMSO or DMF, and adds it to the solution containing the amine-bearing biomolecule.[3][4] The reaction proceeds directly to form the stable amide bond.
Advantages of Pre-Activated Esters:
-
Convenience: The one-step procedure is simple, fast, and requires less optimization.[18][19]
-
Reproducibility: Using a purified, quality-controlled reagent can lead to more consistent results between experiments, which is critical in drug development and diagnostics.[]
-
Efficiency: For standard labeling reactions, the direct pathway can be highly efficient, provided the reagent is fresh and proper buffering is used.
Disadvantages of Pre-Activated Esters:
-
Hydrolytic Instability: Pre-activated esters are sensitive to moisture and must be stored under desiccated conditions at low temperatures.[21] Once dissolved, especially in aqueous solutions, their reactivity diminishes over time due to hydrolysis.
-
Limited Flexibility: The user is limited to commercially available pre-activated molecules. Synthesizing and purifying a custom NHS ester can be a complex and time-consuming process.[22]
-
Cost: For common labels, pre-activated reagents can be significantly more expensive than the bulk components used for in-situ activation.
Head-to-Head Comparison: A Quantitative Overview
The choice between these methods often depends on the specific experimental context. The following tables summarize key quantitative data and qualitative differences to guide this decision.
Table 1: Quantitative Performance Data
| Parameter | Condition | Value / Observation | Source(s) |
| Optimal Activation pH (In-Situ) | EDC/NHS Reaction | 4.5 - 7.2 | [9][11][12] |
| Optimal Conjugation pH | NHS Ester + Amine | 7.2 - 8.5 (optimum often 8.3-8.5) | [1][] |
| NHS Ester Half-life (Hydrolysis) | pH 7.0, 0-4°C | ~4-5 hours | [5][6] |
| pH 8.6, 4°C | ~10 minutes | [5][6][23] | |
| pH 9.0, RT | ~5-9 minutes | [24][25] | |
| Typical Reaction Time | Room Temperature | 0.5 - 4 hours | [1][4][13] |
| Recommended Molar Excess | Label : Protein (Initial) | 10:1 to 20:1 | [1][6] |
Table 2: Qualitative Feature Comparison
| Feature | In-Situ Activation (EDC/NHS) | Pre-Activated NHS Ester |
| Reaction Steps | Two steps: Activation then Conjugation | One step: Conjugation |
| Flexibility | High: Conjugates any molecule with a carboxyl group. | Low: Limited to available pre-activated reagents. |
| Ease of Use | More complex; requires pH shifts and careful timing. | Simple; mix-and-react protocol. |
| Control | High: Can prevent self-conjugation in protein-protein linking. | Lower: All available amines may react. |
| Reagent Stability | EDC/NHS powders are stable when dry. Intermediates are unstable. | Ester is unstable, especially in solution and with moisture. |
| Cost | Generally lower cost for novel or large-scale work. | Higher cost per reaction for commercial reagents. |
| Common Use Cases | Protein-protein conjugation, immobilizing proteins to surfaces, conjugating novel small molecules or peptides. | Fluorescent labeling of antibodies, biotinylation, PEGylation. |
Deciding on a Strategy: An Experimental Workflow
To assist in selecting the appropriate method, the following decision-making workflow can be used.
Experimental Protocols
The following protocols are provided as a self-validating starting point. Optimization may be required based on the specific biomolecules used.
Protocol 1: In-Situ Activation and Conjugation of a Protein (Protein 2) to a Carboxyl-Containing Protein (Protein 1)
This protocol is adapted from established two-step procedures to minimize self-polymerization.[8][11]
Materials:
-
Protein 1 (with carboxyl groups)
-
Protein 2 (with primary amines)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0[12]
-
Coupling Buffer: PBS, pH 7.2-7.5[7]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.5[11][12]
-
Desalting column
Procedure:
-
Buffer Exchange: Ensure Protein 1 is in Activation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of extraneous carboxyls or amines.
-
Reagent Preparation: Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of Sulfo-NHS in ultrapure water. Allow reagents to equilibrate to room temperature before opening to prevent moisture contamination.[7][8]
-
Activation Reaction: Add EDC and Sulfo-NHS to the Protein 1 solution. A 2-10 fold molar excess of EDC and Sulfo-NHS over the amount of Protein 1 is a good starting point.[12]
-
Incubate the activation reaction for 15-30 minutes at room temperature.[9][12]
-
Quenching EDC (Optional but Recommended): To prevent EDC from cross-linking Protein 2, quench the reaction by adding 2-mercaptoethanol to a final concentration of 20 mM and incubating for 10 minutes.[8][11] Then, remove excess quenching agent and unreacted EDC/NHS using a desalting column equilibrated with Coupling Buffer.
-
Conjugation Reaction: Immediately add the activated Protein 1 solution to a solution of Protein 2 (in Coupling Buffer) at the desired molar ratio (e.g., 1:1).
-
Incubate the conjugation reaction for 2 hours at room temperature or overnight at 4°C.[7][12]
-
Quench Final Reaction: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. This will hydrolyze any remaining active esters.[11][12]
-
Purification: Purify the final conjugate from excess reagents and unconjugated protein using size-exclusion chromatography or a desalting column.
Protocol 2: Labeling an Antibody with a Pre-Activated Fluorescent Dye NHS Ester
This protocol describes a common method for labeling an antibody with a commercially available dye.
Materials:
-
Antibody of interest (e.g., IgG)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5. Crucially, this buffer must be free of primary amines like Tris or glycine. [4][13]
-
Pre-activated Dye-NHS Ester
-
Quenching Solution: 1 M Tris-HCl, pH 8.5[13]
-
Desalting column
Procedure:
-
Buffer Exchange: Exchange the antibody into the amine-free Reaction Buffer to a final concentration of 1-10 mg/mL.[6]
-
Prepare Dye Stock Solution: Immediately before use, dissolve the Dye-NHS ester in anhydrous DMSO to a concentration of 1-10 mg/mL. Protect from light.[19]
-
Calculate Molar Ratio: Determine the desired molar excess of dye to antibody. A starting range of 10:1 to 20:1 is common for initial experiments.[1][6]
-
Conjugation Reaction: While gently vortexing the antibody solution, slowly add the calculated volume of the dye stock solution. The final concentration of DMSO should ideally not exceed 10% (v/v).[6]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[4][13]
-
Quench Reaction: Add the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted dye. Incubate for an additional 15-30 minutes.[19]
-
Purification: Separate the labeled antibody from unreacted dye and quenching reagents using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[13]
-
Characterization: Determine the degree of labeling (DOL) via spectrophotometry according to the dye manufacturer's instructions.
Conclusion
The choice between in-situ activation and pre-activated NHS esters is a strategic one, dictated by the specific goals of the bioconjugation experiment. In-situ activation with EDC/NHS offers unparalleled flexibility and cost-effectiveness for creating novel conjugates or for applications like protein-protein crosslinking where control over the reaction sequence is paramount. Conversely, pre-activated NHS esters provide simplicity, speed, and high reproducibility for routine labeling applications with commercially available tags. By understanding the underlying chemistry, key reaction parameters, and respective advantages of each method, researchers can confidently select and execute the optimal strategy for their scientific endeavors.
References
-
Mechanism for protein immobilization via EDC/NHS coupling. ResearchGate. [Link]
-
High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]
-
Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. Royal Society of Chemistry. [Link]
-
The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters. J-Stage. [Link]
-
Protocols for Enhanced EDC Protein Crosslinking & Oligo Conjugation. G-Biosciences. [Link]
-
EDC/NHS coupling reaction for bioconjugation of ECM proteins to MPs. ResearchGate. [Link]
-
Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates. Semantic Scholar. [Link]
-
Preparation of activated NHS-esters and their reaction with... ResearchGate. [Link]
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Evaluating the Specificity of 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate Labeling: A Comparative Guide
Introduction: The Critical Role of Specificity in Bioconjugation
In the realms of proteomics, diagnostics, and the development of sophisticated therapeutics like antibody-drug conjugates (ADCs), the precise and specific labeling of biomolecules is paramount.[1] The covalent attachment of probes, drugs, or other moieties to proteins allows for their detection, purification, and functional manipulation. 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate, hereafter referred to as NHS-Acrylamide, is a heterobifunctional crosslinker that has gained prominence in this field.[2][3] It possesses an N-hydroxysuccinimide (NHS) ester, which targets primary amines, and an acrylamide group, which can participate in polymerization or react with thiols.[2][3]
This guide provides an in-depth evaluation of the labeling specificity of NHS-Acrylamide. We will explore the underlying chemistry, compare its performance to alternative labeling reagents, and provide detailed experimental protocols to empower researchers to validate its specificity in their own systems.
Understanding the Chemistry of NHS-Acrylamide Labeling
NHS-Acrylamide's utility stems from its two distinct reactive groups:
-
NHS Ester: This group reacts with primary amines, such as the N-terminus of a protein and the side chain of lysine residues, to form stable amide bonds.[4][5][6][7] This reaction is highly dependent on pH, with optimal conditions typically between pH 7.2 and 8.5.[4][6][7]
-
Acrylamide: The acrylamide moiety is an α,β-unsaturated carbonyl compound. It can undergo a Michael addition reaction, primarily with the sulfhydryl (thiol) groups of cysteine residues.[8][9] This reaction is also influenced by the local microenvironment, including the pKa of the cysteine thiol.[8]
The dual reactivity of NHS-Acrylamide allows for a two-step conjugation strategy or can be a source of off-target labeling if not carefully controlled.
Comparative Analysis of Amine-Reactive Chemistries
While NHS esters are a workhorse in bioconjugation, several alternatives exist, each with its own set of advantages and disadvantages. The choice of reagent should be guided by the specific application, the nature of the target protein, and the desired properties of the final conjugate.
| Reagent Class | Reactive Group | Target Residue(s) | Bond Formed | Optimal pH | Key Advantages | Key Disadvantages |
| NHS Esters | N-hydroxysuccinimide ester | Primary amines (Lysine, N-terminus) | Amide | 7.2 - 8.5[4] | High reactivity, stable bond | Susceptible to hydrolysis, especially at high pH[4][10] |
| Isothiocyanates | Isothiocyanate | Primary amines (Lysine, N-terminus) | Thiourea | 9.0 - 9.5 | Very stable bond | Slower reaction rate than NHS esters |
| Carbodiimides (e.g., EDC) | Carbodiimide | Carboxyl groups (Aspartic acid, Glutamic acid) | Amide (with added amine) | 4.5 - 6.0 (activation), 7.2 - 7.5 (coupling) | Can target different residues | Requires a two-step process, potential for side reactions |
| Maleimides | Maleimide | Sulfhydryls (Cysteine) | Thioether | 6.5 - 7.5 | Highly specific for thiols | Requires free cysteine residues, which may not be available |
Experimental Workflows for Evaluating Labeling Specificity
To rigorously assess the specificity of NHS-Acrylamide labeling, a multi-pronged approach is necessary. The following experimental workflows are designed to identify both the intended and any off-target modifications.
Workflow 1: Mass Spectrometry-Based Analysis of Labeling
Mass spectrometry (MS) is the gold standard for identifying and localizing post-translational modifications, including those introduced by labeling reagents.[11][12][13] This workflow will pinpoint which amino acid residues have been modified by NHS-Acrylamide.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate
This guide provides essential safety and logistical information for the proper disposal of 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate. As a bifunctional crosslinking agent utilized in bioconjugation and polymer synthesis, its unique structure presents a dual-hazard profile that demands a rigorous and chemically-informed disposal strategy.[1] Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the chemical reactivity of this compound is fundamental to appreciating the necessity of the specific disposal steps outlined below. The molecule contains two key functional groups, each with distinct hazard profiles.
-
Acrylamide Moiety: The terminal acrylamide group presents the most significant health risk. Unpolymerized acrylamide is a potent neurotoxin and a suspected carcinogen.[2][3] Exposure can occur through inhalation of the powder, skin absorption, or ingestion.[4] Therefore, all waste containing the unpolymerized form of this compound must be treated as hazardous.[4][5] Once fully polymerized, acrylamide is considered non-hazardous and poses a significantly lower risk.[2][4]
-
N-hydroxysuccinimide (NHS) Ester Moiety: The NHS ester is a highly reactive group designed to couple with primary amines, such as those on lysine residues of proteins.[6] While effective for conjugation, this reactivity also means the compound can act as a skin, eye, and respiratory irritant.[7][8][9] A critical competing reaction is the hydrolysis of the NHS ester by water, which breaks the ester linkage and renders the compound less reactive.[6][10][11] This hydrolysis is accelerated at basic pH.[11]
The core principle of this disposal guide is to chemically inactivate the reactive NHS ester and to contain and properly dispose of the hazardous acrylamide component in accordance with hazardous waste regulations.[5]
Essential Personal Protective Equipment (PPE)
When handling this compound in any form (solid powder, solutions, or waste), the following minimum PPE is required to prevent exposure:
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.[5]
-
Hand Protection: Wear double layers of chemical-resistant nitrile gloves.[2] Change gloves immediately if they become contaminated.[5]
-
Body Protection: A fully buttoned lab coat must be worn. Ensure there is no exposed skin between the glove cuff and the lab coat sleeve.[5]
-
Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved N95 dust mask or a higher level of respiratory protection is necessary to prevent inhalation.[10] All weighing and initial solution preparation should be performed in a chemical fume hood.[5][12]
Step-by-Step Disposal Protocols
Waste should be segregated based on its physical form. Never mix different waste streams unless explicitly instructed by your institution's Environmental Health & Safety (EHS) department.
Protocol 1: Disposal of Unused or Expired Solid Reagent
Pure, unreacted solid this compound is highly concentrated and must be disposed of with extreme care.
-
Do NOT attempt to inactivate the dry powder. This can generate dust and increase the risk of inhalation.
-
Containerize: Ensure the original container is tightly sealed. If the original container is compromised, place the entire container into a larger, sealable, and clearly labeled secondary container.
-
Labeling: Affix a hazardous waste tag to the container. The label must clearly state: "Hazardous Waste: this compound (Contains Acrylamide, Neurotoxin, and Irritant)".
-
Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials like strong oxidizing agents, acids, and bases.[5]
-
Collection: Arrange for pickup by your institution's certified hazardous waste disposal service.[4][5]
Protocol 2: Disposal of Contaminated Solid Waste
This category includes items such as gloves, pipette tips, weigh boats, paper towels, and bench pads contaminated with the reagent.
-
Segregation: Collect all solid waste contaminated with this compound in a dedicated, rigid, leak-proof container lined with two plastic bags.[4]
-
Labeling: The container must be clearly labeled with a hazardous waste tag identifying the contents as "Solid Waste Contaminated with this compound (Acrylamide Waste)".
-
Storage and Collection: Keep the container sealed when not in use. Store in the designated hazardous waste area and arrange for collection through your EHS department.
Protocol 3: Disposal of Contaminated Liquid Waste
This protocol applies to reaction mixtures, buffer solutions, and any aqueous waste containing the dissolved compound. The primary goal is to inactivate the reactive NHS ester before collection.
-
Perform in a Fume Hood: All steps for treating liquid waste must be conducted within a certified chemical fume hood.
-
Chemical Inactivation (Quenching): Before final collection, quench the reactivity of the NHS ester by adding a solution containing a primary amine. This is a crucial step to deactivate the ester.[6][13]
-
Containerize: Transfer the quenched, inactivated solution into a dedicated, leak-proof, and shatter-resistant hazardous waste container (e.g., a carboy). The container should be placed in secondary containment.[4]
-
Labeling: Clearly label the container with a hazardous waste tag. The contents should be identified as "Aqueous Waste with this compound, Quenched with [Name of Quenching Agent]".
-
Storage and Collection: Store the sealed container in the designated hazardous waste accumulation area for collection by your EHS department. Do not dispose of this liquid down the sink.[5][14]
| Quenching Agent | Typical Final Concentration | Minimum Incubation Time | Reference |
| Tris Buffer | 20-100 mM | 15 minutes | [6] |
| Glycine | 20-100 mM | 15-30 minutes | [6] |
| Lysine | 20-50 mM | 15 minutes | [6] |
| Ethanolamine | 20-50 mM | 15 minutes | [6] |
Spill and Decontamination Procedures
Accidental spills must be handled immediately by trained personnel wearing appropriate PPE.
-
For Dry Powder Spills:
-
Evacuate and restrict access to the area.[3]
-
Do NOT sweep the dry powder. This will create aerosols.
-
Gently cover the spill with paper towels and dampen them with water to prevent the powder from becoming airborne.[15][16]
-
Carefully wipe up the dampened material, working from the outside of the spill inward.
-
Place all cleanup materials into a sealable bag and dispose of it as contaminated solid waste (Protocol 2).
-
-
For Liquid Solution Spills:
-
Surface Decontamination:
-
After the initial cleanup, decontaminate the spill area.
-
Wipe the surface with a 1.6% potassium persulfate solution, followed by a 1.6% sodium metabisulfite solution. Let this stand for 30 minutes to polymerize any residual acrylamide.[12][15]
-
Follow with a thorough wash using soap and water.[16]
-
All decontamination wipes and materials must be disposed of as contaminated solid waste.[15]
-
Waste Disposal Workflow
The following diagram outlines the decision-making process for proper waste segregation and disposal.
Caption: Waste Segregation and Disposal Workflow
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A Senior Application Scientist's Guide to Handling 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate
This guide provides essential safety and handling protocols for 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate, a bifunctional crosslinker commonly used in bioconjugation and material science. The molecule's structure, incorporating both a reactive acrylamide group and an amine-reactive N-hydroxysuccinimide (NHS) ester, necessitates stringent safety measures to mitigate potential hazards. Adherence to these protocols is critical for ensuring personnel safety and experimental integrity.
Hazard Identification: Understanding the Reactivity
The primary hazards associated with this compound stem from its constituent functional groups:
-
Acrylamide Moiety : The unpolymerized acrylamide group is a known neurotoxin and suspected carcinogen.[1][2] It can be absorbed through the skin, inhaled as a powder, or ingested.[1] Therefore, preventing direct contact and aerosol generation is paramount.
-
NHS Ester Moiety : N-Hydroxysuccinimide esters are reactive compounds that can cause skin and eye irritation.[3][4][5] They are also highly susceptible to hydrolysis from moisture, which can compromise the reagent's efficacy.[3][6]
A safety data sheet for the similar compound 2,5-Dioxopyrrolidin-1-yl hexanoate indicates it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[7] Given the added toxicity of the acrylamide group, a conservative and cautious approach to handling is warranted.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive suite of PPE is mandatory to prevent exposure. The selection of PPE should be based on the specific task being performed.
PPE Selection Summary
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Safety goggles | Double-layered nitrile gloves | Fully-buttoned lab coat | N95 or higher-rated respirator (within a fume hood)[3] |
| Preparing Solutions | Safety goggles | Double-layered nitrile gloves | Fully-buttoned lab coat | Not required if performed in a certified chemical fume hood |
| Reaction Workup | Safety goggles or face shield | Double-layered nitrile gloves | Fully-buttoned lab coat | Not required if performed in a certified chemical fume hood |
Rationale for PPE Selection:
-
Eye Protection : Safety goggles that provide a complete seal are essential to protect against accidental splashes of solutions or airborne powder.[3][6]
-
Hand Protection : Double-layered nitrile gloves are required when handling the solid powder to provide a robust barrier against skin absorption.[2] If a glove is splashed or suspected of contamination, it should be changed immediately.[8]
-
Body Protection : A fully buttoned lab coat protects clothing and skin from spills.[3][8] For tasks with a higher risk of splashes, consider a chemically resistant apron.
-
Respiratory Protection : The powdered form of this compound presents a significant inhalation hazard.[9] All handling of the solid must be performed within a certified chemical fume hood.[2][10] An N95 respirator provides an additional layer of protection against fine dust particles.[6]
Procedural Guidance: Safe Handling from Start to Finish
Donning and Doffing PPE: A Critical Sequence
Properly putting on and taking off PPE is crucial to prevent cross-contamination. Follow this sequence diligently.
Caption: PPE Donning and Doffing Workflow
Operational Plan: Step-by-Step Handling
-
Preparation : Before handling, ensure a designated area within a chemical fume hood is clean and prepared.[2] Have all necessary equipment, including spill cleanup materials, readily available.
-
Weighing the Solid :
-
Dissolving the Compound :
-
Post-Handling Decontamination :
Emergency Procedures
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[2][7] Remove any contaminated clothing.[10]
-
Eye Contact : Flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[3][12] Seek immediate medical attention.[3]
-
Spill : For small spills, absorb the material with an inert absorbent like diatomaceous earth.[2] Place the contaminated material in a sealed container for hazardous waste disposal.[3] Clean the spill area thoroughly.
Disposal Plan: Managing Hazardous Waste
Unpolymerized acrylamide and its derivatives are considered hazardous waste and must be disposed of accordingly.[1][2][8]
-
Solid Waste : All contaminated solid waste, including gloves, bench paper, and pipette tips, must be collected in a clearly labeled, sealed container for hazardous waste pickup.[1][13]
-
Liquid Waste :
-
Organic Solutions : Collect solutions of the compound in organic solvents in a designated container for hazardous organic waste.[6]
-
Aqueous Solutions : Collect all aqueous waste containing the unpolymerized compound in a separate, labeled hazardous waste container. Do not dispose of this waste down the sink.[8]
-
-
Container Disposal : Empty containers must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.[14] Once decontaminated, deface the label before disposing of the container.[14]
By implementing these comprehensive safety and handling procedures, researchers can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment for groundbreaking scientific work.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
